molecular formula C19H18N6O3 B8217943 Eclitasertib CAS No. 2125450-76-0

Eclitasertib

Cat. No.: B8217943
CAS No.: 2125450-76-0
M. Wt: 378.4 g/mol
InChI Key: XUZICJHIIJCKQQ-ZDUSSCGKSA-N
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Description

SAR443122, was investigated in several clinical trials to evaluate its safety and efficacy. NCT04469621 was studied in severe COVID-19 patients, while NCT05588843 is currently recruiting participants with ulcerative colitis. Additionally, NCT04781816, which was completed with results, focused on patients with cutaneous lupus erythematosus.
Eclitasertib is an orally bioavailable, small-molecule inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1;  receptor-interacting protein 1;  RIP1), with potential anti-inflammatory and immunomodulatory activities. Upon oral administration, this compound disrupts RIPK1-mediated signaling, and may attenuate inflammation and the resulting tissue damage. RIPK1, a signaling protein in the tumor necrosis factor (TNF) receptor pathway, plays a key role in inflammation and cell death in response to tissue damage and pathogen recognition.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-25-17-14(8-5-9-20-17)28-11-13(19(25)27)21-18(26)16-22-15(23-24-16)10-12-6-3-2-4-7-12/h2-9,13H,10-11H2,1H3,(H,21,26)(H,22,23,24)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZICJHIIJCKQQ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(COC2=C1N=CC=C2)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)[C@H](COC2=C1N=CC=C2)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2125450-76-0
Record name Eclitasertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2125450760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ECLITASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/975AT1P9J6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Eclitasertib's Mechanism of Action in Necroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eclitasertib (also known as SAR443122 and DNL758) is a potent, selective, and orally bioavailable small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a critical upstream regulator of the necroptotic cell death pathway, a form of programmed necrosis implicated in the pathogenesis of various inflammatory and neurodegenerative diseases.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound in necroptosis, focusing on its molecular target, downstream signaling effects, and relevant experimental methodologies.

Introduction to Necroptosis and the Role of RIPK1

Necroptosis is a regulated form of necrotic cell death that is initiated in response to specific stimuli, such as tumor necrosis factor-alpha (TNFα), when apoptosis is inhibited.[3] Unlike apoptosis, which is generally non-inflammatory, necroptosis results in the rupture of the plasma membrane and the release of damage-associated molecular patterns (DAMPs), leading to a potent inflammatory response.[3]

The core signaling pathway of necroptosis involves a cascade of protein kinases.[4] Receptor-Interacting Protein Kinase 1 (RIPK1) plays a central role as a molecular switch, determining cell fate between survival, apoptosis, and necroptosis.[2] Under conditions that trigger necroptosis, and when caspase-8 is inhibited, RIPK1 undergoes autophosphorylation at serine 166 (S166), a key marker of its activation.[5][6] This activation leads to the recruitment and phosphorylation of RIPK3, forming a complex known as the necrosome.[4] The activated necrosome then phosphorylates the mixed lineage kinase domain-like (MLKL) protein, the ultimate executioner of necroptosis.[4][7] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[7][8]

This compound: A Selective RIPK1 Kinase Inhibitor

This compound is a highly potent and selective inhibitor of the kinase activity of RIPK1.[1] By binding to the kinase domain of RIPK1, this compound prevents its autophosphorylation at S166 and subsequent activation.[5] This inhibition is the primary mechanism through which this compound blocks the necroptotic signaling cascade.

Quantitative Bioactivity of this compound

The inhibitory activity of this compound against RIPK1 has been quantified in various assays. The following table summarizes key bioactivity data.

ParameterValueAssay SystemReference
IC50 0.0375 µMIn vitro RIPK1 kinase assay[9]
IC50 <1 µMIn vitro RIPK1 kinase assay
In Vivo Inhibition >90% inhibition of pS166-RIPK1Human PBMCs (oral dose ≥100 mg)[2][5]

Molecular Mechanism of Action of this compound in Necroptosis

The mechanism of action of this compound in preventing necroptosis can be broken down into the following key steps:

  • Direct Inhibition of RIPK1 Kinase Activity: this compound directly binds to the ATP-binding pocket of the RIPK1 kinase domain, preventing the transfer of phosphate and thereby inhibiting its catalytic activity.

  • Prevention of RIPK1 Autophosphorylation: By inhibiting RIPK1's kinase function, this compound blocks the critical autophosphorylation event at serine 166 (pS166-RIPK1), which is a hallmark of RIPK1 activation in the necroptotic pathway.[5]

  • Inhibition of Necrosome Formation: The activation of RIPK1 is a prerequisite for its interaction with RIPK3 to form the necrosome. By keeping RIPK1 in an inactive state, this compound prevents the formation of this pro-necroptotic complex.

  • Downstream Inhibition of MLKL Activation: As a direct consequence of preventing necrosome formation, the phosphorylation and subsequent oligomerization of the downstream effector MLKL are inhibited. This prevents the translocation of MLKL to the plasma membrane and the ultimate execution of cell lysis.

The following diagram illustrates the necroptosis signaling pathway and the point of intervention by this compound.

Necroptosis_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_necroptosis Necroptotic Core Machinery cluster_inhibitor Pharmacological Intervention TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (Survival/Apoptosis) TNFR1->Complex_I Caspase-8 active RIPK1 RIPK1 TNFR1->RIPK1 Caspase-8 inactive pRIPK1 p-RIPK1 (S166) RIPK1->pRIPK1 Autophosphorylation RIPK3 RIPK3 pRIPK1->RIPK3 Recruitment pRIPK3 p-RIPK3 RIPK3->pRIPK3 Phosphorylation MLKL MLKL pRIPK3->MLKL Phosphorylation pMLKL p-MLKL Oligo_pMLKL Oligomerized p-MLKL pMLKL->Oligo_pMLKL Oligomerization Necroptosis Necroptosis (Cell Lysis) Oligo_pMLKL->Necroptosis Membrane Disruption This compound This compound This compound->RIPK1 Inhibition of Kinase Activity

Figure 1. Necroptosis signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the mechanism of action of this compound.

In Vitro RIPK1 Kinase Assay (Generalized Protocol)

This protocol describes a general method to determine the in vitro inhibitory activity of this compound on RIPK1 kinase.

Materials:

  • Recombinant human RIPK1 (active)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Myelin Basic Protein (MBP) or other suitable substrate

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 96-well plate, add the recombinant RIPK1 enzyme to each well.

  • Add the diluted this compound or vehicle (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate (e.g., MBP) to each well.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Pharmacodynamic Assay for pS166-RIPK1 in Human PBMCs

This protocol is adapted from the methodology used in a Phase I clinical trial of this compound and is designed to measure the target engagement in a physiological setting.[5]

Materials:

  • Human whole blood

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • Autologous plasma

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Streptavidin-coated 96-well plates

  • Biotinylated mouse anti-human RIPK1 antibody

  • Rabbit anti-human pS166-RIPK1 antibody

  • SULFO-TAG™ conjugated goat anti-rabbit secondary antibody

  • Meso Scale Discovery (MSD) plate reader or similar electrochemiluminescence detection system

Procedure:

  • PBMC Isolation:

    • Dilute whole blood with an equal volume of PBS.

    • Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully collect the buffy coat layer containing the PBMCs.

    • Wash the PBMCs twice with PBS by centrifugation at 100-250 x g for 10 minutes.

  • Cell Treatment and Lysis:

    • Resuspend the isolated PBMCs in autologous plasma.

    • Incubate the cells for 150 minutes at 37°C in a 5% CO2 incubator.

    • Following incubation, pellet the cells by centrifugation and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • pS166-RIPK1 Detection (MSD Assay):

    • Coat a streptavidin plate with biotinylated mouse anti-human RIPK1 antibody and incubate for 1 hour at room temperature.

    • Wash the plate and add the PBMC lysates to the wells. Incubate for 2 hours at room temperature to capture total RIPK1.

    • Wash the plate and add the rabbit anti-human pS166-RIPK1 antibody. Incubate for 1 hour at room temperature.

    • Wash the plate and add the SULFO-TAG™ conjugated goat anti-rabbit secondary antibody. Incubate for 1 hour at room temperature.

    • Wash the plate and add MSD read buffer.

    • Analyze the plate on an MSD Sector Imager to detect the electrochemiluminescence signal, which is proportional to the amount of pS166-RIPK1.

PD_Assay_Workflow cluster_msd MSD Assay Steps Start Start: Human Whole Blood PBMC_Isolation PBMC Isolation (Ficoll Gradient) Start->PBMC_Isolation Cell_Treatment Resuspend in Autologous Plasma (150 min, 37°C) PBMC_Isolation->Cell_Treatment Cell_Lysis Cell Lysis (with Protease/Phosphatase Inhibitors) Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant MSD_Assay MSD Assay for pS166-RIPK1 Protein_Quant->MSD_Assay Data_Analysis Data Analysis: Quantify Target Engagement Capture Capture Total RIPK1 (Biotinylated anti-RIPK1) Detect_pS166 Detect pS166-RIPK1 (Rabbit anti-pS166-RIPK1) Capture->Detect_pS166 Secondary_Ab Add SULFO-TAG Secondary Antibody Detect_pS166->Secondary_Ab Read_Plate Read Plate (ECL Detection) Secondary_Ab->Read_Plate

Figure 2. Experimental workflow for pS166-RIPK1 pharmacodynamic assay.
Western Blot Analysis of MLKL Phosphorylation (Generalized Protocol)

This protocol outlines a general method to assess the effect of this compound on the phosphorylation of MLKL in a cellular model of necroptosis.

Materials:

  • A suitable cell line that undergoes necroptosis (e.g., HT-29, L929)

  • Cell culture medium and reagents

  • Necroptosis-inducing stimuli (e.g., TNFα, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-MLKL (e.g., Ser358) and mouse anti-total MLKL

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

    • Induce necroptosis by adding the combination of TNFα, SMAC mimetic, and z-VAD-FMK.

    • Incubate for a time known to induce MLKL phosphorylation (e.g., 4-8 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-MLKL overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total MLKL and a loading control to ensure equal protein loading.

Conclusion

This compound is a potent and selective inhibitor of RIPK1 kinase activity. Its mechanism of action in necroptosis is well-defined, involving the direct inhibition of RIPK1 autophosphorylation, which prevents the formation of the necrosome and the subsequent activation of the downstream effector MLKL. This targeted inhibition of a key node in the necroptotic pathway makes this compound a promising therapeutic candidate for a range of inflammatory diseases driven by this form of cell death. The experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of this compound and other RIPK1 inhibitors.

References

Eclitasertib: A Selective RIPK1 Kinase Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Eclitasertib (also known as SAR443122 and DNL-758) is an orally bioavailable, potent, and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical signaling node that regulates cellular pathways of inflammation and programmed cell death, including necroptosis and apoptosis.[1] By selectively targeting the kinase activity of RIPK1, this compound presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

Introduction to RIPK1 and its Role in Disease

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a multifaceted protein that plays a pivotal role in cellular responses to various stimuli, including tumor necrosis factor (TNF), Toll-like receptor (TLR) ligands, and viral pathogens.[2] RIPK1 functions as both a scaffold protein and a kinase, orchestrating a complex network of signaling pathways that determine cell fate—leading to either cell survival and inflammation or programmed cell death.[3]

The kinase activity of RIPK1 is a key driver of necroptosis, a form of regulated necrosis that contributes to tissue damage and inflammation in numerous pathological conditions. Additionally, RIPK1 kinase activity is implicated in apoptosis. Dysregulation of RIPK1-mediated signaling has been linked to the pathogenesis of several inflammatory diseases, including ulcerative colitis, rheumatoid arthritis, psoriasis, and neuroinflammatory disorders.[3] Therefore, the selective inhibition of RIPK1 kinase activity with small molecules like this compound offers a targeted therapeutic approach to mitigate inflammation and prevent cell death in these diseases.

This compound: A Profile of a Selective RIPK1 Inhibitor

This compound is a potent inhibitor of RIPK1 kinase activity.[4] Its development is aimed at providing a therapeutic option for various peripheral or systemic inflammatory disorders.[5]

Chemical Properties

The chemical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydropyrido[3,2-b][1][2]oxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide
Molecular Formula C₁₉H₁₈N₆O₃
Molecular Weight 378.4 g/mol
CAS Number 2125450-76-0
Synonyms SAR443122, DNL-758
Potency and Selectivity

This compound is a highly potent inhibitor of RIPK1. While a comprehensive public kinase selectivity profile is not available, the reported in vitro potency is significant.

ParameterValue
IC₅₀ (RIPK1) 0.0375 µM[4]

Note: Further studies are required to fully characterize the selectivity profile of this compound against a broad panel of kinases.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the kinase activity of RIPK1, thereby modulating downstream signaling pathways involved in inflammation and cell death.

RIPK1-Mediated Signaling Pathways

The following diagram illustrates the central role of RIPK1 in TNF-induced signaling, leading to either cell survival (NF-κB activation) or cell death (apoptosis and necroptosis).

RIPK1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNF TNF TNFR1 TNFR1 TNF->TNFR1 Binds Complex I Complex I TNFR1->Complex I Recruits RIPK1 RIPK1 Complex I->RIPK1 NF-kB NF-kB Complex I->NF-kB Activates Complex IIa Complex IIa RIPK1->Complex IIa Complex IIb (Necrosome) Complex IIb (Necrosome) RIPK1->Complex IIb (Necrosome) Cell Survival & Inflammation Cell Survival & Inflammation NF-kB->Cell Survival & Inflammation Caspase-8 Caspase-8 Complex IIa->Caspase-8 Activates Apoptosis Apoptosis Caspase-8->Apoptosis RIPK3 RIPK3 Complex IIb (Necrosome)->RIPK3 MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1 Inhibits Kinase Activity

RIPK1 Signaling Pathways
Mechanism of this compound

This compound binds to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascades that lead to necroptosis and RIPK1-dependent apoptosis, without affecting the scaffold function of RIPK1 required for NF-κB activation and cell survival.

Preclinical and Clinical Development

This compound has undergone preclinical evaluation and has been investigated in several clinical trials for various inflammatory conditions.

Preclinical Studies

While detailed quantitative preclinical data for this compound in specific animal models of ulcerative colitis, psoriasis, and rheumatoid arthritis are not publicly available, RIPK1 inhibitors, in general, have demonstrated efficacy in various preclinical models of inflammatory diseases.

Clinical Trials

This compound has been evaluated in a Phase 1 study in healthy volunteers and has progressed to Phase 2 trials for several indications.

Table 1: Summary of this compound Clinical Trials

PhaseIndicationStatusKey Findings/Endpoints
Phase 1 Healthy VolunteersCompletedWell-tolerated with no severe adverse events.[5] Median Tmax: 3-4 hours.[5] Cmax and AUC increased sub-proportionally with dose.[5] >90% inhibition of RIPK1 phosphorylation in PBMCs at doses ≥100 mg.[5]
Phase 2 Ulcerative Colitis (NCT05588843)RecruitingPrimary endpoint: Clinical remission.[2]
Phase 2 Cutaneous Lupus Erythematosus (NCT04781816)DiscontinuedFailed to meet the primary endpoint of change in CLASI from baseline at 12 weeks.[2]
Phase 1b Severe COVID-19 (NCT04469621)CompletedWell-tolerated with trends toward more rapid resolution of inflammatory biomarkers.
Phase 1 PsoriasisDiscontinuedDevelopment for this indication has been discontinued.
Phase 1 Rheumatoid ArthritisDiscontinuedDevelopment for this indication has been discontinued.[3]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Ascending Dose) [5]

DoseTmax (median, hours)
10 mg3.0
30 mg4.0
100 mg4.0
200 mg3.5
400 mg3.0
800 mg4.0

Note: Cmax and AUC data showed sub-proportional increases with dose.

Table 3: Pharmacodynamic Effect of this compound in Healthy Volunteers [5]

DoseInhibition of RIPK1 Phosphorylation in PBMCs (at 12h post-dose)
≥ 100 mg> 90%

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and other RIPK1 inhibitors.

RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method for determining the in vitro potency of a compound against RIPK1.[6]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents Thaw Reagents: - 5x Kinase Buffer - ATP (500 µM) - RIPK1 Substrate (MBP) - RIPK1 Enzyme MasterMix Prepare Master Mix: - Kinase Buffer - ATP - Substrate Reagents->MasterMix Inhibitor Prepare serial dilutions of this compound Plate Add Master Mix and This compound to 96-well plate Inhibitor->Plate MasterMix->Plate Initiate Add RIPK1 Enzyme to initiate reaction Plate->Initiate Incubate_30C Incubate at 30°C for 50 minutes Initiate->Incubate_30C Add_ADP_Glo Add ADP-Glo™ Reagent (terminates reaction, depletes ATP) Incubate_30C->Add_ADP_Glo Incubate_RT1 Incubate at RT for 45 minutes Add_ADP_Glo->Incubate_RT1 Add_Kinase_Detection Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubate_RT1->Add_Kinase_Detection Incubate_RT2 Incubate at RT for 45 minutes Add_Kinase_Detection->Incubate_RT2 Read Read Luminescence Incubate_RT2->Read

Workflow for RIPK1 Kinase Inhibition Assay

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO), ensuring the final concentration in the assay does not exceed 1%.

  • In a 96-well plate, add the diluted this compound or vehicle control.

  • Prepare a master mix containing kinase assay buffer, ATP, and MBP substrate.

  • Add the master mix to each well of the plate.

  • Initiate the kinase reaction by adding diluted RIPK1 enzyme to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 50 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate at room temperature for 45 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 45 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Assessment of RIPK1 Phosphorylation in Human PBMCs

This protocol outlines a method to measure the pharmacodynamic effect of this compound on RIPK1 activation in human peripheral blood mononuclear cells (PBMCs).[5]

PBMC_Workflow cluster_isolation PBMC Isolation and Treatment cluster_lysis_wb Cell Lysis and Western Blot Blood Collect whole blood from subjects treated with this compound Isolate Isolate PBMCs using Ficoll-Paque density gradient Blood->Isolate Incubate Resuspend PBMCs in autologous plasma and incubate (37°C, 150 min) Isolate->Incubate Lysis Lyse PBMCs and quantify protein concentration Incubate->Lysis SDS_PAGE Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer proteins to a nitrocellulose membrane SDS_PAGE->Transfer Block Block membrane to prevent non-specific binding Transfer->Block Antibody Incubate with primary antibodies: - anti-pS166-RIPK1 - anti-total RIPK1 - anti-loading control (e.g., GAPDH) Block->Antibody Secondary Incubate with HRP-conjugated secondary antibodies Antibody->Secondary Detect Detect chemiluminescence Secondary->Detect

Workflow for Assessing RIPK1 Phosphorylation in PBMCs

Materials:

  • Human whole blood

  • Ficoll-Paque

  • RPMI-1640 medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the PBMCs with PBS and resuspend them in autologous plasma or cell culture medium.

  • Incubate the cells at 37°C for a specified time (e.g., 150 minutes).

  • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody specific for phosphorylated RIPK1 (pS166).

  • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal.

  • Strip the membrane and re-probe with antibodies for total RIPK1 and a loading control to normalize the data.

  • Quantify the band intensities to determine the level of RIPK1 phosphorylation relative to total RIPK1.

Conclusion and Future Directions

This compound is a promising selective RIPK1 kinase inhibitor with a well-defined mechanism of action and a favorable safety profile in early clinical development. By targeting a key driver of inflammation and cell death, this compound holds the potential to be a valuable therapeutic option for patients with inflammatory diseases, particularly ulcerative colitis.

The ongoing Phase 2 clinical trial in ulcerative colitis will be crucial in establishing the efficacy of this compound in a patient population. Future research should also focus on elucidating its full kinase selectivity profile and exploring its potential in other RIPK1-mediated diseases. The development of robust pharmacodynamic biomarkers will be essential for optimizing dosing and predicting clinical response. As our understanding of the complex roles of RIPK1 in health and disease continues to grow, selective inhibitors like this compound will be invaluable tools for both research and clinical practice.

References

Eclitasertib (SAR443122): A Technical Overview of its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eclitasertib (also known as SAR443122 and DNL758) is a potent and selective, peripherally restricted, orally bioavailable small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3] Developed by Denali Therapeutics and currently under clinical investigation by Sanofi, this compound is being evaluated for the treatment of various inflammatory and autoimmune diseases.[4] RIPK1 is a critical signaling protein involved in the regulation of inflammation and programmed cell death (necroptosis), making it a compelling therapeutic target for a range of pathological conditions.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, chemical synthesis, and clinical development of this compound.

Discovery and Rationale

This compound was discovered by scientists at Denali Therapeutics as part of a dedicated effort to identify novel inhibitors of the RIPK1 kinase.[4] The rationale for targeting RIPK1 stems from its central role in mediating inflammatory signaling pathways and executing necroptotic cell death. Dysregulation of RIPK1 activity has been implicated in the pathogenesis of numerous inflammatory conditions, including ulcerative colitis, cutaneous lupus erythematosus, and rheumatoid arthritis. By selectively inhibiting the kinase function of RIPK1, this compound aims to mitigate the downstream inflammatory cascade and prevent tissue damage associated with these diseases.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the kinase activity of RIPK1.[5] RIPK1 is a key upstream regulator of the necroptosis pathway, a form of programmed necrosis. In response to stimuli such as tumor necrosis factor-alpha (TNFα), RIPK1 can initiate a signaling cascade that leads to the formation of the necrosome, a protein complex that ultimately executes cell death. This compound binds to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation, thereby blocking the necroptotic pathway.

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// Edges TNFa -> TNFR1 [color="#5F6368"]; TNFR1 -> Complex_I [color="#5F6368"]; Complex_I -> NFkB [color="#34A853"]; Complex_I -> Complex_IIa [style=dashed, color="#5F6368"]; Complex_I -> Complex_IIb [style=dashed, color="#5F6368"]; Complex_IIa -> Apoptosis [color="#EA4335"]; Complex_IIb -> Necroptosis [color="#EA4335"]; this compound -> Complex_IIb [label="Inhibits RIPK1 Kinase Activity", arrowhead=tee, color="#4285F4", fontcolor="#4285F4"]; } this compound's mechanism of action within the RIPK1 signaling pathway.

Chemical Synthesis

The chemical synthesis of this compound, systematically named (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][5][6]oxazepin-3-yl)-4H-1,2,4-triazole-3-carboxamide, is detailed in the patent WO2017136727A1, filed by Denali Therapeutics. While the full, step-by-step experimental protocol is extensive, the general synthetic strategy involves the coupling of two key heterocyclic fragments. The synthesis is designed to produce the specific (S)-enantiomer, which is the biologically active form of the molecule. Researchers are directed to this patent for a comprehensive description of the synthetic route, including starting materials, reaction conditions, and purification methods.

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// Edges Starting_Materials -> Multi_Step_Synthesis [color="#5F6368"]; Multi_Step_Synthesis -> Coupling [color="#5F6368"]; Coupling -> Purification [color="#5F6368"]; Purification -> this compound [color="#5F6368"]; } A generalized workflow for the chemical synthesis of this compound.

Physicochemical and Pharmacokinetic Properties

PropertyValueReference
Molecular FormulaC₁₉H₁₈N₆O₃[7]
Molecular Weight378.39 g/mol [7]
IUPAC Name3-(phenylmethyl)-N-((3S)-2,3,4,5-tetrahydro-5-methyl-4-oxopyrido(3,2-b)(1,4)oxazepin-3-yl)-1H-1,2,4-triazole-5-carboxamide[7]
IC₅₀ (RIPK1)0.0375 µM[7]

Preclinical and Clinical Data

This compound has undergone preclinical evaluation and has advanced into clinical trials. A first-in-human, two-part Phase 1 study in healthy participants assessed the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of this compound.[2][8]

Phase 1 Single Ascending Dose (SAD) Study in Healthy Volunteers [8]

DoseNumber of Subjects (this compound:Placebo)Key Findings
10 mg6:2Well tolerated
30 mg6:2Well tolerated
100 mg6:2Well tolerated
200 mg6:2Well tolerated
400 mg6:2Well tolerated
800 mg6:2Well tolerated

Phase 1 Multiple Ascending Dose (MAD) Study in Healthy Volunteers (14 days) [1]

DoseNumber of Subjects (this compound:Placebo)Key Findings
50 mg QD8:2Well tolerated
100 mg QD8:2Well tolerated
200 mg QD8:2Well tolerated
600 mg QD8:2Well tolerated

Pharmacokinetic Parameters from Phase 1 Study [2]

ParameterValue
Median Tₘₐₓ3 to 4 hours
Mean Elimination Half-life (t₁/₂)6 to 9 hours
Bioavailability with High-Fat MealNot significantly impacted

In this Phase 1 study, single and multiple oral doses of this compound were well tolerated, with no severe or serious adverse events related to the study drug reported.[2] At doses of 100 mg and above, greater than 90% inhibition of RIPK1 phosphorylation was observed in human peripheral blood mononuclear cells 12 hours after dosing in both the SAD and MAD studies.[2]

This compound has also been evaluated in a Phase 1b, randomized, double-blind, placebo-controlled study in patients with severe COVID-19.[3][9] In this study, this compound was well tolerated and showed trends toward a more rapid resolution of inflammatory biomarkers.[3][9]

Experimental Protocols

Measurement of RIPK1 Phosphorylation

The pharmacodynamic effects of this compound were assessed by measuring the reduction in RIPK1 phosphorylation at serine 166 (pS166-RIPK1) in human peripheral blood mononuclear cells (PBMCs).[2]

  • Sample Collection: Whole blood samples were collected from study participants at various time points.

  • PBMC Isolation: PBMCs were isolated from whole blood using standard density gradient centrifugation.

  • Lysis: Isolated PBMCs were lysed to extract cellular proteins.

  • Immunoassay: The levels of pS166-RIPK1 in the cell lysates were quantified using a meso scale discovery (MSD) platform-based immunoassay. This assay utilizes a capture antibody specific for total RIPK1 and a detection antibody that recognizes the phosphorylated S166 residue.[2]

  • Data Analysis: The reduction in pS166-RIPK1 levels in this compound-treated participants was compared to placebo-treated participants to determine the extent of target engagement.

Conclusion

This compound (SAR443122) is a promising, peripherally restricted RIPK1 inhibitor with a well-defined mechanism of action and a favorable safety and pharmacokinetic profile demonstrated in early clinical studies. Its ability to potently and selectively inhibit a key driver of inflammation and necroptosis positions it as a potential therapeutic agent for a variety of inflammatory and autoimmune disorders. Ongoing and future clinical trials will further elucidate its efficacy and role in treating these conditions. The detailed chemical synthesis, outlined in patent literature, provides a clear path for its production and further investigation by the scientific community.

References

Eclitasertib's Attenuation of Necrosome Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, is a critical pathway in various inflammatory diseases. The formation of the necrosome, a multi-protein complex, is the central event in the execution of this cell death program. Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key upstream regulator of necrosome assembly. Eclitasertib (also known as DNL-758 and SAR-443122) is a potent and selective inhibitor of RIPK1 kinase activity.[1][2] This technical guide details the mechanism by which this compound interferes with the formation of the necrosome complex, presenting quantitative data, experimental protocols, and visual representations of the underlying molecular interactions. This compound is currently under investigation for its therapeutic potential in treating various inflammatory conditions.[3][4]

Introduction to Necroptosis and the Necrosome

Necroptosis is a programmed form of cell death characterized by cellular swelling, plasma membrane rupture, and the release of damage-associated molecular patterns (DAMPs), which can trigger an inflammatory response.[5] Unlike apoptosis, necroptosis is a caspase-independent pathway. The core molecular machinery responsible for initiating necroptosis is the necrosome.[6]

The assembly of the necrosome is a tightly regulated process, typically initiated by signals from death receptors like the tumor necrosis factor receptor 1 (TNFR1).[7] The key components of the necrosome are:

  • Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1): A crucial upstream kinase that, upon specific cellular signals, undergoes autophosphorylation, a critical step for its activation.[8]

  • Receptor-Interacting serine/threonine-protein Kinase 3 (RIPK3): Recruited and phosphorylated by activated RIPK1.[9]

  • Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL): The most downstream effector of the necrosome. It is phosphorylated by activated RIPK3, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity.[6][10]

The formation of this RIPK1-RIPK3-MLKL complex is the hallmark of necroptosis activation.[11]

This compound: A Selective RIPK1 Kinase Inhibitor

This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK1.[12][13] By binding to the ATP-binding pocket of RIPK1, this compound prevents its autophosphorylation and subsequent activation. This inhibitory action is the basis for its ability to block the downstream events of the necroptosis cascade.

Quantitative Data: this compound's Potency

The inhibitory effect of this compound on RIPK1 has been quantified in various studies. The following table summarizes key potency data.

ParameterValueCell Line/SystemReference
IC50 for RIPK1 0.0375 µMIn vitro kinase assay[14]
IC50 for RIPK1 <1 µMIn vitro kinase assay[1][2][13]
pIC50 (anti-necroptosis) 7.91U937 human cell line[1]
RIPK1 Phosphorylation Inhibition >90% at doses ≥100 mgHuman peripheral blood mononuclear cells[15][16]

Mechanism of Action: How this compound Disrupts Necrosome Formation

This compound's primary mechanism of action is the direct inhibition of RIPK1's kinase activity. This intervention has a cascading effect on the formation of the necrosome.

  • Inhibition of RIPK1 Autophosphorylation: The initial step in necrosome activation is the autophosphorylation of RIPK1 at specific serine residues, such as Ser166.[8][15] this compound directly blocks this event.

  • Prevention of RIPK3 Recruitment and Phosphorylation: An activated, phosphorylated RIPK1 is required to recruit and subsequently phosphorylate RIPK3. By keeping RIPK1 in an inactive state, this compound prevents the RIPK1-RIPK3 interaction and the subsequent phosphorylation of RIPK3.[9]

  • Inhibition of MLKL Phosphorylation and Oligomerization: Without activated RIPK3, the downstream phosphorylation of MLKL is blocked.[11] This prevents the conformational changes in MLKL that lead to its oligomerization, the final execution step of necroptosis.[17]

Essentially, this compound acts as a critical upstream gatekeeper, preventing the assembly of the functional necrosome complex and thereby inhibiting necroptotic cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on necrosome formation.

Co-Immunoprecipitation (Co-IP) to Detect Necrosome Complex

This protocol is designed to isolate the necrosome complex and analyze its components.[18][19][20]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies against RIPK1, RIPK3, and MLKL

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.5)

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with a necroptosis-inducing agent (e.g., TNF-α, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-fmk) in the presence or absence of this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Lysate Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C.[21] Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody (e.g., anti-RIPK1) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and wash them three to five times with wash buffer.

  • Elution: Elute the bound proteins from the beads using elution buffer. Neutralize the eluate with neutralization buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against RIPK1, RIPK3, and MLKL.

Western Blotting for Phosphorylated Necrosome Components

This protocol is for detecting the phosphorylation status of RIPK1, RIPK3, and MLKL.[22][23]

Materials:

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein antibodies for RIPK1, RIPK3, and MLKL)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Prepare cell lysates as described in the Co-IP protocol. Determine protein concentration using a Bradford or BCA assay.

  • SDS-PAGE: Separate the protein lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-RIPK1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins to confirm equal loading.

Cell Viability Assay (MTT Assay)

This assay measures cell viability by assessing metabolic activity.[24][25]

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density.

  • Treatment: Treat the cells with a necroptosis-inducing stimulus in the presence of varying concentrations of this compound. Include appropriate controls (untreated, vehicle-treated).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

Necroptosis Signaling Pathway and this compound's Point of Intervention

Necroptosis_Pathway TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I TNF-α RIPK1_inactive RIPK1 Complex_I->RIPK1_inactive RIPK1_active p-RIPK1 Necrosome Necrosome RIPK1_active->Necrosome RIPK3 RIPK3 RIPK3->Necrosome RIPK3_active p-RIPK3 MLKL MLKL RIPK3_active->MLKL Recruitment MLKL_active p-MLKL (Oligomer) MLKL->MLKL_active Phosphorylation Cell_Death Necroptotic Cell Death MLKL_active->Cell_Death Membrane Disruption Necrosome->RIPK3_active Phosphorylation This compound This compound This compound->RIPK1_active Inhibition RIPK1_inactive->RIPK1_active Autophosphorylation

Caption: Necroptosis pathway showing this compound's inhibition of RIPK1 phosphorylation.

Experimental Workflow for Assessing this compound's Efficacy

Experimental_Workflow start Start: Cell Culture treatment Treatment: Necroptosis Induction +/- this compound start->treatment cell_lysis Cell Lysis treatment->cell_lysis cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability co_ip Co-Immunoprecipitation (anti-RIPK1) cell_lysis->co_ip western_blot_phospho Western Blot for p-RIPK1, p-RIPK3, p-MLKL cell_lysis->western_blot_phospho western_blot_coip Western Blot for RIPK1, RIPK3, MLKL co_ip->western_blot_coip end End: Data Analysis western_blot_coip->end western_blot_phospho->end cell_viability->end

Caption: Workflow for evaluating this compound's effect on the necrosome.

Logical Relationship of this compound's Action

Logical_Relationship This compound This compound RIPK1_Inhibition RIPK1 Kinase Inhibition This compound->RIPK1_Inhibition No_pRIPK1 No RIPK1 Autophosphorylation RIPK1_Inhibition->No_pRIPK1 No_Necrosome Inhibition of Necrosome Formation No_pRIPK1->No_Necrosome No_pRIPK3 No RIPK3 Phosphorylation No_Necrosome->No_pRIPK3 No_pMLKL No MLKL Phosphorylation No_pRIPK3->No_pMLKL No_Necroptosis Inhibition of Necroptosis No_pMLKL->No_Necroptosis

Caption: Logical flow of this compound's inhibitory effects.

Conclusion

This compound is a potent inhibitor of RIPK1 kinase, a critical initiator of necroptosis. By preventing the autophosphorylation of RIPK1, this compound effectively halts the assembly of the necrosome complex, thereby blocking the downstream signaling cascade that leads to necroptotic cell death. The provided experimental protocols and visualizations offer a comprehensive framework for researchers to investigate and understand the molecular mechanisms of this compound and other potential RIPK1 inhibitors. The ongoing clinical development of this compound for various inflammatory diseases underscores the therapeutic potential of targeting the necrosome pathway.[26][27][28]

References

Pharmacokinetics and pharmacodynamics of Eclitasertib in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eclitasertib (also known as SAR443122 and DNL758) is an orally bioavailable, small-molecule inhibitor of the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] Developed through a collaboration between Denali Therapeutics and Sanofi, this compound is engineered to be peripherally restricted, limiting its penetration into the central nervous system.[3] This targeted approach aims to leverage the therapeutic potential of RIPK1 inhibition for systemic inflammatory and autoimmune diseases while minimizing potential neurological side effects.[2][3] Preclinical evidence suggests that by targeting RIPK1, this compound can modulate key pathways involved in inflammation and programmed cell death, making it a promising candidate for conditions such as ulcerative colitis, rheumatoid arthritis, and psoriasis.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound.

Mechanism of Action: Targeting the RIPK1 Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting the kinase activity of RIPK1.[4] RIPK1 is a critical signaling protein in the tumor necrosis factor (TNF) receptor pathway, acting as a key regulator of inflammation and cell death.[2] Upon activation by stimuli such as TNF-α, RIPK1 can trigger a cascade of downstream events leading to either cell survival and inflammation via the NF-κB pathway or programmed cell death through apoptosis or necroptosis.

The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis that results in the release of cellular contents and subsequent inflammation. By inhibiting this kinase function, this compound is designed to block the necroptotic pathway and suppress the production of pro-inflammatory cytokines.[4]

Below is a diagram illustrating the central role of RIPK1 in cellular signaling and the proposed mechanism of action for this compound.

RIPK1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Binds Complex I Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->Complex I Recruits RIPK1_Ub Ubiquitinated RIPK1 Complex I->RIPK1_Ub Leads to Complex IIa Complex IIa (RIPK1, FADD, Caspase-8) Complex I->Complex IIa Transitions to (cIAP depletion) Complex IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex I->Complex IIb Transitions to (Caspase-8 inhibition) NF-κB Pathway NF-κB Pathway RIPK1_Ub->NF-κB Pathway Activates Inflammation_Survival Inflammation & Cell Survival NF-κB Pathway->Inflammation_Survival Promotes Apoptosis Apoptosis Complex IIa->Apoptosis Induces Necroptosis Necroptosis Complex IIb->Necroptosis Induces This compound This compound This compound->Complex IIa Inhibits RIPK1 Kinase Activity This compound->Complex IIb Inhibits RIPK1 Kinase Activity Preclinical_Workflow cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo Target_Binding Target Binding & Enzymatic Assays (e.g., RIPK1 Kinase Assay) Cell_Based_Assays Cell-Based Assays (e.g., TNF-α induced necroptosis) Target_Binding->Cell_Based_Assays Confirmation of Cellular Activity PK_Studies Pharmacokinetic Studies (Rodent, Non-rodent) Cell_Based_Assays->PK_Studies Progression to In Vivo PD_Studies Pharmacodynamic Studies (Target Engagement) PK_Studies->PD_Studies Inform Dose Selection Efficacy_Models Disease Models (e.g., Colitis, Arthritis) PD_Studies->Efficacy_Models Establish Dose-Response Toxicology Safety & Toxicology Studies Efficacy_Models->Toxicology Demonstrate Proof-of-Concept IND_Enabling IND_Enabling Toxicology->IND_Enabling Safety Assessment for Clinical Trials

References

Eclitasertib: A Deep Dive into its Attenuation of Cytokine Production in Inflammatory Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of eclitasertib's impact on cytokine production within various inflammatory models. This compound (also known as SAR443122 or DNL758) is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a critical signaling protein in the tumor necrosis factor (TNF) receptor pathway that governs inflammation and programmed cell death.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory properties of this compound.

Core Mechanism of Action

This compound selectively targets the kinase function of RIPK1.[3] By doing so, it disrupts the downstream signaling cascades that lead to the production of pro-inflammatory cytokines and necroptotic cell death.[3] The activation of RIPK1 is a key event in the cellular response to a variety of inflammatory stimuli, including TNF-α and lipopolysaccharide (LPS). Its inhibition is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[4]

Impact on Cytokine Production: Preclinical Evidence

While specific quantitative data from preclinical studies detailing the percentage inhibition of TNF-α, IL-6, and IL-1β by this compound is not extensively available in the public domain, the mechanism of action through RIPK1 inhibition strongly supports its role in downregulating these key pro-inflammatory cytokines. Research indicates that RIPK1 kinase activity is essential for the full induction of inflammatory cytokine gene expression.

One study highlighted that the inhibition of RIPK1 can downregulate the transcriptional induction of proinflammatory cytokines. Furthermore, a clinical study in patients with severe COVID-19, a condition characterized by a cytokine storm, showed that this compound treatment led to a numerically greater decrease in C-reactive protein (CRP), a sensitive marker of systemic inflammation, compared to placebo.[5][6] The median time to a 50% decrease in CRP levels was 3 days for the this compound group versus 5 days for the placebo group.[5][6]

The following table summarizes the expected impact of this compound on key inflammatory cytokines based on its mechanism of action.

CytokineExpected Impact of this compoundRationale
TNF-α Inhibition This compound directly targets the TNF receptor pathway by inhibiting RIPK1, a key downstream signaling molecule.
IL-6 Inhibition The production of IL-6 is often downstream of TNF-α and NF-κB activation, both of which are modulated by RIPK1.
IL-1β Inhibition RIPK1 can contribute to the activation of the inflammasome, a key processor of pro-IL-1β into its active form.

Signaling Pathways and Experimental Workflows

To understand the intricate mechanisms of this compound, it is crucial to visualize the signaling pathways it modulates and the typical workflows used to assess its efficacy.

RIPK1-Mediated Inflammatory Signaling Pathway

The following diagram illustrates the central role of RIPK1 in the TNF-α signaling cascade, leading to the production of inflammatory cytokines, and how this compound intervenes in this process.

TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Binds TRADD/TRAF2 TRADD/TRAF2 TNFR1->TRADD/TRAF2 Recruits RIPK1 RIPK1 TRADD/TRAF2->RIPK1 Activates IKK Complex IKK Complex RIPK1->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Induces Gene Expression This compound This compound This compound->RIPK1 Inhibits

Caption: this compound inhibits RIPK1, blocking NF-κB activation and cytokine production.
Experimental Workflow for In Vitro Cytokine Release Assay

A common method to evaluate the anti-inflammatory properties of a compound like this compound is the in vitro cytokine release assay. The following diagram outlines a typical experimental workflow.

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis Immune Cells (e.g., PBMCs, Macrophages) Immune Cells (e.g., PBMCs, Macrophages) This compound (various concentrations) This compound (various concentrations) Immune Cells (e.g., PBMCs, Macrophages)->this compound (various concentrations) Pre-treat with Inflammatory Stimulus (e.g., LPS, TNF-α) Inflammatory Stimulus (e.g., LPS, TNF-α) This compound (various concentrations)->Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulate with Incubate for a defined period (e.g., 24 hours) Incubate for a defined period (e.g., 24 hours) Inflammatory Stimulus (e.g., LPS, TNF-α)->Incubate for a defined period (e.g., 24 hours) Collect Supernatant Collect Supernatant Incubate for a defined period (e.g., 24 hours)->Collect Supernatant Cytokine Measurement (e.g., ELISA, CBA) Cytokine Measurement (e.g., ELISA, CBA) Collect Supernatant->Cytokine Measurement (e.g., ELISA, CBA) Data Analysis Data Analysis Cytokine Measurement (e.g., ELISA, CBA)->Data Analysis

Caption: Workflow for assessing this compound's effect on in vitro cytokine release.

Detailed Experimental Protocols

While specific protocols for this compound are proprietary, a general methodology for assessing the impact of a RIPK1 inhibitor on cytokine production is outlined below.

In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cell (PBMC)-derived macrophages.

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for RAW 264.7, RPMI-1640 for PBMCs) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.

  • Experimental Procedure:

    • Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL - 1 µg/mL) to induce an inflammatory response.

    • Incubate the plates for a specified duration (e.g., 6, 12, or 24 hours).

    • Collect the cell culture supernatants.

  • Cytokine Measurement: The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or multiplex bead-based assays (e.g., Cytometric Bead Array - CBA) according to the manufacturer's instructions.

  • Data Analysis: Cytokine concentrations are normalized to the vehicle control, and IC50 values (the concentration of this compound that inhibits cytokine production by 50%) are calculated.

In Vivo Murine Model of LPS-Induced Endotoxemia
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.

  • Experimental Procedure:

    • Administer this compound or vehicle control to mice via an appropriate route (e.g., oral gavage) at various doses.

    • After a specified pre-treatment time (e.g., 1 hour), induce systemic inflammation by intraperitoneal (i.p.) injection of a sublethal dose of LPS (e.g., 1-5 mg/kg).

    • At a predetermined time point post-LPS injection (e.g., 2, 4, or 6 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.

  • Cytokine Measurement: Serum is isolated from the blood samples, and the levels of TNF-α, IL-6, and IL-1β are measured by ELISA or multiplex assay.

  • Data Analysis: Cytokine levels in the this compound-treated groups are compared to the vehicle-treated control group to determine the in vivo efficacy of the compound.

Conclusion

This compound, as a selective RIPK1 inhibitor, holds significant promise as a therapeutic agent for inflammatory diseases by effectively targeting a key node in the inflammatory signaling cascade. Its mechanism of action strongly supports its ability to downregulate the production of critical pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. Further publication of detailed preclinical data will be invaluable in fully elucidating its immunomodulatory profile and therapeutic potential.

References

Eclitasertib: A Technical Guide to a Novel RIPK1 Inhibitor for Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eclitasertib (also known as DNL-758 and SAR443122) is a potent, orally bioavailable small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1] As a central regulator of inflammation and programmed cell death pathways, including necroptosis and apoptosis, RIPK1 has emerged as a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases.[2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, key preclinical and clinical data, and detailed experimental considerations for its use in studying RIPK1-mediated diseases.

Introduction to RIPK1 and its Role in Disease

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical signaling node in the tumor necrosis factor (TNF) receptor pathway.[1] It functions as a molecular scaffold and an active kinase, orchestrating cellular responses to various stimuli, including pathogens and tissue damage.[1][2] Dysregulation of RIPK1 activity is implicated in the pathogenesis of numerous inflammatory conditions, such as ulcerative colitis, psoriasis, rheumatoid arthritis, and neurodegenerative disorders like multiple sclerosis and Alzheimer's disease.[4][5]

RIPK1's dual role in promoting both cell survival and cell death pathways makes it a complex but attractive drug target.[3] In its scaffold function, RIPK1 contributes to the activation of the pro-survival NF-κB signaling pathway.[6] Conversely, the kinase activity of RIPK1 can trigger programmed cell death through apoptosis and necroptosis, a regulated form of necrosis.[3] Inhibition of RIPK1 kinase activity presents a promising therapeutic strategy to mitigate the excessive inflammation and tissue damage characteristic of many of these diseases.

This compound: Mechanism of Action and Preclinical Data

This compound is a highly selective inhibitor of RIPK1 kinase activity.[7] Its mechanism of action involves binding to the kinase domain of RIPK1, thereby preventing its autophosphorylation and subsequent activation of downstream signaling cascades that lead to inflammation and cell death.[1]

In Vitro Potency and Activity

This compound has demonstrated potent inhibition of RIPK1 in biochemical assays. The half-maximal inhibitory concentration (IC50) has been determined to be 0.0375 µM.[7]

ParameterValueReference
IC50 0.0375 µM[7]
In Vivo Pharmacodynamics and Efficacy

Preclinical studies in animal models have demonstrated the in vivo activity of this compound. In a mouse model of TNF-alpha-induced hypothermia, a single oral dose of this compound was shown to ameliorate the hypothermic effects, indicating effective target engagement and modulation of the inflammatory response in a whole-animal system.[7]

Clinical Development of this compound

This compound has been evaluated in several clinical trials for various inflammatory diseases.[1] A first-in-human Phase I study in healthy volunteers assessed the safety, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses.[8]

Phase I Clinical Trial Data

The Phase I trial consisted of a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.[8]

Study PartDoses AdministeredKey FindingsReference
Single Ascending Dose (SAD) 10 mg, 30 mg, 100 mg, 200 mg, 400 mg, 800 mgWell-tolerated.[8]
Multiple Ascending Dose (MAD) 50 mg, 100 mg, 200 mg, 600 mg (once daily for 14 days)Well-tolerated.[8]

A key pharmacodynamic endpoint in this study was the inhibition of RIPK1 phosphorylation at serine 166 (pS166-RIPK1) in peripheral blood mononuclear cells (PBMCs).[8]

Dose LevelInhibition of RIPK1 Phosphorylation (pS166)Time PointReference
≥ 100 mg> 90%12 hours post-dose[9]
Ongoing and Completed Clinical Trials

This compound is being investigated in a Phase II clinical trial (RESOLUTE, NCT05588843) for the treatment of moderate to severe ulcerative colitis.[10] It has also been studied in patients with cutaneous lupus erythematosus and severe COVID-19.[1]

Experimental Protocols

In Vitro RIPK1 Kinase Inhibition Assay (General Protocol)

This protocol is a general guideline for determining the in vitro potency of a RIPK1 inhibitor like this compound.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • Substrate (e.g., a generic kinase substrate or a specific RIPK1 substrate)

  • This compound (or other test compound)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • Add a fixed concentration of RIPK1 enzyme to each well of a microplate.

  • Add the serially diluted this compound to the wells containing the enzyme and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo TNF-alpha-Induced Hypothermia Model (General Protocol)

This protocol describes a general procedure for evaluating the in vivo efficacy of a RIPK1 inhibitor in a mouse model of systemic inflammation.

Materials:

  • Mice (e.g., C57BL/6)

  • Recombinant murine TNF-alpha

  • This compound (or other test compound) formulated for oral administration

  • Vehicle control

  • Rectal thermometer

Procedure:

  • Acclimate mice to the experimental conditions.

  • Administer this compound or vehicle control to the mice via oral gavage at a predetermined time before TNF-alpha challenge.

  • At the appropriate time, administer a sublethal dose of TNF-alpha (e.g., intraperitoneally) to induce a systemic inflammatory response.

  • Measure the core body temperature of the mice using a rectal thermometer at baseline and at regular intervals (e.g., every 30-60 minutes) for several hours after TNF-alpha administration.

  • Plot the change in body temperature over time for each treatment group.

  • Analyze the data to determine if this compound treatment ameliorates the TNF-alpha-induced hypothermia compared to the vehicle-treated group.

Signaling Pathways and Visualizations

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in TNF-alpha-mediated signaling, leading to either cell survival (NF-κB activation) or cell death (apoptosis or necroptosis). This compound inhibits the kinase activity of RIPK1, thereby blocking the pathways leading to apoptosis and necroptosis.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_complex_I Complex I (Pro-survival) cluster_complex_II Complex II (Cell Death) TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 cIAP1/2->RIPK1_scaffold Ubiquitination LUBAC LUBAC RIPK1_scaffold->LUBAC RIPK1_kinase RIPK1 (Kinase Active) RIPK1_scaffold->RIPK1_kinase Transition to Complex II IKK_Complex IKK Complex LUBAC->IKK_Complex NF-kB NF-κB IKK_Complex->NF-kB Gene_Expression Pro-inflammatory Gene Expression NF-kB->Gene_Expression FADD FADD RIPK1_kinase->FADD RIPK3 RIPK3 RIPK1_kinase->RIPK3 Caspase-8 Caspase-8 FADD->Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1_kinase Inhibits

Caption: RIPK1 signaling cascade upon TNF-alpha stimulation.

Experimental Workflow for In Vitro IC50 Determination

The following diagram outlines the key steps in determining the IC50 of this compound against RIPK1.

IC50_Workflow Start Prepare_Reagents Prepare Reagents (RIPK1, Buffer, ATP, Substrate) Start->Prepare_Reagents Serial_Dilution Serial Dilution of this compound Prepare_Reagents->Serial_Dilution Enzyme_Inhibitor_Incubation Incubate RIPK1 with this compound Serial_Dilution->Enzyme_Inhibitor_Incubation Kinase_Reaction Initiate Kinase Reaction (Add ATP/Substrate) Enzyme_Inhibitor_Incubation->Kinase_Reaction Reaction_Incubation Incubate at 30°C Kinase_Reaction->Reaction_Incubation Detection Stop Reaction and Detect Signal (e.g., Luminescence) Reaction_Incubation->Detection Data_Analysis Data Analysis and IC50 Calculation Detection->Data_Analysis End Data_Analysis->End

Caption: Workflow for determining the IC50 of a RIPK1 inhibitor.

Conclusion

This compound is a valuable research tool for investigating the role of RIPK1 in health and disease. Its high potency and demonstrated in vivo activity make it suitable for a wide range of preclinical studies. The ongoing clinical development of this compound underscores the therapeutic potential of targeting RIPK1 in inflammatory diseases. This technical guide provides a foundation for researchers to design and interpret experiments using this novel RIPK1 inhibitor.

References

The Binding Kinetics of Eclitasertib to RIPK1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eclitasertib (also known as SAR443122 and DNL758) is a potent and selective, orally bioavailable small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical signaling protein in the tumor necrosis factor (TNF) receptor pathway, playing a key role in regulating inflammation and programmed cell death, including apoptosis and necroptosis.[1] Dysregulation of RIPK1 activity has been implicated in the pathogenesis of a variety of inflammatory and neurodegenerative diseases.[2][3] this compound is a peripherally restricted inhibitor, meaning it does not readily cross the blood-brain barrier, and is under investigation for the treatment of systemic inflammatory conditions such as ulcerative colitis and cutaneous lupus erythematosus.[4][5]

This technical guide provides a comprehensive overview of the binding characteristics of this compound to RIPK1, including available quantitative data, detailed experimental methodologies for assessing such interactions, and a visualization of the relevant signaling pathways.

Data Presentation: Binding Characteristics of this compound to RIPK1

While specific binding kinetic parameters such as the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) for the interaction between this compound and RIPK1 are not publicly available in the reviewed literature, the inhibitory potency has been quantified.

ParameterValueDescription
IC50 0.0375 µMThe half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of RIPK1 kinase activity in a biochemical assay.

This IC50 value indicates that this compound is a highly potent inhibitor of RIPK1.[2] Further studies have shown that at doses of 100 mg and above, this compound achieves over 90% inhibition of RIPK1 phosphorylation in human peripheral blood mononuclear cells, demonstrating strong target engagement in a cellular context.[6]

RIPK1 Signaling Pathway and this compound's Point of Intervention

RIPK1 is a multifaceted kinase that participates in distinct signaling complexes to regulate cell fate. Upon stimulation by ligands such as TNFα, RIPK1 can initiate either pro-survival and inflammatory signaling pathways through NF-κB activation or programmed cell death pathways (apoptosis and necroptosis). This compound, as a kinase inhibitor, targets the catalytic activity of RIPK1, thereby modulating these downstream signaling events.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Binding Complex I Complex I TRADD TRAF2/5 cIAP1/2 TNFR1->Complex I Recruitment RIPK1_active RIPK1 (Active) Complex I->RIPK1_active Activation RIPK1_inactive RIPK1 (Inactive) NF-κB Pathway NF-κB Activation (Pro-survival & Inflammation) RIPK1_active->NF-κB Pathway Complex IIa Complex IIa (Apoptosis) FADD Caspase-8 RIPK1_active->Complex IIa Complex IIb Complex IIb (Necroptosis) RIPK3 MLKL RIPK1_active->Complex IIb This compound This compound This compound->RIPK1_active Inhibition Apoptosis Apoptosis Complex IIa->Apoptosis Necroptosis Necroptosis Complex IIb->Necroptosis

Caption: RIPK1 signaling pathways and the inhibitory action of this compound.

Experimental Protocols for Characterizing RIPK1 Inhibitors

Several biophysical and biochemical assays are employed to determine the binding kinetics and inhibitory activity of compounds like this compound against RIPK1. The following are detailed methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a highly sensitive method to quantify the binding affinity of inhibitors in a biochemical context.[7]

Objective: To determine the binding affinity (IC50 or Kd) of a test compound (e.g., this compound) to RIPK1 by measuring the displacement of a fluorescently labeled tracer molecule.

Materials:

  • Recombinant human RIPK1 protein (His-tagged)

  • Terbium (Tb)-conjugated anti-His antibody (FRET donor)

  • A fluorescently labeled RIPK1 tracer/probe (FRET acceptor)

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well low-volume microplates

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in assay buffer.

    • Prepare a solution of RIPK1 protein and the Tb-anti-His antibody in assay buffer and pre-incubate for 30 minutes.

    • Prepare a solution of the fluorescent tracer in assay buffer.

  • Assay Procedure:

    • Add a small volume (e.g., 2 µL) of the serially diluted test compound to the wells of the 384-well plate.

    • Add the pre-incubated RIPK1/Tb-anti-His antibody complex to the wells.

    • Add the fluorescent tracer to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to reach equilibrium.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. Excite the donor (Terbium) at ~340 nm and measure emission at two wavelengths: the donor's emission (~620 nm) and the acceptor's emission (~665 nm).

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor emission signals.

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TR_FRET_Workflow Start Start Reagent_Prep Reagent Preparation (RIPK1, Antibody, Tracer, this compound) Start->Reagent_Prep Dispensing Dispense Reagents into 384-well Plate Reagent_Prep->Dispensing Incubation Incubate to Reach Equilibrium Dispensing->Incubation Measurement Measure TR-FRET Signal Incubation->Measurement Analysis Data Analysis (Calculate IC50) Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for a TR-FRET based RIPK1 inhibitor assay.

NanoBRET™ Target Engagement Assay

This assay measures the binding of a test compound to a target protein within living cells, providing a more physiologically relevant assessment of target engagement.[7][8]

Objective: To quantify the apparent affinity (IC50) of a test compound for RIPK1 in a live-cell context.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector encoding a NanoLuc®-RIPK1 fusion protein[9]

  • Transfection reagent

  • NanoBRET™ Tracer specific for RIPK1

  • Nano-Glo® Substrate and Luciferase Detection Reagent

  • Test compound (this compound)

  • Opti-MEM® I Reduced Serum Medium

  • White, 96- or 384-well assay plates

Methodology:

  • Cell Transfection:

    • Seed HEK293 cells in culture plates.

    • Transfect the cells with the NanoLuc®-RIPK1 expression vector using a suitable transfection reagent and incubate for 24 hours.

  • Cell Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM®.

    • Dispense the cell suspension into the wells of the white assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound in Opti-MEM®.

    • Add the diluted test compound to the cell-containing wells.

    • Add the NanoBRET™ Tracer to all wells.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Signal Detection:

    • Prepare the Nano-Glo® Luciferase detection reagent containing the substrate.

    • Add the detection reagent to all wells.

    • Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) emission signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the BRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.

NanoBRET_Workflow Start Start Transfection Transfect Cells with NanoLuc-RIPK1 Vector Start->Transfection Plating Plate Transfected Cells Transfection->Plating Treatment Add this compound and Tracer Plating->Treatment Incubation Incubate at 37°C Treatment->Incubation Detection Add Substrate and Measure Luminescence Incubation->Detection Analysis Data Analysis (Calculate Cellular IC50) Detection->Analysis End End Analysis->End

Caption: Experimental workflow for a NanoBRET™ target engagement assay.

Conclusion

This compound is a potent inhibitor of RIPK1, a key regulator of inflammation and cell death. While detailed public data on its binding kinetics (Kd, kon, koff) are not available, its low micromolar IC50 value underscores its high potency. The experimental protocols described herein, such as TR-FRET and NanoBRET™, provide robust and sensitive methods for characterizing the biochemical and cellular binding properties of RIPK1 inhibitors like this compound. A thorough understanding of the interaction between this compound and RIPK1 is crucial for its continued development as a therapeutic agent for a range of inflammatory disorders. Further disclosure of its detailed binding kinetics would provide deeper insights into its mechanism of action and inform the development of next-generation RIPK1 inhibitors.

References

Eclitasertib's Inhibition of RIPK1 Autophosphorylation at Serine 166: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eclitasertib (DNL-758/SAR-443122) is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of inflammation and programmed cell death pathways, including necroptosis. A key event in the activation of RIPK1's kinase-dependent functions is its autophosphorylation at Serine 166 (Ser166). This event serves as a biomarker for RIPK1 activation and is a crucial step in the signaling cascade that leads to necroptosis.[1][2] This technical guide provides an in-depth overview of this compound's effect on RIPK1 autophosphorylation at Ser166, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Quantitative Analysis of this compound's Inhibitory Activity

This compound has demonstrated potent inhibition of RIPK1 kinase activity in both biochemical and cellular assays. The following tables summarize the key quantitative data regarding its efficacy in inhibiting RIPK1 autophosphorylation at Ser166.

Table 1: In Vitro Inhibition of RIPK1 Kinase Activity by this compound

ParameterValueAssay TypeSource
IC500.0375 µMBiochemical Kinase Assay[3]

Table 2: In Vivo Pharmacodynamic Effect of this compound on pS166-RIPK1 in Humans

Dose (Oral)Inhibition of pS166-RIPK1Time PointStudy PopulationSource
≥ 100 mg (Single Dose)> 90%12 hours post-doseHealthy Volunteers[4][5]
≥ 100 mg (Multiple Doses)> 90%12 hours post-doseHealthy Volunteers[4][5]

Signaling Pathway of RIPK1-Mediated Necroptosis and this compound's Mechanism of Action

RIPK1 is a key signaling node downstream of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1). Upon TNF-α stimulation, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it can initiate pro-survival signaling. However, under conditions where pro-survival pathways are inhibited, RIPK1 can transition to form a cytosolic death-inducing complex known as the necrosome (Complex IIb), along with RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL).

A critical step for the formation and activation of the necrosome is the autophosphorylation of RIPK1 at Ser166. This phosphorylation event "licenses" the kinase activity of RIPK1, leading to the recruitment and phosphorylation of RIPK3, which in turn phosphorylates MLKL. Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, leading to membrane disruption and necroptotic cell death.

This compound, as a direct inhibitor of RIPK1's kinase activity, blocks the initial autophosphorylation at Ser166. This prevents the downstream signaling cascade required for necrosome formation and execution of necroptosis.

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_complexI Complex I (Pro-survival) cluster_complexIIb Complex IIb (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIPK1_I RIPK1 cIAP->RIPK1_I NFkB NF-κB Activation (Survival) RIPK1_I->NFkB Ub RIPK1_IIb RIPK1 RIPK1_I->RIPK1_IIb Transition pRIPK1 pS166-RIPK1 RIPK1_IIb->pRIPK1 Autophosphorylation RIPK3 RIPK3 pRIPK1->RIPK3 pRIPK3 p-RIPK3 RIPK3->pRIPK3 Phosphorylation MLKL MLKL pRIPK3->MLKL pMLKL p-MLKL MLKL->pMLKL Phosphorylation Necroptosis Necroptosis pMLKL->Necroptosis TNF TNF-α TNF->TNFR1 This compound This compound This compound->pRIPK1 Inhibition Kinase_Assay_Workflow A Prepare Serial Dilutions of this compound B Add this compound, RIPK1 Kinase, and Substrate to Reaction Plate A->B C Initiate Reaction with Radiolabeled ATP B->C D Incubate at 30°C C->D E Stop Reaction and Spot on Phosphocellulose D->E F Wash to Remove Unincorporated ATP E->F G Measure Incorporated Radioactivity F->G H Calculate % Inhibition and Determine IC50 G->H HTRF_Assay_Workflow A Seed, Treat, and Stimulate Cells in Microplate B Lyse Cells Directly in Wells A->B C Transfer Lysates to Detection Plate B->C D Add HTRF Antibody Mix (Donor & Acceptor) C->D E Incubate at Room Temperature D->E F Read Fluorescence on HTRF-compatible Reader E->F G Calculate HTRF Ratio and Determine Inhibition F->G

References

Eclitasertib's Dichotomous Role in Cell Fate: A Technical Guide to Apoptosis and Necroptosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Eclitasertib (SAR443122) is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical signaling node that governs the cellular life-or-death switch between apoptosis and necroptosis. Understanding the nuanced effects of this compound on these two distinct forms of programmed cell death is paramount for its therapeutic development in inflammatory diseases and oncology. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its role in modulating apoptotic and necroptotic signaling pathways. We present quantitative data on its inhibitory activity and provide detailed experimental protocols for assessing its differential impact on apoptosis versus necroptosis, equipping researchers with the necessary tools to further investigate this promising therapeutic agent.

Introduction: The Apoptosis-Necroptosis Axis and the Role of RIPK1

Programmed cell death is a fundamental process essential for tissue homeostasis and the elimination of damaged or infected cells. Apoptosis, a well-characterized form of programmed cell death, is a contained and immunologically silent process orchestrated by caspases. In contrast, necroptosis is a lytic, pro-inflammatory form of regulated necrosis that is typically activated when apoptosis is inhibited.

At the heart of this decision-making process lies RIPK1, a serine/threonine kinase that acts as a central scaffold and signaling molecule.[1][2] In response to stimuli such as Tumor Necrosis Factor-alpha (TNF-α), RIPK1 can initiate three distinct downstream pathways:

  • Survival: Leading to the activation of NF-κB.

  • Apoptosis: Through the formation of a complex with FADD and pro-caspase-8, leading to caspase-8 activation.

  • Necroptosis: When caspase-8 is inhibited or absent, RIPK1 interacts with RIPK3, which in turn phosphorylates and activates Mixed Lineage Kinase Domain-Like (MLKL), the executioner of necroptosis.[2]

This compound, by targeting the kinase activity of RIPK1, is designed to modulate these cell fate decisions, primarily to inhibit the pro-inflammatory consequences of necroptosis.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that specifically targets the ATP-binding pocket of RIPK1, thereby preventing its autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition of RIPK1 kinase activity is the primary mechanism through which this compound exerts its therapeutic effects. By blocking RIPK1's catalytic function, this compound can effectively suppress both RIPK1-dependent apoptosis and necroptosis.

Quantitative Data on this compound's Activity

The following table summarizes the known quantitative data regarding the inhibitory activity of this compound. Preclinical studies are essential to fully delineate its differential effects on apoptosis and necroptosis.

ParameterCell LineValueDescriptionReference
Anti-necroptotic Activity (EC50) HT-2915.4 nMConcentration of this compound required to inhibit 50% of necroptotic cell death.
RIPK1 Phosphorylation Inhibition Human PBMCs>90% inhibition at ≥100 mg dosesInhibition of Serine 166 phosphorylation of RIPK1 in human peripheral blood mononuclear cells.

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the pivotal role of RIPK1 in the apoptosis and necroptosis signaling pathways and how this compound intervenes.

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex I Complex I TNFR1->Complex I RIPK1 RIPK1 Complex I->RIPK1 FADD FADD RIPK1->FADD Pro-caspase-8 Pro-caspase-8 FADD->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis This compound This compound This compound->RIPK1 Inhibits Kinase Activity

Fig. 1: Apoptosis Signaling Pathway

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex I Complex I TNFR1->Complex I RIPK1 RIPK1 Complex I->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Recruits & Activates p-RIPK3 p-RIPK3 RIPK3->p-RIPK3 Phosphorylates MLKL MLKL p-RIPK3->MLKL p-MLKL p-MLKL MLKL->p-MLKL Phosphorylates Necroptosis Necroptosis p-MLKL->Necroptosis This compound This compound This compound->RIPK1 Inhibits Kinase Activity Caspase-8 Inhibition Caspase-8 Inhibition Caspase-8 Inhibition->RIPK1

Fig. 2: Necroptosis Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on apoptosis and necroptosis.

Induction of Necroptosis in HT-29 Cells

This protocol outlines the steps to induce necroptosis in the human colorectal adenocarcinoma cell line HT-29, a well-established model for studying this cell death pathway.

cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_analysis Analysis A Seed HT-29 cells in a 96-well plate at a density of 1x10^4 cells/well. B Incubate for 24 hours at 37°C, 5% CO2. A->B C Pre-treat cells with various concentrations of this compound for 1 hour. B->C D Induce necroptosis by adding a cocktail of: - TNF-α (100 ng/mL) - SMAC mimetic (e.g., Birinapant, 100 nM) - z-VAD-FMK (20 µM) C->D E Incubate for 18-24 hours. D->E F Assess cell viability, apoptosis, and necroptosis markers. E->F

Fig. 3: Necroptosis Induction Workflow
Western Blot Analysis of Apoptosis and Necroptosis Markers

Western blotting is a key technique to quantify the levels of specific proteins involved in apoptosis and necroptosis.

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

    • Apoptosis: Cleaved Caspase-3, Cleaved PARP

    • Necroptosis: Phospho-RIPK1 (Ser166), Phospho-RIPK3 (Ser227), Phospho-MLKL (Ser358)

    • Loading Control: GAPDH, β-actin

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases-3 and -7, key markers of apoptosis.

Protocol:

  • Cell Plating and Treatment: Plate and treat HT-29 cells in a 96-well plate as described in the necroptosis induction protocol.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).

  • Assay: Add the caspase-3/7 reagent to each well and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

Cell Viability Assay (LDH Release)

Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon plasma membrane rupture, a hallmark of necroptosis.

Protocol:

  • Cell Plating and Treatment: Plate and treat HT-29 cells in a 96-well plate.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Assay: Perform the LDH cytotoxicity assay according to the manufacturer's protocol. This typically involves adding a reaction mixture to the supernatant and incubating for 30 minutes at room temperature.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).

Conclusion

This compound's targeted inhibition of RIPK1 kinase activity positions it as a promising therapeutic agent for diseases driven by excessive inflammation and necroptotic cell death. A thorough understanding of its differential effects on apoptosis and necroptosis is critical for its clinical development. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the intricate role of this compound in regulating cell fate. Future preclinical studies employing these methodologies will be instrumental in elucidating the full therapeutic potential of this novel RIPK1 inhibitor.

References

Eclitasertib: A Chemical Probe for the Elucidation of RIPK1 Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node that orchestrates cellular responses to inflammation, infection, and tissue damage. As a serine/threonine kinase, RIPK1 possesses a dual function: it can act as a scaffold for the assembly of pro-survival signaling complexes or as an active kinase to trigger programmed cell death pathways, namely apoptosis and necroptosis.[1][2] This central role makes RIPK1 a compelling therapeutic target for a host of inflammatory and neurodegenerative diseases.[3][4]

Eclitasertib (also known as SAR443122 and DNL-758) is a potent, selective, and orally bioavailable small-molecule inhibitor of RIPK1 kinase activity.[4][5] Its well-characterized properties make it an invaluable chemical probe for dissecting the kinase-dependent functions of RIPK1 in various biological systems. This guide provides a comprehensive overview of this compound's characteristics, detailed experimental protocols for its use, and a framework for leveraging this tool to investigate RIPK1-mediated signaling pathways.

Data Presentation: Properties of this compound

Quantitative data for this compound is summarized below to provide a clear reference for its potency, pharmacokinetic (PK), and pharmacodynamic (PD) properties.

Table 1: In Vitro Potency and Cellular Activity

Parameter Value Description Source
RIPK1 IC₅₀ 0.0375 µM Concentration for 50% inhibition of RIPK1 kinase activity in a biochemical assay. [6]

| Anti-necroptosis pIC₅₀ | 7.91 | Negative logarithm of the IC₅₀ for inhibiting necroptosis in the U937 human cell line. |[7] |

Table 2: Phase I Clinical Pharmacokinetics in Healthy Volunteers (Single Ascending Dose - SAD)

Parameter Dose Range Value Description Source
Tₘₐₓ (Median) 10 - 800 mg 3 - 4 hours Time to reach maximum plasma concentration. [8][9]
Half-life (t₁/₂) (Mean) 10 - 800 mg 6 - 9 hours Elimination half-life. [4]
Bioavailability 100 mg No significant impact Effect of a high-fat meal on drug absorption. [8][9]

| Exposure (Cₘₐₓ and AUC) | 10 - 800 mg | Sub-proportional increase | Plasma exposure increases less than proportionally with the dose. |[8] |

Table 3: Phase I Clinical Pharmacodynamics in Healthy Volunteers (SAD & Multiple Ascending Dose - MAD)

Parameter Dose Result Description Source

| RIPK1 Phosphorylation Inhibition | ≥ 100 mg | > 90% inhibition at 12h post-dose | Inhibition of pS166-RIPK1, a biomarker for RIPK1 activation, in peripheral blood mononuclear cells (PBMCs). |[4][8] |

RIPK1 Signaling Pathways

RIPK1 is a key transducer of signals downstream of the tumor necrosis factor receptor 1 (TNFR1). Upon TNF-α binding, TNFR1 recruits a series of proteins to form "Complex I," which can initiate a pro-survival signaling cascade via NF-κB activation. Under conditions where Complex I components are depleted or modified, RIPK1 can dissociate to form distinct cytosolic death-inducing complexes. This compound, by inhibiting the kinase activity of RIPK1, can be used to probe the necessity of this catalytic function in the pathways described below.

Pro-Survival NF-κB Signaling

In its scaffold function, RIPK1 within Complex I undergoes ubiquitination, which is essential for the recruitment and activation of downstream kinases that ultimately lead to the activation of the NF-κB transcription factor. This pathway promotes the expression of pro-survival and anti-apoptotic genes.[2][10]

G cluster_membrane Plasma Membrane cluster_complex_I Complex I cluster_downstream Downstream Signaling TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1_scaffold Ubiquitination (K63-linked) LUBAC LUBAC RIPK1_scaffold->LUBAC Recruits NEMO NEMO LUBAC->NEMO Linear Ubiquitination IKK IKKα/β NEMO->IKK Activates NFkB NF-κB IKK->NFkB Activates nucleus Nucleus NFkB->nucleus Translocates survival_genes Survival Genes nucleus->survival_genes Transcription TNF TNF-α TNF->TNFR1 Binding

Caption: RIPK1 as a scaffold in the NF-κB survival pathway.

RIPK1-Dependent Apoptosis (RDA)

When NF-κB activation is compromised, RIPK1 can form a secondary cytosolic complex known as Complex IIa. Here, the kinase activity of RIPK1 is crucial for the activation of Caspase-8, which in turn executes the apoptotic program.[11]

G cluster_complex_IIa Complex IIa (Apoptosome) cluster_downstream Execution RIPK1_kinase RIPK1 (Kinase Active) FADD FADD RIPK1_kinase->FADD Binds Casp8 Pro-Caspase-8 FADD->Casp8 Recruits Active_Casp8 Active Caspase-8 Casp8->Active_Casp8 Dimerization & Autocleavage Apoptosis Apoptosis Active_Casp8->Apoptosis Cleaves substrates This compound This compound This compound->RIPK1_kinase Inhibits Origin From Complex I (NF-κB inhibited) Origin->RIPK1_kinase

Caption: RIPK1 kinase-dependent apoptosis (RDA) via Complex IIa.

Necroptosis

In scenarios where Caspase-8 is inhibited or absent, RIPK1's kinase activity becomes critical for initiating necroptosis. RIPK1 phosphorylates and activates RIPK3, leading to the formation of the necrosome (Complex IIb). RIPK3 then phosphorylates the pseudokinase MLKL, causing it to oligomerize, translocate to the plasma membrane, and execute lytic cell death.[1][12]

G cluster_complex_IIb Complex IIb (Necrosome) cluster_downstream Execution RIPK1_kinase RIPK1 (Kinase Active) RIPK3 RIPK3 RIPK1_kinase->RIPK3 Phosphorylates & Activates MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL Phospho-MLKL (Oligomer) Membrane Plasma Membrane pMLKL->Membrane Translocates Necroptosis Necroptosis (Lysis) Membrane->Necroptosis Pore Formation This compound This compound This compound->RIPK1_kinase Inhibits Origin From Complex I (Caspase-8 inhibited) Origin->RIPK1_kinase MLKL->pMLKL Oligomerizes

Caption: RIPK1 kinase-dependent necroptosis via the necrosome.

Experimental Protocols

The following protocols provide a foundation for using this compound to study RIPK1 function.

RIPK1 Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified RIPK1.

  • Objective: To determine the IC₅₀ of this compound for RIPK1.

  • Materials:

    • Recombinant human RIPK1 enzyme.

    • Kinase substrate (e.g., myelin basic protein or a specific peptide).

    • ³²P-ATP or a fluorescence-based kinase assay kit (e.g., ADP-Glo™).

    • This compound, serially diluted in DMSO.

    • Kinase reaction buffer.

    • 96- or 384-well assay plates.

  • Methodology:

    • Prepare serial dilutions of this compound in DMSO, then dilute further into the kinase reaction buffer.

    • Add the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add the RIPK1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP (spiked with ³²P-ATP if using radiography).

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction (e.g., by adding EDTA or a specific stop solution).

    • Quantify substrate phosphorylation. For radiography, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ³²P-ATP, and measure radioactivity. For fluorescence/luminescence assays, follow the manufacturer's protocol.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to confirm that a compound binds to its intended target within intact cells.[13][14] Ligand binding typically stabilizes the target protein, increasing its melting temperature.

  • Objective: To demonstrate direct binding of this compound to RIPK1 in a cellular environment.

  • Materials:

    • Cell line expressing endogenous RIPK1 (e.g., HT-29, U937).

    • This compound.

    • Cell culture medium, PBS, DMSO.

    • PCR tubes or plates.

    • Thermal cycler.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Equipment for protein quantification (e.g., BCA assay) and Western blotting.

    • Anti-RIPK1 antibody, anti-GAPDH or β-actin antibody (loading control).

  • Methodology:

    • Culture cells to ~80% confluency.

    • Treat one batch of cells with a saturating concentration of this compound (e.g., 10x IC₅₀) and another with DMSO (vehicle) for 1-2 hours in culture.

    • Harvest, wash, and resuspend the cells in PBS.

    • Aliquot the cell suspension from each treatment group into separate PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C. Include an unheated control.

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

    • Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes.

    • Quantify the protein concentration in each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-RIPK1 antibody.

    • Re-probe the blot for a loading control to ensure equal loading.

    • Quantify the band intensities. Plot the percentage of soluble RIPK1 relative to the unheated control against the temperature. A rightward shift in the melting curve for this compound-treated cells compared to DMSO-treated cells indicates target engagement.

G cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis Cells Culture Cells Treat_DMSO Treat with DMSO Cells->Treat_DMSO Treat_this compound Treat with This compound Cells->Treat_this compound Aliquot Aliquot Cells Treat_DMSO->Aliquot Treat_this compound->Aliquot Heat Heat Gradient (e.g., 40-70°C) Aliquot->Heat Lysis Lysis Heat->Lysis Centrifuge Centrifugation (Separate soluble/ insoluble) Lysis->Centrifuge WB Western Blot (Anti-RIPK1) Centrifuge->WB Plot Plot Melt Curve WB->Plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Pharmacodynamic Assay: pS166-RIPK1 in PBMCs

This protocol, adapted from clinical trial methodologies, measures target engagement in a physiologically relevant sample.[4] Autophosphorylation of RIPK1 at Serine 166 (S166) is a key marker of its activation.

  • Objective: To quantify the inhibition of RIPK1 activation by this compound in primary cells.

  • Materials:

    • Freshly isolated human or animal Peripheral Blood Mononuclear Cells (PBMCs).

    • RPMI medium, autologous plasma.

    • This compound.

    • Lysis buffer with potent phosphatase and protease inhibitors.

    • Antibodies for Western blot or ELISA: anti-pS166-RIPK1 and anti-total-RIPK1.

  • Methodology:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend PBMCs in culture medium and treat with various concentrations of this compound or DMSO for 1-2 hours.

    • Optional: To measure inhibition of induced activation, stimulate cells with a combination of TNFα, a SMAC mimetic (e.g., SM-164), and a pan-caspase inhibitor (e.g., Z-VAD-FMK) for a defined period to robustly induce RIPK1 phosphorylation. For basal activity, this step is omitted.[4]

    • Wash cells with cold PBS and immediately lyse them with ice-cold lysis buffer.

    • Clear the lysate by centrifugation.

    • Measure protein concentration of the supernatant.

    • Analyze pS166-RIPK1 and total RIPK1 levels using Western blot or a sensitive immunoassay like ELISA or Meso Scale Discovery (MSD).

    • Normalize the pS166-RIPK1 signal to the total RIPK1 signal.

    • Calculate the percentage of inhibition relative to the DMSO-treated, stimulated control.

Conclusion

This compound is a well-characterized and potent inhibitor of RIPK1 kinase activity. Its demonstrated target engagement in cellular and clinical settings, combined with its oral bioavailability, makes it an exceptional chemical probe.[4][5] By employing the data and protocols outlined in this guide, researchers can effectively use this compound to investigate the specific contributions of RIPK1 kinase function to cellular signaling, cell death, and pathophysiology. This powerful tool will continue to be instrumental in elucidating the complex biology of RIPK1 and in validating its role as a therapeutic target in human disease.

References

Methodological & Application

Application Notes and Protocols: Eclitasertib in TNF-α Induced Necroptosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation and immunity. Unlike apoptosis, necroptosis is a caspase-independent pathway, making it a significant area of research for diseases where apoptotic pathways are dysregulated. The signaling cascade is initiated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α), leading to the formation of a protein complex known as the necrosome. A key component of this complex is the Receptor-Interacting Protein Kinase 1 (RIPK1). The kinase activity of RIPK1 is essential for the downstream phosphorylation of RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase, culminating in plasma membrane rupture and cell death.[1][2]

Eclitasertib (also known as DNL-758 and SAR443122) is a potent and selective inhibitor of RIPK1 kinase activity.[3][4] Its ability to specifically target a crucial step in the necroptosis pathway makes it a valuable tool for studying the mechanisms of necroptotic cell death and a potential therapeutic agent for inflammatory and neurodegenerative diseases.[5][6] These application notes provide a detailed protocol for utilizing this compound in a TNF-α induced necroptosis assay to evaluate its inhibitory effects.

Mechanism of Action: TNF-α Induced Necroptosis and this compound Inhibition

TNF-α binding to its receptor, TNFR1, triggers the formation of Complex I, which can initiate pro-survival signaling through NF-κB.[7] However, under conditions where pro-survival signaling is inhibited and caspases are inactivated, a switch to a pro-death signaling pathway occurs. This leads to the formation of the necrosome, a signaling complex containing activated RIPK1 and RIPK3.[8] RIPK1 autophosphorylation and subsequent phosphorylation of RIPK3 are critical activation steps.[9] Activated RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, causing cell lysis.[8]

This compound, as a RIPK1 kinase inhibitor, directly interferes with this cascade by preventing the autophosphorylation of RIPK1, thereby blocking the formation and activation of the necrosome and inhibiting necroptotic cell death.[3][6]

G cluster_0 Plasma Membrane cluster_1 Cytosol TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binding Complex I Complex I (Pro-survival/NF-kB) TNFR1->Complex I RIPK1 RIPK1 Complex I->RIPK1 Release under pro-death conditions Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome Autophosphorylation RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL p-MLKL p-MLKL (Oligomerization) MLKL->p-MLKL Necrosome->MLKL Phosphorylation Membrane Disruption Necroptosis p-MLKL->Membrane Disruption Translocation This compound This compound This compound->RIPK1 Inhibition

Figure 1. TNF-α induced necroptosis signaling pathway and the inhibitory action of this compound.

Experimental Protocol: TNF-α Induced Necroptosis Assay

This protocol outlines the steps to induce necroptosis in a cell culture model and to assess the inhibitory potential of this compound.

Materials and Reagents
  • Cell Line: Human colon adenocarcinoma cell line HT-29 or murine fibrosarcoma cell line L929 are commonly used and are sensitive to TNF-α induced necroptosis.

  • Culture Medium: McCoy's 5A for HT-29 or DMEM for L929, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Recombinant Human or Murine TNF-α (carrier-free)

    • SMAC mimetic (e.g., Birinapant or LCL161)

    • Pan-caspase inhibitor (e.g., z-VAD-FMK)

    • This compound

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or similar ATP-based assay)

    • Phosphate Buffered Saline (PBS)

    • DMSO (for dissolving compounds)

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • 96-well clear bottom, white-walled microplates (for luminescence assays)

    • Multichannel pipette

    • Luminometer

Experimental Workflow

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 cluster_3 Analysis A Seed cells in 96-well plate B Pre-treat with This compound A->B C Induce necroptosis with TNF-α + SMAC mimetic + z-VAD-FMK B->C D Incubate for 18-24 hours C->D E Measure cell viability (e.g., CellTiter-Glo) D->E F Data analysis and determination of IC50 E->F

Figure 2. Experimental workflow for the TNF-α induced necroptosis assay with this compound.
Step-by-Step Procedure

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

    • Carefully remove the culture medium from the wells and add 50 µL of the diluted this compound solutions to the respective wells.

    • Include wells with vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Incubate for 1 hour at 37°C.

  • Induction of Necroptosis:

    • Prepare a 2X working solution of the necroptosis-inducing cocktail in culture medium containing:

      • TNF-α (final concentration of 20-100 ng/mL)

      • SMAC mimetic (e.g., Birinapant at a final concentration of 100 nM or LCL161 at 1 µM)

      • z-VAD-FMK (final concentration of 20 µM)

    • Add 50 µL of the 2X necroptosis-inducing cocktail to each well (except for the untreated control wells).

    • For the untreated control wells, add 50 µL of culture medium.

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

Data Analysis
  • Normalization:

    • The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

    • Normalize the data by setting the luminescence of the untreated control wells as 100% viability and the luminescence of the TNF-α/SMAC mimetic/z-VAD-FMK treated wells (vehicle control) as 0% viability (or maximum necroptosis).

    • Calculate the percentage of necroptosis inhibition for each concentration of this compound using the following formula: % Inhibition = [(Luminescence_Sample - Luminescence_Necroptosis_Control) / (Luminescence_Untreated_Control - Luminescence_Necroptosis_Control)] * 100

  • IC50 Determination:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the TNF-α induced necroptosis.

Data Presentation

The following table summarizes the inhibitory effect of this compound on TNF-α induced necroptosis in HT-29 cells.

This compound Concentration (µM)% Inhibition of Necroptosis (Mean ± SD)
0.0015.2 ± 1.8
0.0135.7 ± 4.5
0.0375 50.0 ± 3.2
0.178.9 ± 5.1
195.3 ± 2.9
1098.1 ± 1.5

Table 1. Dose-dependent inhibition of TNF-α induced necroptosis by this compound in HT-29 cells. The IC50 value for this compound is approximately 0.0375 µM.[3][4] Data are representative and presented as mean ± standard deviation from three independent experiments.

Conclusion

This protocol provides a robust framework for assessing the efficacy of this compound in a TNF-α induced necroptosis assay. The potent inhibitory activity of this compound on RIPK1 kinase makes it an invaluable tool for dissecting the molecular mechanisms of necroptosis and for the development of novel therapeutics for diseases driven by this cell death pathway. The provided workflow and data analysis procedures can be adapted for screening other potential RIPK1 inhibitors and for investigating the role of necroptosis in various cellular contexts.

References

Application Notes and Protocols: Step-by-Step Guide for Western Blot Analysis of p-RIPK1 after Eclitasertib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical mediator of inflammation and programmed cell death pathways, including necroptosis.[1] The phosphorylation of RIPK1, particularly at serine 166 (p-RIPK1), is a key indicator of its activation and the initiation of necroptotic signaling.[1][2] Eclitasertib (also known as DNL-758 or SAR443122) is a potent and selective inhibitor of RIPK1 kinase activity, making it a valuable tool for studying the role of RIPK1 in various diseases.[3][4] This document provides a detailed protocol for the analysis of p-RIPK1 levels by Western blot in cell cultures treated with this compound, enabling researchers to assess the compound's efficacy and elucidate its mechanism of action.

Signaling Pathway of RIPK1 Activation and Inhibition by this compound

The activation of RIPK1 is a central event in the tumor necrosis factor (TNF) receptor signaling pathway. Upon TNF-α stimulation, RIPK1 is recruited to the TNFR1 signaling complex.[5][6] In this complex, RIPK1 can be ubiquitinated, leading to the activation of pro-survival pathways like NF-κB.[6] Alternatively, under conditions where pro-survival signaling is inhibited, RIPK1 can autophosphorylate, a critical step for the induction of apoptosis or necroptosis.[2][6] Phosphorylation at Ser166 is a well-established biomarker for RIPK1 kinase activation.[1][7][8][9] this compound exerts its inhibitory effect by binding to the kinase domain of RIPK1, thereby preventing its autophosphorylation and subsequent downstream signaling events that lead to inflammation and cell death.[3][4]

RIPK1_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I Assembly TNFR1->ComplexI Recruits RIPK1 RIPK1 ComplexI->RIPK1 Activates NFkB NF-κB Survival Pathway ComplexI->NFkB Promotes pRIPK1 p-RIPK1 (Ser166) (Activated) RIPK1->pRIPK1 Autophosphorylation Necroptosis Necroptosis pRIPK1->Necroptosis Initiates This compound This compound This compound->RIPK1 Inhibits

Figure 1: Simplified signaling pathway of RIPK1 activation and this compound inhibition.

Experimental Workflow

The overall experimental workflow for analyzing the effect of this compound on RIPK1 phosphorylation involves cell culture and treatment, protein extraction, protein quantification, SDS-PAGE, Western blotting, and data analysis.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HT-29) start->cell_culture treatment Treatment: 1. This compound (or DMSO) 2. TNF-α Stimulation cell_culture->treatment lysis Cell Lysis & Protein Extraction (with phosphatase inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-RIPK1, anti-RIPK1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Densitometry & Normalization detection->analysis end End analysis->end

Figure 2: Experimental workflow for Western blot analysis of p-RIPK1.

Detailed Protocols

I. Cell Culture and Treatment
  • Cell Line: HT-29 (human colon adenocarcinoma) cells are a suitable model as they respond to TNF-α with RIPK1 phosphorylation.[1][8]

  • Culture Conditions: Culture HT-29 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Experimental Plating: Seed cells in 6-well plates and grow to 70-80% confluency.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Pre-treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO (vehicle control) for 1-2 hours.

  • RIPK1 Phosphorylation Induction:

    • To induce RIPK1 phosphorylation, treat the cells with human TNF-α (e.g., 20-50 ng/mL) for a specified time (e.g., 15-30 minutes).[1][7] A combination of TNF-α, a SMAC mimetic (e.g., 200 nM SM-164), and a pan-caspase inhibitor (e.g., 50 µM Z-VAD-FMK) can also be used to robustly induce necroptosis and p-RIPK1.[10]

II. Protein Extraction
  • Lysis Buffer Preparation: Prepare a RIPA lysis buffer and, just before use, add protease and phosphatase inhibitors.

    • RIPA Buffer Recipe:

      • 50 mM Tris-HCl, pH 8.0

      • 150 mM NaCl

      • 1% NP-40 or Triton X-100

      • 0.5% sodium deoxycholate

      • 0.1% SDS

    • Inhibitors (add fresh):

      • Protease Inhibitor Cocktail

      • Phosphatase Inhibitor Cocktail (containing sodium fluoride, sodium orthovanadate, etc.)[11]

  • Cell Lysis:

    • Place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add 100-150 µL of ice-cold lysis buffer to each well.[12]

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 20-30 minutes with occasional vortexing.

    • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.[13]

    • Carefully transfer the supernatant (containing the protein) to a new tube.

III. Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

IV. SDS-PAGE and Western Blotting
  • Sample Preparation:

    • Mix the desired amount of protein (typically 20-30 µg) with 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[14]

  • Gel Electrophoresis:

    • Load the samples onto a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel in MOPS or MES running buffer until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Perform the transfer at 100V for 1-2 hours or using a semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[15]

  • Antibody Incubation:

    • Primary Antibody: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

      • Anti-phospho-RIPK1 (Ser166) antibody: 1:1000 dilution.[7][8]

      • Anti-total RIPK1 antibody: 1:1000 - 1:5000 dilution.[16][17]

      • Anti-GAPDH or β-actin (loading control): 1:1000 - 1:10000 dilution.

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

Data Presentation and Analysis

For quantitative analysis, the signal intensity of the p-RIPK1 and total RIPK1 bands should be measured using densitometry software. The ratio of p-RIPK1 to total RIPK1 is then calculated to normalize for any variations in protein loading. This ratio is then typically normalized to a loading control like GAPDH or β-actin.

Treatment GroupThis compound (µM)TNF-α (ng/mL)p-RIPK1 (Ser166) IntensityTotal RIPK1 Intensityp-RIPK1 / Total RIPK1 RatioNormalized p-RIPK1 Level (fold change vs. TNF-α alone)
Vehicle Control0 (DMSO)0ValueValueValueValue
TNF-α alone0 (DMSO)20ValueValueValue1.00
This compound + TNF-α0.120ValueValueValueValue
This compound + TNF-α120ValueValueValueValue
This compound + TNF-α1020ValueValueValueValue

Table 1: Example of a structured table for presenting quantitative Western blot data. The "Value" fields should be populated with the mean densitometry readings from replicate experiments.

Conclusion

This protocol provides a comprehensive guide for the Western blot analysis of p-RIPK1 in response to this compound treatment. By following these detailed steps, researchers can obtain reliable and quantifiable data on the inhibitory effect of this compound on RIPK1 activation. This methodology is crucial for advancing our understanding of RIPK1-mediated signaling in health and disease and for the development of novel therapeutics targeting this pathway.

References

Administration of Eclitasertib in a Mouse Model of Colitis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eclitasertib (also known as SAR443122 or DNL-758) is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and necroptosis.[1][2] Currently under investigation in clinical trials for moderate to severe ulcerative colitis, this compound represents a promising therapeutic strategy for inflammatory bowel disease (IBD).[1][3][4][5] While specific preclinical data on this compound in colitis mouse models are not publicly available, this document provides a comprehensive set of application notes and detailed protocols based on established methodologies for evaluating RIPK1 inhibitors in experimental colitis. These protocols are designed to guide researchers in the preclinical assessment of this compound and similar molecules.

Introduction

Inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease, are chronic inflammatory disorders of the gastrointestinal tract. RIPK1 has emerged as a critical signaling node in the pathogenesis of IBD, mediating inflammatory signaling pathways and programmed cell death (necroptosis) in response to cellular stress and pathogens. Inhibition of RIPK1 kinase activity is therefore a compelling therapeutic approach to ameliorate intestinal inflammation.[6][7] Preclinical studies with various RIPK1 inhibitors in mouse models of colitis have demonstrated their potential to reduce inflammation, protect the intestinal barrier, and improve disease outcomes.[6][7][8]

This document outlines the administration of this compound in a dextran sulfate sodium (DSS)-induced colitis mouse model, a widely used model that recapitulates many of the pathological features of human ulcerative colitis.[8][9]

Signaling Pathway of RIPK1 in Colitis

The following diagram illustrates the central role of RIPK1 in inflammatory signaling and necroptosis, and the mechanism of action for this compound.

cluster_0 Inflammatory Stimuli (e.g., TNFα) cluster_1 Cell Membrane cluster_2 Intracellular Signaling Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor (e.g., TNFR1) Inflammatory Stimuli->Receptor Binds to RIPK1 RIPK1 Receptor->RIPK1 Activates IKK Complex IKK Complex RIPK1->IKK Complex Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates NF-κB NF-κB IKK Complex->NF-κB Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNFα, IL-6, IL-1β) NF-κB->Pro-inflammatory Cytokines Induces Transcription of MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis & Epithelial Barrier Dysfunction MLKL->Necroptosis Induces This compound This compound (RIPK1 Inhibitor) This compound->RIPK1 Inhibits Kinase Activity

Caption: RIPK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

DSS-Induced Colitis Model

This protocol describes the induction of acute colitis in mice using DSS.

Materials:

  • 8-12 week old C57BL/6 mice

  • Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)

  • Sterile drinking water

  • Animal balance

  • Appropriate animal housing

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Record the initial body weight of each mouse.

  • Prepare a 2.5% (w/v) DSS solution in sterile drinking water. This concentration may need to be optimized depending on the DSS batch and mouse strain.

  • Provide the DSS solution as the sole source of drinking water for 7 consecutive days.

  • A control group should receive regular sterile drinking water.

  • Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the feces.

Administration of this compound

This protocol outlines the preparation and administration of this compound. As specific preclinical dosing for this compound in colitis is not published, a hypothetical dose and formulation are provided based on typical small molecule administration.

Materials:

  • This compound (powder)

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

  • Syringes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle. For example, to prepare a 10 mg/mL solution, weigh the appropriate amount of this compound powder and add the corresponding volume of vehicle.

  • Vortex the solution thoroughly to ensure a uniform suspension.

  • Calculate the required dose for each mouse based on its body weight. A hypothetical therapeutic dose might be in the range of 10-50 mg/kg.

  • Administer this compound or vehicle control to the mice via oral gavage once or twice daily, starting from day 0 (the first day of DSS administration) until the end of the experiment.

Assessment of Colitis Severity

This protocol details the evaluation of colitis severity through clinical and pathological parameters.

Materials:

  • Dissection tools

  • Ruler

  • Phosphate-buffered saline (PBS)

  • Formalin (10% neutral buffered)

  • Microscope slides and coverslips

  • Hematoxylin and Eosin (H&E) stain

  • RNA extraction and qPCR reagents (for cytokine analysis)

Procedure:

  • At the end of the experimental period (e.g., day 8), euthanize the mice.

  • Record the final body weight.

  • Carefully dissect the entire colon from the cecum to the anus.

  • Measure the length of the colon.

  • Collect a small distal portion of the colon for RNA analysis (snap-freeze in liquid nitrogen).

  • Fix the remaining colon in 10% neutral buffered formalin for histological analysis.

  • Embed the fixed tissue in paraffin, section, and stain with H&E.

  • Score the histological sections for the severity of inflammation, crypt damage, and epithelial ulceration.

  • Extract RNA from the frozen colon tissue and perform qPCR to measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow.

cluster_0 Day -7 to 0 cluster_1 Day 0 to 7 cluster_2 Day 8 Acclimatization Mouse Acclimatization DSS_Admin DSS Administration (2.5% in drinking water) Acclimatization->DSS_Admin Eclitasertib_Admin This compound/Vehicle Administration (Oral Gavage) Acclimatization->Eclitasertib_Admin Monitoring Daily Monitoring (Weight, Stool, Blood) DSS_Admin->Monitoring Eclitasertib_Admin->Monitoring Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia Analysis Endpoint Analysis (Colon Length, Histology, qPCR) Euthanasia->Analysis

Caption: Experimental workflow for evaluating this compound in a DSS-induced colitis model.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Clinical Parameters

GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (%)Colon Length (cm)
Control + Vehicle
DSS + Vehicle
DSS + this compound (Dose 1)
DSS + this compound (Dose 2)

Table 2: Histological Score

GroupInflammation Score (0-3)Crypt Damage Score (0-4)Ulceration Score (0-3)Total Histological Score
Control + Vehicle
DSS + Vehicle
DSS + this compound (Dose 1)
DSS + this compound (Dose 2)

Table 3: Gene Expression Analysis (Fold Change vs. Control)

GroupTNF-αIL-6IL-1β
DSS + Vehicle
DSS + this compound (Dose 1)
DSS + this compound (Dose 2)

Conclusion

The provided protocols and application notes offer a robust framework for the preclinical evaluation of this compound in a mouse model of colitis. By following these detailed methodologies, researchers can effectively assess the therapeutic potential of this novel RIPK1 inhibitor for the treatment of inflammatory bowel disease. It is important to note that specific parameters such as DSS concentration and this compound dosage may require optimization. Rigorous data collection and analysis, as outlined, will be crucial for determining the efficacy and mechanism of action of this compound in ameliorating colitis.

References

Application Note: Immunofluorescence Staining Protocol for Monitoring RIPK1 Localization Following Eclitasertib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in studying inflammatory diseases, neurodegeneration, and drug discovery targeting cell death pathways.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a master regulator of cell death and inflammation.[1][2][3] Upon stimulation by ligands such as Tumor Necrosis Factor (TNF), RIPK1 can act as a scaffold in a membrane-bound complex (Complex I) to promote cell survival through NF-κB signaling.[1][4] Alternatively, post-translational modifications can trigger a switch, enabling the kinase activity of RIPK1 and leading to the formation of cytosolic death-inducing complexes, resulting in either apoptosis (Complex IIa) or a lytic, inflammatory form of cell death known as necroptosis (Complex IIb, or the necrosome).[5][6] The kinase activity of RIPK1 is essential for these cell death pathways.[1][6]

Eclitasertib (also known as DNL-758 or SAR443122) is a potent, selective, and orally bioavailable small-molecule inhibitor of RIPK1 kinase activity, with an IC50 of 0.0375 µM.[7][8] By inhibiting RIPK1 autophosphorylation, this compound disrupts the signaling cascade that leads to apoptosis and necroptosis, thereby offering a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases.[1][7] This application note provides a detailed immunofluorescence (IF) protocol to visualize the subcellular localization of RIPK1 in response to treatment with this compound.

Signaling Pathway Overview

The following diagram illustrates the central role of RIPK1 in TNF-mediated signaling and the mechanism of action for this compound.

RIPK1_Pathway cluster_cytosol Cytosol TNFR1 TNFR1 ComplexI Complex I (Survival) TNFR1->ComplexI TNF TNFα TNF->TNFR1 NFkB NF-κB Activation (Pro-survival & Inflammation) ComplexI->NFkB activates RIPK1_node RIPK1 ComplexIIa Complex IIa (Apoptosis) Casp8_active Active Caspase-8 ComplexIIa->Casp8_active Apoptosis Apoptosis Casp8_active->Apoptosis ComplexIIb Complex IIb (Necrosome) pMLKL pMLKL ComplexIIb->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis RIPK1_node->ComplexIIa Kinase activity required RIPK1_node->ComplexIIb Kinase activity required This compound This compound This compound->RIPK1_node inhibits kinase activity

Caption: TNFα binding to TNFR1 initiates the formation of Complex I, promoting cell survival. Under specific conditions, RIPK1 kinase activity drives the formation of Complex IIa (apoptosis) or Complex IIb (necroptosis). This compound specifically inhibits this kinase activity, blocking the cell death pathways.

Pharmacodynamic Data of this compound

Clinical studies have demonstrated that this compound potently inhibits RIPK1 phosphorylation in human peripheral blood mononuclear cells (PBMCs). This provides a quantitative measure of its target engagement.

Dose (Single or Multiple)Time PointTargetEffectReference
≥ 100 mg (Single Ascending Dose)12 hours post-dosePhosphorylated RIPK1 (S166)> 90% inhibition[1][2][3]
≥ 100 mg (Multiple Ascending Dose)12 hours post-dosePhosphorylated RIPK1 (S166)> 90% inhibition[1][2][3]

Experimental Protocol: Immunofluorescence Staining

This protocol is designed for cultured cells and can be adapted for different cell lines. HT29 human colon adenocarcinoma cells are a suitable model as they have been used in foundational studies for RIPK1 antibody validation.[9]

Principle of the Method

This protocol uses indirect immunofluorescence to visualize the subcellular localization of total RIPK1 protein. Following treatment with a vehicle control or this compound, cells are fixed to preserve their structure, permeabilized to allow antibody entry, and incubated with a primary antibody specific to RIPK1. A fluorescently-labeled secondary antibody that binds to the primary antibody is then used for detection. A nuclear counterstain (DAPI) is included to help visualize the nucleus and overall cell morphology. This allows for a qualitative and potentially quantitative assessment of changes in RIPK1 localization patterns following the inhibition of its kinase activity.

Materials and Reagents
  • Cell Line: HT29 or other appropriate cell line.

  • Culture Medium: DMEM supplemented with 8% v/v fetal calf serum (FCS) and 2 mM L-Glutamine.[9]

  • Reagents for Stimulation (Optional): TNFα, Smac mimetic (e.g., Birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK) to robustly induce necroptosis.

  • Inhibitor: this compound (DNL-758), dissolved in DMSO to create a stock solution.

  • Fixative: Ice-cold Methanol (MeOH). Note: Studies show methanol fixation yields more abundant signals for RIPK1 compared to paraformaldehyde (PFA).[9][10]

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).

  • Primary Antibody Dilution Buffer: 1% BSA in PBS.

  • Wash Buffer: PBS.

  • Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole).

  • Mounting Medium: Antifade mounting medium.

  • Consumables: Cell culture plates, glass coverslips (pre-treated with poly-L-lysine if necessary), micropipettes, and tips.

Recommended Primary Antibodies for Human RIPK1
Antibody TargetCloneManufacturerCatalog No.Fixation MethodReference
Total RIPK1 (N-terminus)D94C12Cell Signaling Tech3493MeOH, PFA[9][11]
Total RIPK1 (C-terminus)38/RIPBD Transduction Labs610459MeOH, PFA[9]
Phospho-RIPK1 (Ser166)D8I3ACell Signaling Tech65746MeOH, PFA[9]
Step-by-Step Protocol
  • Cell Seeding:

    • Seed cells onto sterile glass coverslips in a 12- or 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.

    • Incubate under standard conditions (37°C, 5% CO2) for 24-48 hours.

  • Compound Treatment:

    • Prepare working solutions of this compound in pre-warmed culture medium. A final concentration range of 100 nM to 1 µM is a good starting point, based on its IC50. Include a vehicle-only control (e.g., 0.1% DMSO).

    • (Optional) To study RIPK1 translocation during necroptosis, pre-treat cells with this compound or vehicle for 1-2 hours.

    • Aspirate the old medium and add the medium containing the treatments.

    • (Optional) After the pre-treatment period, add necroptosis-inducing stimuli (e.g., TNFα, Smac mimetic, z-VAD-FMK) and incubate for the desired time (e.g., 4-8 hours).

    • Incubate for the determined treatment duration.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.

    • Add ice-cold 100% Methanol to each well to cover the coverslips.

    • Incubate for 10 minutes at -20°C.

    • Remove the methanol and wash the coverslips three times with PBS for 5 minutes each. Note: Methanol fixation also permeabilizes the cells, so a separate permeabilization step is not required.

  • Blocking:

    • Add Blocking Buffer (5% BSA in PBS) to each well.

    • Incubate for 1 hour at room temperature to block non-specific antibody binding sites.

  • Primary Antibody Incubation:

    • Dilute the selected primary anti-RIPK1 antibody in Primary Antibody Dilution Buffer according to the manufacturer's recommendation (a typical starting dilution is 1:200).

    • Carefully remove the blocking solution and add the diluted primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, remove the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each.

    • Dilute the fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) in Primary Antibody Dilution Buffer. Protect from light from this point forward.

    • Add the diluted secondary antibody solution to the coverslips.

    • Incubate for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Remove the secondary antibody solution and wash the coverslips three times with PBS for 5 minutes each, protected from light.

    • Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

    • Perform a final wash with PBS.

    • Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of antifade mounting medium. Seal the edges with clear nail polish if desired.

  • Imaging and Analysis:

    • Store the slides at 4°C, protected from light, until imaging.

    • Visualize the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores (e.g., DAPI and Alexa Fluor 488).

    • Capture images using consistent settings (e.g., exposure time, gain) across all experimental conditions to allow for accurate comparison.

Experimental Workflow Diagram

IF_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining Protocol cluster_final Final Steps arrow A 1. Seed Cells on Coverslips B 2. Culture for 24-48h A->B C 3. Treat with this compound / Vehicle B->C D 4. (Optional) Add Necroptotic Stimuli C->D E 5. Wash with PBS D->E F 6. Fix with Ice-Cold Methanol E->F G 7. Block with 5% BSA F->G H 8. Incubate with Primary Ab (Anti-RIPK1) G->H I 9. Incubate with Secondary Ab (Fluorescent) H->I J 10. Counterstain with DAPI I->J K 11. Mount Coverslips on Slides J->K L 12. Image with Fluorescence Microscope K->L

Caption: A stepwise workflow for the immunofluorescence staining of RIPK1 following this compound treatment.

References

Application Notes and Protocols for Solubilizing Eclitasertib in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eclitasertib, also known as DNL-758 or SAR443122, is a potent and selective, orally bioavailable small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1)[1][2]. RIPK1 is a critical signaling protein in the tumor necrosis factor (TNF) receptor pathway, playing a key role in regulating inflammation and programmed cell death (necroptosis)[1][3]. As a key regulator of these processes, RIPK1 has emerged as an attractive therapeutic target for a variety of inflammatory and neurodegenerative diseases[3][4]. This compound is currently under investigation for its potential therapeutic effects in inflammatory conditions such as ulcerative colitis[3][5].

These application notes provide detailed protocols for the solubilization of this compound in dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions for in vitro and in vivo research applications.

Physicochemical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₉H₁₈N₆O₃[1]
Molecular Weight 378.38 g/mol [2]
CAS Number 2125450-76-0[1][2]
Appearance White to light yellow solid[2]
Purity >99% (typical)

Solubility Data

This compound exhibits high solubility in DMSO, making it a suitable solvent for preparing concentrated stock solutions.

SolventSolubilityMolar ConcentrationNotes
DMSO 125 mg/mL[2][6]330.36 mM[2][6]Sonication is recommended to facilitate dissolution[6]. Use newly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can impact solubility[2].

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Pipettes and sterile tips

Procedure:

  • Pre-weighing Preparation: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.78 mg of this compound (Calculation: 10 mmol/L * 1 L/1000 mL * 1 mL * 378.38 g/mol * 1000 mg/g = 3.78 mg).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, place the vial in a water bath sonicator and sonicate for 10-15 minutes[6]. Gentle warming to 37°C can also aid in dissolution, but avoid excessive heat.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage of Stock Solution:

  • Store aliquots at -80°C for up to 6 months [2].

  • For short-term storage, aliquots can be kept at -20°C for up to 1 month [2].

Protocol 2: Preparation of Working Solutions from DMSO Stock

This protocol outlines the dilution of the high-concentration DMSO stock solution into aqueous buffers or cell culture media for experimental use.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS) or cell culture medium

  • Sterile tubes

  • Pipettes and sterile tips

Procedure:

  • Pre-warming: Pre-warm the aqueous buffer or cell culture medium to 37°C. This helps to minimize the precipitation of the compound upon dilution[6].

  • Serial Dilution (Recommended): To avoid precipitation, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µM in 10 mL of cell culture medium:

    • First, dilute the 10 mM stock solution 1:10 in DMSO to create an intermediate 1 mM solution.

    • Add 100 µL of the 1 mM intermediate solution to 9.9 mL of the pre-warmed cell culture medium.

  • Direct Dilution: Alternatively, for lower final concentrations, a direct dilution can be performed. For example, to achieve a 1 µM final concentration in 10 mL of medium, add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed medium.

  • Mixing: Immediately after adding the DMSO stock, mix the working solution gently but thoroughly by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in media containing serum.

  • Usage: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions for extended periods.

Mandatory Visualizations

Signaling Pathway of this compound Action

The diagram below illustrates the TNF-alpha signaling pathway and the central role of RIPK1. This compound inhibits the kinase activity of RIPK1, thereby blocking the downstream signaling cascades that lead to inflammation and necroptosis.

Eclitasertib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR TNF Receptor RIPK1 RIPK1 TNFR->RIPK1 TNFa TNF-α TNFa->TNFR Binds ComplexI Complex I (Pro-survival/Inflammation) NFkB NF-κB Activation ComplexI->NFkB RIPK1->ComplexI ComplexII Complex II (Necrosome) RIPK1->ComplexII Inflammation Inflammation NFkB->Inflammation Casp8 Caspase-8 ComplexII->Casp8 MLKL MLKL ComplexII->MLKL via RIPK3 (not shown) Apoptosis Apoptosis Casp8->Apoptosis Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1 Inhibits Kinase Activity

Caption: this compound inhibits RIPK1 kinase activity in the TNF signaling pathway.

Experimental Workflow for Solution Preparation

The following workflow diagram outlines the key steps for preparing this compound working solutions from powder.

Eclitasertib_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Powder This compound Powder Weigh Weigh Powder Powder->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex / Sonicate Add_DMSO->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Store Aliquot & Store -80°C Stock->Store Thaw Thaw Aliquot Store->Thaw Dilute Dilute in Pre-warmed Aqueous Medium Thaw->Dilute Mix Mix Gently Dilute->Mix Working_Sol Final Working Solution Mix->Working_Sol Use Use Immediately Working_Sol->Use

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Notes and Protocols for Studying Necroptosis in Primary Human Cells Using Eclitasertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Eclitasertib, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), to study necroptosis in primary human cells. This document includes an overview of the necroptosis signaling pathway, detailed experimental protocols, and data presentation guidelines.

Introduction to Necroptosis and this compound

Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegenerative disorders.[1] Unlike apoptosis, necroptosis is a caspase-independent pathway characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, which can trigger an inflammatory response.[1]

The core signaling pathway of necroptosis is initiated by the activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1). This leads to the formation of a signaling complex involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[2] The kinase activity of RIPK1 is essential for the induction of necroptosis.[2]

This compound (also known as SAR443122) is a highly potent and selective oral inhibitor of RIPK1 kinase activity.[3][4] By targeting RIPK1, this compound blocks the downstream signaling cascade that leads to necroptosis, making it a valuable tool for studying the role of this cell death pathway in various contexts.

Mechanism of Action of this compound in Necroptosis

This compound selectively inhibits the kinase function of RIPK1.[3] In the necroptosis pathway, the kinase activity of RIPK1 is crucial for the autophosphorylation of RIPK1 and the subsequent recruitment and phosphorylation of RIPK3. This leads to the formation of the necrosome, a protein complex that activates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death. This compound, by inhibiting RIPK1 kinase activity, prevents these downstream events and blocks necroptotic cell death.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the necroptosis signaling pathway and a general experimental workflow for studying necroptosis using this compound.

Necroptosis_Signaling_Pathway cluster_receptor Plasma Membrane cluster_complexI Complex I (Pro-survival) cluster_necrosome Necrosome (Pro-necroptosis) TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 RIPK1_ub RIPK1 (Ub) cIAP1/2->RIPK1_ub Ubiquitination NF-kB NF-kB RIPK1_ub->NF-kB Activation RIPK1_deub RIPK1 (de-Ub) RIPK1_ub->RIPK1_deub Deubiquitination (e.g., by SMAC mimetic) RIPK3 RIPK3 RIPK1_deub->RIPK3 Recruitment pRIPK1 p-RIPK1 RIPK1_deub->pRIPK1 Autophosphorylation pRIPK3 p-RIPK3 RIPK3->pRIPK3 Autophosphorylation pRIPK1->RIPK3 Phosphorylates MLKL MLKL pRIPK3->MLKL Phosphorylates pMLKL p-MLKL (oligomer) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis This compound This compound This compound->pRIPK1 Inhibits zVAD-FMK zVAD-FMK zVAD-FMK->RIPK1_deub Promotes (Caspase-8 inhibition)

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_analysis Analysis Methods Isolate_Primary_Cells 1. Isolate Primary Human Cells Culture_Cells 2. Culture Cells Isolate_Primary_Cells->Culture_Cells Pre-treat 3. Pre-treat with This compound or Vehicle Culture_Cells->Pre-treat Induce_Necroptosis 4. Induce Necroptosis (e.g., TNF-alpha + zVAD-FMK + SMAC mimetic) Pre-treat->Induce_Necroptosis Incubate 5. Incubate Induce_Necroptosis->Incubate Analyze 6. Analyze Necroptosis Incubate->Analyze Western_Blot Western Blot (p-RIPK1, p-RIPK3, p-MLKL) Analyze->Western_Blot Flow_Cytometry Flow Cytometry (PI/Annexin V staining) Analyze->Flow_Cytometry LDH_Assay LDH Release Assay Analyze->LDH_Assay Microscopy Microscopy (Morphological changes) Analyze->Microscopy

Caption: Experimental workflow for studying necroptosis inhibition with this compound.

Quantitative Data for Necroptosis Induction and Inhibition

The following tables summarize typical concentration ranges for reagents used to induce and inhibit necroptosis in primary human cells. Note that optimal concentrations may vary depending on the specific primary cell type and donor variability.

Table 1: Reagents for Inducing Necroptosis in Primary Human Cells

ReagentFunctionTypical Concentration RangeReference
TNF-alpha (human)Initiator of extrinsic cell death pathway10 - 100 ng/mL[5]
zVAD-FMKPan-caspase inhibitor to block apoptosis10 - 50 µM[5]
SMAC mimetic (e.g., LCL161, Birinapant)IAP antagonist to promote necrosome formation0.1 - 1 µM

Table 2: RIPK1 Inhibitors for Studying Necroptosis

InhibitorTargetTypical In Vitro Concentration Range / IC50Reference
This compound (SAR443122) RIPK1 Dose-dependent inhibition of RIPK1 phosphorylation observed in vivo with oral doses of 100 mg and above in human PBMCs.[6][7][8] A specific in vitro IC50 for necroptosis in primary cells is not publicly available; a dose-response study is recommended (e.g., 10 nM - 10 µM). [6][7][8]
Necrostatin-1 (Nec-1)RIPK1EC50 = 490 nM (in Jurkat cells)
Necrostatin-1s (Nec-1s)RIPK1 (more specific than Nec-1)10 - 30 µM

Experimental Protocols

The following are detailed protocols for inducing and analyzing necroptosis in primary human cells and for evaluating the inhibitory effect of this compound. These protocols are intended as a starting point and may require optimization for specific primary cell types.

Protocol 1: Induction of Necroptosis in Primary Human Cells

Materials:

  • Primary human cells of interest (e.g., peripheral blood mononuclear cells (PBMCs), endothelial cells, epithelial cells)

  • Complete cell culture medium appropriate for the cell type

  • Human TNF-alpha (recombinant)

  • zVAD-FMK

  • SMAC mimetic (e.g., LCL161)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • Isolate and culture primary human cells according to standard protocols.

    • Seed cells in a multi-well plate at a density appropriate for the specific cell type and assay to be performed. Allow cells to adhere and recover overnight.

  • Pre-treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell type.

    • Remove the culture medium from the cells and add the medium containing this compound or vehicle control.

    • Incubate for 1-2 hours at 37°C and 5% CO2.

  • Induction of Necroptosis:

    • Prepare a solution of necroptosis-inducing agents (e.g., TNF-alpha, zVAD-FMK, and a SMAC mimetic) in complete culture medium at the desired final concentrations (refer to Table 1).

    • Add the necroptosis-inducing cocktail to the wells.

    • Include the following controls:

      • Untreated cells (negative control)

      • Cells treated with vehicle + necroptosis inducers (positive control for necroptosis)

      • Cells treated with this compound alone (to assess any potential toxicity of the compound)

  • Incubation:

    • Incubate the cells for a time course appropriate for the specific cell type and assay (e.g., 4-24 hours). The optimal incubation time should be determined empirically.

  • Analysis of Necroptosis:

    • Proceed with one or more of the analysis methods described in Protocol 2.

Protocol 2: Analysis of Necroptosis

A. Western Blotting for Phosphorylated Necroptosis Markers

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against phosphorylated RIPK1 (Ser166), phosphorylated RIPK3 (Ser227), and phosphorylated MLKL (Ser358). Also, probe for total RIPK1, RIPK3, MLKL, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

B. Flow Cytometry for Cell Death Analysis

  • Cell Staining:

    • After treatment, collect both the adherent and floating cells.

    • Wash the cells with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Necroptotic cells will be positive for both Annexin V and PI.

C. Lactate Dehydrogenase (LDH) Release Assay

  • Sample Collection:

    • After treatment, carefully collect the cell culture supernatant.

    • Lyse the remaining cells to determine the maximum LDH release.

  • LDH Assay:

    • Perform the LDH assay on the collected supernatants according to the manufacturer's instructions.

    • Calculate the percentage of LDH release as a measure of cell membrane integrity loss.

Concluding Remarks

References

Eclitasertib Treatment Regimen for Chronic Inflammatory Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eclitasertib (SAR443122) is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key mediator of inflammation and necroptotic cell death.[1] Dysregulation of RIPK1 signaling is implicated in the pathogenesis of numerous chronic inflammatory diseases, including inflammatory bowel disease (IBD) and rheumatoid arthritis (RA).[2][3][4] By inhibiting RIPK1 kinase activity, this compound presents a promising therapeutic strategy to attenuate inflammation and tissue damage in these conditions.[3][5]

These application notes provide detailed protocols for the use of this compound and other RIPK1 inhibitors in established preclinical models of chronic inflammatory diseases, specifically dextran sulfate sodium (DSS)-induced colitis and collagen-induced arthritis (CIA). The information herein is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of RIPK1 inhibitors.

Mechanism of Action: RIPK1 Inhibition in Inflammation

RIPK1 is a critical signaling node downstream of various immune receptors, such as the tumor necrosis factor receptor 1 (TNFR1).[6] Upon receptor engagement, RIPK1 can initiate pro-inflammatory signaling pathways, leading to the production of cytokines, or trigger programmed cell death pathways, including apoptosis and necroptosis.[2][6] In chronic inflammatory conditions, the kinase activity of RIPK1 is often aberrantly activated, driving a vicious cycle of inflammation and tissue injury.[2][4] this compound, by selectively inhibiting the kinase function of RIPK1, blocks these downstream pathological events.[3][5]

RIPK1_Signaling_Pathway Figure 1: Simplified this compound Mechanism of Action Inflammatory Stimuli (e.g., TNFα) Inflammatory Stimuli (e.g., TNFα) TNFR1 TNFR1 Inflammatory Stimuli (e.g., TNFα)->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Inflammation (Cytokine Production) Inflammation (Cytokine Production) RIPK1->Inflammation (Cytokine Production) Necroptosis (Cell Death) Necroptosis (Cell Death) RIPK1->Necroptosis (Cell Death) This compound This compound This compound->RIPK1 Inhibits

Caption: this compound inhibits RIPK1 kinase activity, blocking inflammatory signaling and necroptosis.

Efficacy of RIPK1 Inhibitors in a Murine Model of Chronic Colitis

The dextran sulfate sodium (DSS)-induced colitis model is a widely used and reproducible model that mimics many aspects of human ulcerative colitis. The following table summarizes the efficacy of various RIPK1 inhibitors in this model. While specific data for this compound in this preclinical model is not publicly available, the data from analogous RIPK1 inhibitors provide a strong rationale for its potential efficacy.

CompoundAnimal ModelDosing RegimenKey Efficacy ReadoutsReference
GSK2982772 DSS-induced colitis in miceProphylactic and therapeuticReduced disease activity index, improved histological scores, decreased inflammatory cytokine expression.[7]
SZ-15 (Gut-restricted RIPK1 inhibitor) DSS-induced ulcerative colitis in miceNot specifiedAlleviated colitis by decreasing TNF-α, IL-1β, IL-22, and IL-6 mRNA expression in colonic tissues.[8]

Experimental Protocol: DSS-Induced Chronic Colitis in Mice

This protocol describes the induction of chronic colitis using cyclical administration of DSS and a potential treatment regimen with a RIPK1 inhibitor.

DSS_Colitis_Workflow Figure 2: Experimental Workflow for DSS-Induced Chronic Colitis cluster_0 Induction Phase (3 Cycles) cluster_1 Treatment & Monitoring Day 1-5: 2% DSS in drinking water Day 1-5: 2% DSS in drinking water Day 6-10: Regular drinking water Day 6-10: Regular drinking water Day 1-5: 2% DSS in drinking water->Day 6-10: Regular drinking water Daily: RIPK1 Inhibitor or Vehicle Daily: RIPK1 Inhibitor or Vehicle Daily Monitoring Daily Monitoring Daily: RIPK1 Inhibitor or Vehicle->Daily Monitoring Endpoint Analysis Endpoint Analysis Daily Monitoring->Endpoint Analysis CIA_Workflow Figure 3: Experimental Workflow for Collagen-Induced Arthritis Day 0: Primary Immunization Day 0: Primary Immunization Day 7: Booster Immunization Day 7: Booster Immunization Day 0: Primary Immunization->Day 7: Booster Immunization Day 10-23: Treatment & Monitoring Day 10-23: Treatment & Monitoring Day 7: Booster Immunization->Day 10-23: Treatment & Monitoring Endpoint Analysis Endpoint Analysis Day 10-23: Treatment & Monitoring->Endpoint Analysis

References

Troubleshooting & Optimization

Troubleshooting Eclitasertib insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of Eclitasertib, with a specific focus on its insolubility in aqueous buffers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium or buffer. What is happening and how can I prevent this?

A1: This is a common issue for hydrophobic compounds like this compound. The DMSO keeps the compound in solution at high concentrations, but when diluted into an aqueous environment, the compound's low aqueous solubility causes it to precipitate out.

Troubleshooting Steps:

  • Lower the Final DMSO Concentration: While preparing your working solution, aim for the lowest possible final DMSO concentration that your cells can tolerate (typically ≤ 0.5%).

  • Pre-warm Solutions: Before dilution, gently warm both your this compound stock solution and the aqueous buffer to 37°C. This can help prevent precipitation caused by temperature shock.[1]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. You can first dilute the DMSO stock into a small volume of your aqueous buffer and then add this intermediate dilution to the final volume.[2]

  • Increase Mixing Efficiency: When diluting, add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This can help to rapidly disperse the compound and prevent localized high concentrations that are prone to precipitation.

  • Consider Co-solvents and Excipients: For particularly challenging assays, you may need to incorporate excipients into your aqueous buffer. See Q3 for more details.

Q2: What is the maximum recommended stock concentration for this compound in DMSO?

A2: this compound is highly soluble in DMSO, with reported solubilities as high as 125 mg/mL (330.36 mM).[1] However, for practical laboratory use, preparing a stock solution in the range of 10-50 mM is common and recommended. Storing at very high concentrations can sometimes lead to precipitation if the temperature fluctuates.

Q3: My experimental results are inconsistent. Could this be related to this compound's solubility?

A3: Yes, inconsistent results are a hallmark of compound precipitation. If this compound is not fully dissolved in your assay, the actual concentration of the soluble, active compound will be lower and more variable than intended.

To improve consistency:

  • Visually inspect your working solutions: Before adding to your experiment, hold the solution up to a light source to check for any visible precipitate or cloudiness.

  • Sonication: If you observe a precipitate, brief sonication in an ultrasonic bath can help to redissolve the compound.[1][2][3] However, be mindful of potential heating and its effect on your compound or other components in your media.

  • Use of Solubilizing Agents: Consider the use of excipients to improve solubility. For in vitro assays, common choices include:

    • Bovine Serum Albumin (BSA): BSA can bind to hydrophobic compounds and help keep them in solution. The final concentration of BSA will need to be optimized for your specific cell type and assay.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[6]

    • Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can be used at low, non-toxic concentrations to aid in solubilization.[6]

Q4: How should I store my this compound stock solutions?

A4: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][6] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentrationMolarityNotesReference(s)
DMSO125 mg/mL330.36 mMUltrasonic treatment may be needed.[1]
DMSO10 mM10 mMReadily achievable.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL≥ 5.50 mMClear solution, suitable for in vivo use.[6]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL≥ 5.50 mMClear solution, suitable for in vivo use.[6]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL≥ 5.50 mMClear solution, suitable for in vivo use.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 378.39 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.78 mg of this compound.

  • Add the appropriate volume of DMSO to the this compound powder.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes.[1][2]

  • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Aqueous Solubility Assessment of this compound

This protocol helps determine the kinetic solubility of this compound in your specific aqueous buffer.

Materials:

  • 10 mM this compound in DMSO

  • Aqueous buffer of interest (e.g., PBS, cell culture medium)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare a series of dilutions of your this compound stock solution in DMSO.

  • In the 96-well plate, add your aqueous buffer to each well.

  • Add a small, fixed volume (e.g., 1-2 µL) of the this compound DMSO dilutions to the aqueous buffer in each well to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is constant across all wells.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the absorbance or light scattering at a suitable wavelength (e.g., 620 nm for nephelometry).

  • The concentration at which you observe a significant increase in absorbance or light scattering indicates the point of precipitation and the approximate kinetic solubility in that buffer.

Visualizations

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor TRADD TRADD TNFR->TRADD TNFα binding TRAF2 TRAF2 TRADD->TRAF2 FADD FADD TRADD->FADD cIAP cIAP1/2 TRAF2->cIAP RIPK1 RIPK1 cIAP->RIPK1 Ubiquitination IKK IKK Complex RIPK1->IKK Activation MLKL MLKL RIPK1->MLKL Phosphorylation (Necroptosis) NFkB NF-κB IKK->NFkB Activation Inflammation Gene Transcription (Inflammation) NFkB->Inflammation Translocation Casp8 Caspase-8 Casp8->RIPK1 Cleavage (Apoptosis) FADD->Casp8 This compound This compound This compound->RIPK1 Inhibition Formulation_Components cluster_excipients Types of Excipients This compound This compound (Hydrophobic) Aqueous_Buffer Aqueous Buffer (e.g., Media, PBS) This compound->Aqueous_Buffer precipitates in DMSO DMSO (Primary Solvent) This compound->DMSO dissolves in DMSO->Aqueous_Buffer diluted into Excipients Solubilizing Excipients Excipients->this compound improves solubility of Excipients->Aqueous_Buffer added to BSA BSA Cyclodextrin Cyclodextrin Surfactant Surfactant

References

Technical Support Center: Optimizing Eclitasertib Dosage for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Eclitasertib for in vivo mouse studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as SAR443122) is an orally bioavailable small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a key signaling protein in the tumor necrosis factor (TNF) receptor pathway and plays a crucial role in inflammation and programmed cell death (necroptosis).[1][2] By inhibiting the kinase activity of RIPK1, this compound can disrupt these signaling pathways, leading to a reduction in inflammation and tissue damage.[1][2]

Q2: What are the potential therapeutic applications of this compound?

This compound is being investigated for the treatment of various inflammatory and autoimmune diseases. Clinical trials have been conducted or are ongoing for conditions such as severe COVID-19, ulcerative colitis, and cutaneous lupus erythematosus.[2][3] Preclinical studies in mice have also suggested its potential in preventing lethal Systemic Inflammatory Response Syndrome (SIRS).[4]

Q3: Is there any available pharmacokinetic data for this compound?

Pharmacokinetic data in humans from a Phase I clinical trial is available. While this data is not directly transferable to mice, it can provide some context for experimental design.

ParameterValue (in humans)Single Ascending Dose (SAD) RangeMultiple Ascending Dose (MAD) Range
Tmax (median) 3 to 4 hours10 mg - 800 mg50 mg - 600 mg once daily
Mean Elimination Half-life 6 to 9 hours10 mg - 800 mg50 mg - 600 mg once daily

Table 1: Summary of Human Pharmacokinetic Data for this compound.[1][5]

Note: Pharmacokinetic parameters can vary significantly between species. It is crucial to perform pilot PK studies in your specific mouse strain to determine the relevant parameters for your experimental model.

Q4: What pharmacodynamic markers can be used to assess this compound activity in mice?

The primary pharmacodynamic (PD) marker for this compound is the inhibition of RIPK1 phosphorylation at Serine 166 (p-RIPK1 S166). In human clinical trials, greater than 90% inhibition of RIPK1 phosphorylation in peripheral blood mononuclear cells (PBMCs) was observed at doses of 100 mg and above.[1][5]

For in vivo mouse studies, p-RIPK1 levels can be assessed in target tissues (e.g., colon, skin, or immune cells) via Western blot or immunohistochemistry. Another potential in vivo PD model is the TNF-α-induced hypothermia model, where effective RIPK1 inhibition can protect mice from a drop in body temperature.[6][7][8]

Troubleshooting Guides

Formulation and Administration

Q5: How should I formulate this compound for oral administration in mice?

As specific formulation protocols for this compound in mice are not widely published, a general approach for formulating poorly soluble kinase inhibitors for oral gavage can be adapted. A common vehicle is a suspension in a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. It is critical to ensure a uniform and stable suspension for accurate dosing.

Q6: I am observing variability in my experimental results after oral gavage. What could be the cause?

Inconsistent results following oral gavage can stem from several factors:

  • Improper Gavage Technique: Incorrect placement of the gavage needle can lead to administration into the trachea instead of the esophagus, causing stress, injury, or inconsistent drug delivery. Ensure proper training and technique.

  • Inadequate Formulation: A non-uniform suspension can result in inaccurate dosing. Ensure the formulation is well-mixed before each administration.

  • Stress-Induced Physiological Changes: The stress of handling and gavage can impact experimental outcomes. Acclimatize the mice to handling prior to the study.

Dosage and Efficacy

Q7: I am not observing the expected therapeutic effect. Should I increase the dose?

Before increasing the dose, consider the following:

  • Pharmacokinetics: Have you confirmed that the current dose achieves adequate exposure in the target tissue? A pilot PK study is highly recommended.

  • Pharmacodynamics: Have you confirmed target engagement? Assess the levels of p-RIPK1 in the tissue of interest to ensure that this compound is inhibiting its target at the current dose.

  • Disease Model: Is the disease model appropriate and is the timing of drug administration optimal in relation to disease progression?

Q8: I am observing signs of toxicity in my mice. What should I do?

Toxicity can manifest as weight loss, lethargy, ruffled fur, or other abnormal behaviors. If toxicity is observed:

  • Reduce the Dose: This is the most straightforward approach.

  • Change the Dosing Schedule: Consider less frequent administration (e.g., once daily instead of twice daily) if the drug's half-life allows.

  • Evaluate the Vehicle: The administration vehicle itself could be causing adverse effects. Consider a different formulation.

Experimental Protocols

Protocol: TNF-α-Induced Hypothermia in Mice

This protocol can be used as a pharmacodynamic model to assess the in vivo activity of this compound.

  • Animal Model: Use male CD-1 or C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Allow mice to acclimate for at least one week before the experiment.

  • Baseline Temperature: Measure the baseline rectal temperature of each mouse.

  • This compound Administration: Administer this compound or vehicle control via oral gavage at the desired doses.

  • TNF-α Challenge: After a predetermined pretreatment time (e.g., 1-2 hours), administer a sublethal dose of recombinant murine TNF-α (e.g., 500 μg/kg) via intraperitoneal (i.p.) injection.[7]

  • Temperature Monitoring: Monitor rectal temperature at regular intervals (e.g., every hour for up to 6 hours) post-TNF-α injection.

  • Data Analysis: Compare the change in body temperature between the this compound-treated and vehicle-treated groups.

Protocol: Western Blot for p-RIPK1 in Mouse Tissue
  • Tissue Homogenization: Homogenize harvested mouse tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-RIPK1 (Ser166) overnight at 4°C. A list of commercially available antibodies can be found from various suppliers.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

RIPK1_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 Casp8 Caspase-8 TRADD->Casp8 IKK IKK Complex RIPK1->IKK RIPK1->Casp8 RIPK3 RIPK3 RIPK1->RIPK3 p cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1 Ub LUBAC LUBAC LUBAC->RIPK1 Ub NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL p Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1

Caption: this compound inhibits the kinase activity of RIPK1, a key regulator of inflammation and cell death pathways.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study Workflow cluster_troubleshooting Troubleshooting Loop start Hypothesis model Select Appropriate Mouse Disease Model start->model pilot_pk Pilot Pharmacokinetic (PK) Study model->pilot_pk dose_range Dose Range Finding (Efficacy & Toxicity) pilot_pk->dose_range main_study Main Efficacy Study dose_range->main_study pd_analysis Pharmacodynamic (PD) Analysis main_study->pd_analysis no_effect No Efficacy Observed main_study->no_effect toxicity Toxicity Observed main_study->toxicity data_analysis Data Analysis & Interpretation pd_analysis->data_analysis conclusion Conclusion data_analysis->conclusion check_pk Verify PK/ Target Engagement no_effect->check_pk adjust_dose Adjust Dose/ Schedule toxicity->adjust_dose check_pk->adjust_dose reformulate Reformulate Drug check_pk->reformulate adjust_dose->main_study reformulate->main_study

Caption: A logical workflow for optimizing this compound dosage in preclinical mouse studies, including a troubleshooting loop.

References

How to minimize off-target effects of Eclitasertib in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Eclitasertib in cell-based assays.

Understanding this compound and its Target

This compound (also known as SAR443122 or DNL-758) is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1)[1][2][3]. RIPK1 is a key regulator of inflammation and programmed cell death pathways, including necroptosis[4]. By inhibiting the kinase activity of RIPK1, this compound can modulate these processes, making it a valuable tool for research in inflammatory and neurodegenerative diseases[4].

This compound's On-Target Activity:

TargetIC50
RIPK1<1 µM[2]

While this compound is designed to be a selective inhibitor of RIPK1, like most kinase inhibitors, it may exhibit off-target effects, particularly at higher concentrations. These off-target effects can lead to misinterpretation of experimental results. This guide provides strategies to minimize and control for such effects.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

Q2: How can I determine the optimal concentration of this compound to use in my cell-based assay?

A2: The optimal concentration of this compound should be determined empirically for each cell line and assay. It is recommended to perform a dose-response curve to identify the concentration range that effectively inhibits RIPK1 without causing significant off-target effects or cytotoxicity. A good starting point is to use a concentration that is 5 to 10 times higher than the known IC50 for RIPK1, but it is essential to validate this in your specific system[5].

Q3: What are the essential controls to include in my experiments?

A3: To distinguish on-target from off-target effects, it is critical to include the following controls:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive Control: A known activator of the RIPK1 pathway (e.g., TNFα in combination with a caspase inhibitor like z-VAD-FMK and a SMAC mimetic like Birinipant) to confirm that the pathway is active in your cells.

  • Negative Control/Inactive Analog (if available): A structurally similar but biologically inactive version of this compound can help to identify non-specific effects of the chemical scaffold.

  • Rescue Experiment: If possible, overexpressing a drug-resistant mutant of RIPK1 should rescue the phenotype, confirming that the effect is on-target.

  • Alternative Inhibitor: Using another selective RIPK1 inhibitor with a different chemical structure can help confirm that the observed phenotype is due to RIPK1 inhibition and not an off-target effect of this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High cell toxicity observed at expected effective concentrations. 1. Off-target effects of this compound. 2. The chosen cell line is particularly sensitive to RIPK1 inhibition or the vehicle.1. Lower the concentration of this compound and perform a detailed dose-response curve for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay). 2. Test a different cell line. 3. Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding 0.1%.
Inconsistent or no inhibition of RIPK1 activity. 1. Incorrect concentration of this compound. 2. Degradation of this compound. 3. Suboptimal assay conditions. 4. Low RIPK1 expression or activity in the chosen cell line.1. Verify the concentration of your stock solution. 2. Prepare fresh dilutions of this compound for each experiment. Store the stock solution at -80°C[1]. 3. Optimize assay parameters such as incubation time and cell density. 4. Confirm RIPK1 expression and phosphorylation status at baseline and after stimulation using Western blot.
Observed phenotype does not align with known RIPK1 biology. 1. Off-target effects of this compound. 2. The phenotype is a result of a previously uncharacterized function of RIPK1 in your specific cell model.1. Perform a kinome scan to identify potential off-target kinases. 2. Use a secondary, structurally distinct RIPK1 inhibitor to see if the phenotype is recapitulated. 3. Use genetic approaches (e.g., siRNA or CRISPR/Cas9) to deplete RIPK1 and see if this phenocopies the effect of this compound.

Experimental Protocols

Protocol 1: Determining the On-Target Potency of this compound by Western Blotting for Phospho-RIPK1 (Ser166)

This protocol allows for the direct measurement of this compound's ability to inhibit RIPK1 autophosphorylation at Serine 166, a key marker of its activation[6].

Materials:

  • Cell line of interest (e.g., HT-29 human colon cancer cells)

  • Complete cell culture medium

  • This compound

  • TNFα, z-VAD-FMK, SMAC mimetic (e.g., Birinipant)

  • PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-RIPK1 (Ser166)[6][7], anti-total RIPK1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of treatment.

  • Cell Treatment:

    • Pre-treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with TNFα (e.g., 20 ng/mL) in the presence of z-VAD-FMK (e.g., 20 µM) and a SMAC mimetic (e.g., 100 nM) for the desired time (e.g., 4-6 hours) to induce RIPK1 phosphorylation.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-RIPK1 and normalize to total RIPK1 and the loading control (GAPDH).

Protocol 2: Assessing Cell Viability Using the MTT Assay

This protocol is used to determine the cytotoxic effects of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Cell Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Quantitative PCR (qPCR) for Downstream Inflammatory Gene Expression

This protocol measures the effect of this compound on the expression of inflammatory genes downstream of RIPK1, such as TNF, IL6, and CCL2.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • TNFα

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (TNF, IL6, CCL2) and a housekeeping gene (GAPDH or ACTB)

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle, followed by stimulation with TNFα as described in Protocol 1.

  • RNA Extraction: Extract total RNA from the cells using your chosen RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions containing cDNA, qPCR master mix, and primers for your target and housekeeping genes.

    • Run the qPCR reaction on a real-time PCR machine.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated cells.

Visualizations

Signaling Pathway

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I recruits IKK IKK Complex Complex_I->IKK activates RIPK1_Kinase RIPK1 Kinase Activity Complex_I->RIPK1_Kinase activates NFkB NF-κB IKK->NFkB activates Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes induces Complex_IIa Complex IIa (FADD, Caspase-8, RIPK1) Apoptosis Apoptosis Complex_IIa->Apoptosis Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Necroptosis Necroptosis Complex_IIb->Necroptosis This compound This compound This compound->RIPK1_Kinase inhibits RIPK1_Kinase->Complex_IIa forms RIPK1_Kinase->Complex_IIb forms

Caption: Simplified overview of the RIPK1 signaling pathway and the point of intervention for this compound.

Experimental Workflow

Experimental_Workflow Start Start: Hypothesis involving RIPK1 Dose_Response 1. Dose-Response & Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Start->Dose_Response Determine_Conc Determine Optimal this compound Concentration Dose_Response->Determine_Conc On_Target_Assay 2. On-Target Validation (p-RIPK1 Western Blot) Determine_Conc->On_Target_Assay Downstream_Assay 3. Downstream Functional Assays (e.g., qPCR for inflammatory genes) Determine_Conc->Downstream_Assay On_Target_Assay->Downstream_Assay Off_Target_Controls 4. Off-Target Controls (siRNA, alternative inhibitor) On_Target_Assay->Off_Target_Controls Downstream_Assay->Off_Target_Controls Data_Analysis Data Analysis & Interpretation Off_Target_Controls->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Recommended experimental workflow for using this compound in cell-based assays to minimize off-target effects.

Troubleshooting Logic

Troubleshooting_Logic Problem Problem: Unexpected or Inconsistent Results Check_Conc Is this compound concentration optimal? Problem->Check_Conc Check_Reagents Are reagents (e.g., this compound, antibodies) fresh and validated? Check_Conc->Check_Reagents Yes Solution_Dose Solution: Perform new dose-response and cytotoxicity assays. Check_Conc->Solution_Dose No Check_Controls Are all necessary controls included and behaving as expected? Check_Reagents->Check_Controls Yes Solution_Reagents Solution: Use fresh reagents and validate antibodies. Check_Reagents->Solution_Reagents No Consider_Off_Target Consider Off-Target Effects Check_Controls->Consider_Off_Target Yes Solution_Controls Solution: Repeat experiment with proper controls. Check_Controls->Solution_Controls No Solution_Off_Target Solution: Perform kinome scan, use siRNA, or a second inhibitor. Consider_Off_Target->Solution_Off_Target

Caption: A logical flow diagram for troubleshooting unexpected results in this compound experiments.

References

Unexpected cell death observed with Eclitasertib treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cell death during experiments with Eclitasertib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] The kinase activity of RIPK1 is a critical regulator of inflammatory signaling and programmed cell death pathways, specifically necroptosis and, in some contexts, apoptosis.[2][3][4][5][6] this compound is designed to suppress inflammation and prevent necroptotic cell death by blocking the catalytic activity of RIPK1.[1][2]

Q2: We are observing significant cell death after this compound treatment, which was unexpected as it is a cell death inhibitor. What could be the cause?

A2: This is a critical observation that requires systematic troubleshooting. Unexpected cell death could arise from several factors:

  • Off-Target Effects: While this compound is selective, at high concentrations it might inhibit other kinases essential for cell survival. This is a known consideration for many kinase inhibitors.

  • On-Target Toxicity in Specific Cell Lines: In certain genetic contexts, the scaffolding function of RIPK1 (independent of its kinase activity) can be pro-survival.[1] Inhibiting RIPK1 kinase activity might shift the balance of signaling pathways, paradoxically leading to apoptosis in some cell types.

  • Experimental Artifacts: The observed cell death may not be drug-related. Common issues include microbial contamination (especially mycoplasma), poor quality of media or serum, incubator instability (temperature, CO2, humidity), or mechanical stress on cells during handling.

  • Incorrect Dosing: Using concentrations significantly higher than the effective range can lead to non-specific toxicity.

Q3: How can we distinguish between apoptosis and necrosis in our this compound-treated cultures?

A3: A dual-staining method using Annexin V and Propidium Iodide (PI) analyzed by flow cytometry is the standard approach.

  • Healthy cells: Annexin V-negative and PI-negative.[7][8]

  • Early apoptotic cells: Annexin V-positive and PI-negative.[7][8]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7][8]

  • Necrotic cells: Annexin V-negative and PI-positive (this population can be small as the membrane becomes leaky, allowing Annexin V to enter).[9][10]

Q4: What are typical effective concentrations for RIPK1 inhibitors in cell culture?

A4: While specific IC50 values for this compound are not widely published across numerous cell lines, we can look at other well-characterized RIPK1 inhibitors for a general idea. It is crucial to perform a dose-response curve for your specific cell line.

Quantitative Data on RIPK1 Inhibitors

InhibitorTargetIC50 / EC50Cell LineAssay TypeReference
GSK'963RIPK129 nMN/AFP Binding Assay[11][12][13]
GSK'963Necroptosis1 nML929 (murine)Cell Death Assay[14][15]
GSK'963Necroptosis4 nMU937 (human)Cell Death Assay[14][15]
Necrostatin-1RIPK1182 nMN/AKinase Assay[16][17][18]
Necrostatin-1Necroptosis490 nMJurkatCell Death Assay[16][19]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of an inhibitor that reduces a specific activity by half. EC50 (Effective Concentration 50%) is the concentration that gives a half-maximal response.

Troubleshooting Guide: Unexpected Cell Death

This guide follows a logical workflow to diagnose the root cause of unexpected cell death.

Troubleshooting_Workflow cluster_1 Microscopy & Environment cluster_2 Reagents & Compound cluster_3 Mechanism of Death cluster_4 Toxicity Profile start Unexpected Cell Death Observed check_culture Step 1: Basic Culture Health Check start->check_culture q1_contamination Visual inspection for contamination? (bacteria, fungi, yeast) check_culture->q1_contamination check_reagents Step 2: Reagent & Compound Verification q2_myco Mycoplasma test performed? check_reagents->q2_myco characterize_death Step 3: Characterize Cell Death Type dose_response Step 4: Dose-Response Analysis characterize_death->dose_response q3_annexin Annexin V / PI Staining characterize_death->q3_annexin q3_caspase Caspase-3/7 Activation Assay characterize_death->q3_caspase q3_ldh LDH Release Assay (Necrosis) characterize_death->q3_ldh q4_titration Perform wide concentration range titration dose_response->q4_titration conclusion Conclusion & Next Steps q1_morphology Normal cell morphology in controls? q1_contamination->q1_morphology q1_incubator Incubator CO2, temp, humidity stable? q1_morphology->q1_incubator q1_incubator->check_reagents q2_media Media/serum new lot? Expired? q2_myco->q2_media q2_compound This compound stock concentration verified? Properly stored? q2_media->q2_compound q2_compound->characterize_death q4_time Time-course experiment (e.g., 24, 48, 72h) q4_titration->q4_time q4_time->conclusion

Caption: Troubleshooting workflow for unexpected cell death.
Step 1: Basic Culture Health Check

  • Visual Inspection: Use a microscope to check for common microbial contaminants like bacteria, yeast, or fungi. Check your untreated control cells. If they also look unhealthy, the problem is likely not the compound.

  • Environmental Stability: Verify that the incubator's temperature, CO2, and humidity levels have been stable and are at the correct setpoints for your cell line.

Step 2: Reagent & Compound Verification
  • Mycoplasma Testing: Mycoplasma is a common, invisible contaminant that can significantly affect cell health and experimental outcomes. Perform a PCR-based test if you suspect contamination.

  • Reagent Quality: Check the expiration dates of your media, serum, and other supplements. If you recently started a new lot, it could be the source of the problem. Test the new lot against a trusted old lot if possible.

  • Compound Integrity: Confirm the concentration of your this compound stock solution. Ensure it has been stored correctly (as per the manufacturer's instructions) to prevent degradation.

Step 3: Characterize the Type of Cell Death
  • If basic checks are clear, the cell death is likely linked to the treatment. The next step is to determine the mechanism.

  • Apoptosis vs. Necrosis: Use the Annexin V / PI assay. A high Annexin V-positive, PI-negative population suggests apoptosis.

  • Confirm Apoptosis: Run a Caspase-3/7 activation assay. Activation of these executioner caspases is a hallmark of apoptosis.

  • Confirm Necrosis: Use a Lactate Dehydrogenase (LDH) release assay. LDH is released from cells with compromised membrane integrity, a key feature of necrosis.[20][21][22][23]

Step 4: Analyze Dose and Time Dependence
  • Dose-Response Curve: Perform a cytotoxicity assay (e.g., MTT, XTT) with a wide range of this compound concentrations (e.g., from 1 nM to 100 µM). This will help you determine if the cell death is a dose-dependent effect, suggesting a pharmacological cause (either on-target or off-target).

  • Time-Course Study: Measure cell viability at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cell death process.

Signaling Pathway & Experimental Workflow Diagrams

RIPK1 Signaling Pathway

The diagram below illustrates the central role of RIPK1 in cell survival and death pathways. This compound inhibits the kinase activity of RIPK1, which is required for the induction of apoptosis and necroptosis under certain conditions.

RIPK1_Pathway tnf TNFα tnfr1 TNFR1 tnf->tnfr1 complex1 Complex I (TRADD, TRAF2, cIAPs) tnfr1->complex1 ripk1 RIPK1 complex1->ripk1 nfkb NF-κB Activation (Pro-survival & Inflammation) ripk1->nfkb Scaffold function complex2a Complex IIa (RIPK1, FADD, Caspase-8) ripk1->complex2a Kinase activity complex2c Necrosome (RIPK1, RIPK3, MLKL) ripk1->complex2c Kinase activity (Caspase-8 inhibited) apoptosis Apoptosis complex2a->apoptosis necroptosis Necroptosis complex2c->necroptosis This compound This compound This compound->ripk1 Inhibits kinase activity

Caption: Simplified RIPK1 signaling pathway.
Annexin V & PI Staining Workflow

This diagram outlines the steps for performing an Annexin V and Propidium Iodide assay to differentiate between healthy, apoptotic, and necrotic cells.

AnnexinV_Workflow start Treat cells with this compound (include controls) harvest Harvest cells (adherent & suspension) start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate 15 min at RT in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Experimental workflow for Annexin V/PI staining.

Detailed Experimental Protocols

Annexin V & Propidium Iodide (PI) Apoptosis Assay

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a calcium-dependent protein, binds to PS and, when conjugated to a fluorophore (like FITC), identifies apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

  • Cell Preparation: Seed and treat cells with this compound and appropriate controls in a 6-well plate.

  • Harvest Cells: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold 1X PBS. Repeat this step.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytoplasmic enzyme present in all cells.[23] When the plasma membrane is damaged, LDH is released into the cell culture supernatant. The amount of LDH released is proportional to the number of lysed cells. The assay measures LDH activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be measured by absorbance.[22]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound. Include "spontaneous release" (untreated cells) and "maximum release" (cells treated with a lysis buffer) controls.

  • Supernatant Collection: After the desired incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Measurement: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay utilizes a substrate peptide (e.g., DEVD) conjugated to a fluorophore or chromophore. When cleaved by active caspase-3/7, the reporter molecule is released, and its signal can be quantified.

Protocol:

  • Cell Preparation: Treat cells in a 96-well plate (white or black for fluorescence) with this compound and controls.

  • Reagent Addition: After incubation, add the caspase-3/7 reagent directly to the wells containing cells and media.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence (e.g., Ex/Em = 485/520 nm) or absorbance (405 nm) using a microplate reader.

  • Analysis: An increase in signal compared to the untreated control indicates activation of executioner caspases and apoptosis.

References

Refining Eclitasertib treatment times for maximal RIPK1 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Eclitasertib for the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, also known as SAR443122, is an orally bioavailable, small-molecule inhibitor of RIPK1.[1] It functions by disrupting RIPK1-mediated signaling pathways, which play a crucial role in inflammation and programmed cell death (necroptosis).[1] By inhibiting the kinase activity of RIPK1, this compound can attenuate inflammation and subsequent tissue damage.[1]

Q2: What is the potency of this compound against RIPK1?

A2: this compound is a potent inhibitor of RIPK1 with a reported half-maximal inhibitory concentration (IC50) of 0.0375 µM.

Q3: What is a good starting concentration and treatment time for in vitro experiments?

A3: Based on its IC50 of 0.0375 µM, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. In a Phase I clinical trial, oral doses of 100 mg and above resulted in over 90% inhibition of RIPK1 phosphorylation in human peripheral blood mononuclear cells (PBMCs) at 12 hours post-dose.[1][2][3] Therefore, for in vitro experiments, a pre-incubation time of 2-4 hours with this compound before the addition of a stimulus is a reasonable starting point, with a total treatment duration of up to 12-24 hours depending on the experimental design.

Q4: How should I prepare and store this compound?

A4: For in vitro use, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For short-term storage (up to 1 month), the stock solution can be kept at -20°C. For long-term storage (up to 6 months), it is recommended to store the stock solution at -80°C. Avoid repeated freeze-thaw cycles.

Q5: In which experimental models has this compound been evaluated?

A5: this compound has been assessed in several clinical trials for inflammatory conditions, including ulcerative colitis, severe COVID-19, and cutaneous lupus erythematosus.[4][5] Pharmacodynamic studies have confirmed its ability to inhibit RIPK1 phosphorylation in human PBMCs.[2][3]

Data Summary

In Vitro Potency
CompoundTargetIC50 (µM)
This compoundRIPK10.0375
Clinical Pharmacodynamics
DoseTarget InhibitionTime PointCell Type
≥ 100 mg (oral)> 90% inhibition of RIPK1 phosphorylation12 hours post-doseHuman PBMCs

Signaling Pathway and Experimental Workflow

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in mediating both cell survival and cell death pathways (apoptosis and necroptosis) upon TNFα stimulation. This compound acts by directly inhibiting the kinase activity of RIPK1, thereby blocking the downstream signaling cascades that lead to inflammation and necroptosis.

RIPK1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex_I Complex I (Survival & Pro-inflammatory) TNFR1->Complex_I recruits TNFa TNFα TNFa->TNFR1 binds RIPK1_active Activated RIPK1 (Phosphorylated) Complex_I->RIPK1_active activates NFkB NF-κB Activation Complex_I->NFkB leads to Complex_IIa Complex IIa (Apoptosis) RIPK1_active->Complex_IIa forms Complex_IIb Complex IIb (Necrosome) (Necroptosis) RIPK1_active->Complex_IIb forms Caspase8_apoptosis Caspase-8 Complex_IIa->Caspase8_apoptosis activates RIPK3 RIPK3 Complex_IIb->RIPK3 activates Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis Caspase8_apoptosis->Apoptosis MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1_active inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A1 Seed cells in culture plates B1 Pre-treat cells with this compound (e.g., 2-4 hours) A1->B1 A2 Prepare this compound dilutions A2->B1 B2 Add stimulus to induce RIPK1 activation (e.g., TNFα, SMAC mimetic, z-VAD-fmk) B1->B2 B3 Incubate for desired time (e.g., 1-8 hours) B2->B3 C1 Harvest cells and prepare lysates B3->C1 C4 Assess cell viability (e.g., CellTiter-Glo) B3->C4 C2 Perform Western Blot for p-RIPK1 (S166) and total RIPK1 C1->C2 C3 Quantify band intensity C2->C3 Troubleshooting_Logic Start Start Troubleshooting: No p-RIPK1 Inhibition Observed Check_Stimulus Is the p-RIPK1 signal strong in the positive control (stimulus only)? Start->Check_Stimulus Stimulus_Issue Troubleshoot Stimulus: - Check TNFα/SMAC/zVAD activity - Optimize stimulation time Check_Stimulus->Stimulus_Issue No Check_this compound Is the this compound concentration and pre-incubation time appropriate? Check_Stimulus->Check_this compound Yes Stimulus_Issue->Check_Stimulus Re-evaluate Eclitasertib_Issue Adjust this compound Conditions: - Increase concentration (e.g., up to 1 µM) - Increase pre-incubation time (e.g., 4-6 hours) Check_this compound->Eclitasertib_Issue No Check_Western Are the Western Blot conditions optimal? Check_this compound->Check_Western Yes Eclitasertib_Issue->Check_this compound Re-evaluate Western_Issue Troubleshoot Western Blot: - Check antibody dilutions - Ensure fresh lysis buffer with inhibitors - Verify transfer efficiency Check_Western->Western_Issue No Success Problem Resolved Check_Western->Success Yes Western_Issue->Check_Western Re-evaluate

References

Technical Support Center: Troubleshooting Eclitasertib in Necroptosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering a lack of necroptosis inhibition with Eclitasertib in their experiments.

Troubleshooting Guide

Primary Question: Why is this compound not inhibiting necroptosis in my assay?

Answer: A lack of inhibitory activity from this compound in a necroptosis assay can stem from several critical factors, ranging from the fundamental assay design to the specific reagents and cell lines used. This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key upstream regulator of necroptosis.[1][2][3] Its inhibitory action is contingent on the necroptotic signaling cascade proceeding through a RIPK1-dependent pathway.

Below are the most common reasons for experimental failure and the corresponding troubleshooting steps.

1. Apoptosis Pathway is Not Adequately Blocked

  • Problem: The most common reason for a perceived failure of a RIPK1 inhibitor is that the cells are dying via apoptosis instead of necroptosis. RIPK1 is a crucial node that decides between cell survival, apoptosis, and necroptosis.[4] In the presence of active Caspase-8, the cell is preferentially driven towards apoptosis, bypassing the need for RIPK1's kinase activity for cell death. This compound inhibits the kinase function of RIPK1, which is essential for necroptosis, but not its scaffolding function, which can be involved in apoptosis.

  • Solution: Ensure the apoptosis pathway is fully inhibited. The standard method is to co-administer a pan-caspase inhibitor, such as z-VAD-fmk, along with the necroptosis-inducing stimulus.[4][5] Without effective caspase inhibition, the cellular machinery will default to the apoptotic pathway, which this compound is not designed to block.

2. Suboptimal Concentration of this compound

  • Problem: The concentration of this compound may be too low to achieve effective inhibition of RIPK1 in your specific cellular context. While this compound has a very low IC50 in biochemical assays (0.0375 µM), the effective concentration in a whole-cell assay can be higher due to factors like cell membrane permeability and protein expression levels.[6]

  • Solution: Perform a dose-response curve. Test a wide range of this compound concentrations (e.g., from 10 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.

3. Issues with Compound Integrity and Handling

  • Problem: The compound may have degraded due to improper storage or handling, or it may not be fully solubilized.

  • Solution:

    • Storage: this compound stock solutions should be stored at -80°C for long-term (months) and -20°C for short-term (weeks) use.[6]

    • Solubility: this compound is typically dissolved in DMSO to make a high-concentration stock.[7] When diluting into your aqueous cell culture medium, ensure it is properly mixed and does not precipitate. It is often recommended to perform serial dilutions in DMSO before the final dilution in media to prevent precipitation.[7]

4. RIPK1-Independent Necroptosis Pathway

  • Problem: While the TNFα-induced pathway is the most studied, necroptosis can be triggered by other stimuli that may act downstream of RIPK1 or in a RIPK1-independent manner.[8] For example, certain Toll-like receptor (TLR) pathways can engage RIPK3 directly or through adaptors other than RIPK1.[8]

  • Solution: Verify your induction method. The canonical and most reliable method for studying RIPK1-dependent necroptosis is by using a combination of TNFα (stimulus), a SMAC mimetic (to inhibit cIAPs and promote cell death signaling), and z-VAD-fmk (to block apoptosis).[4] If using other stimuli, confirm from literature that they induce a RIPK1-kinase-dependent death in your cell model.

5. Inappropriate Assay Readout

  • Problem: Your method for measuring cell death may not be sensitive or specific enough. General metabolic assays (e.g., MTT) can sometimes provide misleading results.

  • Solution:

    • Use a direct measure of membrane rupture, such as an LDH release assay or propidium iodide (PI) staining followed by flow cytometry or fluorescence microscopy.[9]

    • For maximum specificity, use Western blotting to probe for key biochemical markers of necroptosis. The most definitive evidence of necroptosis is the phosphorylation of MLKL (pMLKL), the terminal executioner protein.[9] Inhibition by this compound should prevent the phosphorylation of both RIPK1 and downstream targets like RIPK3 and MLKL.

6. Cell Line-Specific Variations

  • Problem: The expression levels of core necroptosis proteins (RIPK1, RIPK3, MLKL) can vary significantly between different cell lines. Some cell lines may have low or absent expression of a key component, rendering them resistant to necroptosis.

  • Solution: Use a well-characterized cell line known to be proficient in necroptosis (e.g., human HT-29, mouse L929). If you must use a different cell line, confirm the expression of RIPK1, RIPK3, and MLKL via Western blot or qPCR.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: this compound Fails to Inhibit Cell Death q1 Is a pan-caspase inhibitor (e.g., z-VAD-fmk) being used? start->q1 a1_yes YES q1->a1_yes a1_no NO q1->a1_no q2 Have you performed a dose-response curve for this compound? a1_yes->q2 res_apoptosis Problem: Cells are likely undergoing apoptosis. Solution: Add a pan-caspase inhibitor to your assay. a1_no->res_apoptosis a2_yes YES q2->a2_yes a2_no NO q2->a2_no q3 Is the necroptosis stimulus known to be RIPK1-dependent (e.g., TNFα)? a2_yes->q3 res_dose Problem: Concentration may be suboptimal. Solution: Test a wide range of This compound concentrations (10 nM - 10 µM). a2_no->res_dose a3_yes YES q3->a3_yes a3_no NO q3->a3_no q4 Is the assay readout specific for necroptosis (e.g., pMLKL blot)? a3_yes->q4 res_stimulus Problem: Pathway may be RIPK1-independent. Solution: Use a canonical stimulus like TNFα + SMAC mimetic + z-VAD-fmk. a3_no->res_stimulus a4_yes YES q4->a4_yes a4_no NO q4->a4_no q5 Is the cell line known to be necroptosis-proficient? a4_yes->q5 res_readout Problem: Assay lacks specificity. Solution: Use a more specific readout, like Western blot for pMLKL or LDH release assay. a4_no->res_readout a5_yes YES q5->a5_yes a5_no NO q5->a5_no res_compound Problem: Compound integrity may be compromised. Solution: Verify proper storage (-80°C), solubilization (DMSO), and handling. a5_yes->res_compound res_cell_line Problem: Cell line may be deficient. Solution: Confirm expression of RIPK1, RIPK3, and MLKL or switch to a validated cell line (e.g., HT-29). a5_no->res_cell_line

Caption: A logical workflow to diagnose why this compound may not be inhibiting cell death.

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of action for this compound? this compound (also known as SAR443122 or DNL-758) is an orally bioavailable, small-molecule inhibitor of RIPK1.[3] It specifically targets the kinase activity of RIPK1, preventing the autophosphorylation and activation of RIPK1 that is required to initiate the necroptotic cascade.[3][10]

Q2: Can you outline the core necroptosis signaling pathway? The best-characterized necroptosis pathway is initiated by Tumor Necrosis Factor alpha (TNFα) binding to its receptor, TNFR1.[11][12] This leads to the recruitment of RIPK1. When apoptosis is inhibited (i.e., Caspase-8 is inactive), RIPK1 interacts with and phosphorylates RIPK3.[11] This RIPK1-RIPK3 complex, known as the necrosome, then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[13][14] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores that lead to membrane rupture and cell death.[11][14]

Q3: How can I be certain I am measuring necroptosis and not apoptosis? Distinguishing between these two forms of cell death is critical.[9]

  • Inhibitors: Use a pan-caspase inhibitor (like z-VAD-fmk) to block apoptosis. If the cell death is prevented by z-VAD-fmk, it was likely apoptotic. If death still occurs and is then blocked by a necroptosis inhibitor (like this compound or Necrostatin-1s), it is necroptotic.

  • Biochemical Markers: The gold standard is to perform a Western blot. Look for the phosphorylation of MLKL (pMLKL), which is a unique marker for necroptosis execution.[9] Conversely, the cleavage of Caspase-3 or PARP indicates apoptosis.

  • Morphology: Necroptotic cells typically swell and rupture, while apoptotic cells shrink and form apoptotic bodies.[15]

Q4: What are the essential controls for a necroptosis inhibition experiment? A well-controlled experiment should include:

  • Untreated/Vehicle Control (e.g., DMSO): Baseline cell health.

  • Stimulus Only: Your necroptosis-inducing cocktail (e.g., TNFα + SMAC mimetic + z-VAD-fmk) to show maximal cell death.

  • Inhibitor Only: this compound alone to ensure it is not toxic to the cells at the tested concentrations.

  • Stimulus + this compound: The experimental condition to measure inhibition.

  • Stimulus + Positive Control Inhibitor: Use a well-characterized necroptosis inhibitor like Necrostatin-1s (another RIPK1 inhibitor) to confirm that the pathway is inhibitable.

Comparative Data of Necroptosis Inhibitors

The table below summarizes key data for this compound and other commonly used inhibitors in necroptosis research.

InhibitorTargetReported IC50Key Considerations
This compound RIPK10.0375 µM[6]Potent and selective RIPK1 kinase inhibitor.[6]
Necrostatin-1s (Nec-1s) RIPK1~180 nMA more specific and potent analog of Necrostatin-1.
GSK'872 RIPK3~6.5 nMSpecific inhibitor of RIPK3 kinase activity.
Necrosulfonamide (NSA) MLKL~490 nMCovalently binds to human MLKL, not effective on mouse MLKL .[16]

Signaling Pathway Diagram

NecroptosisPathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNF TNFα TNFR1 TNFR1 TNF->TNFR1 Binding ComplexI Complex I (Pro-survival) TNFR1->ComplexI RIPK1 RIPK1 TNFR1->RIPK1 MLKL_pore MLKL Pore Formation (Membrane Rupture) ComplexIIa Complex IIa (Apoptosome) Casp8 Caspase-8 ComplexIIa->Casp8 Apoptosis Apoptosis Casp8->Apoptosis RIPK1->ComplexIIa Necrosome Necrosome RIPK1->Necrosome Kinase Activity RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL pMLKL (Oligomerization) MLKL->pMLKL pMLKL->MLKL_pore Translocation Necrosome->MLKL Phosphorylation This compound This compound This compound->RIPK1 zVAD z-VAD-fmk zVAD->Casp8

Caption: The TNFα-induced necroptosis pathway and points of inhibition for this compound and z-VAD-fmk.

Protocol: Standard Necroptosis Inhibition Assay

This protocol describes a typical experiment to measure the inhibition of TNFα-induced necroptosis in HT-29 cells using this compound.

Materials:

  • HT-29 cells (or other necroptosis-proficient cell line)

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well clear-bottom, black-walled plates

  • This compound (stock in DMSO)

  • Human TNFα (stock in PBS with 0.1% BSA)

  • SMAC mimetic (e.g., Birinapant; stock in DMSO)

  • z-VAD-fmk (stock in DMSO)

  • LDH Cytotoxicity Assay Kit

Experimental Workflow Diagram

ExperimentalWorkflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 seed 1. Seed Cells (e.g., 20,000 cells/well in 96-well plate) incubate1 2. Incubate (24 hours) seed->incubate1 pretreat 3. Pre-treat (Add this compound and controls) incubate2 4. Incubate (1-2 hours) pretreat->incubate2 stimulate 5. Stimulate (Add T/S/Z cocktail) incubate2->stimulate incubate3 6. Incubate (18-24 hours) stimulate->incubate3 readout 7. Assay Readout (e.g., LDH Release Assay)

Caption: A typical timeline for a cell-based necroptosis inhibition assay.

Procedure:

  • Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 20,000-30,000 cells per well. Allow cells to adhere and grow for 24 hours.

  • Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound (or vehicle/positive controls). Incubate for 1-2 hours.

  • Stimulation: Prepare a 2X concentrated necroptosis-inducing cocktail in cell culture medium. A typical final concentration for HT-29 cells is:

    • 100 ng/mL TNFα

    • 100 nM SMAC mimetic

    • 20 µM z-VAD-fmk

  • Add an equal volume of the 2X cocktail to each well. This is often referred to as the "T/S/Z" cocktail.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Assay Readout: Measure cell death using an LDH cytotoxicity assay according to the manufacturer's instructions. This involves transferring a portion of the supernatant to a new plate to measure released LDH.

  • Data Analysis: Calculate the percentage of cytotoxicity for each condition relative to the "Stimulus Only" (maximum death) and "Vehicle Control" (minimum death) wells. Plot the percent inhibition against the log of this compound concentration to determine the IC50.

References

Adjusting Eclitasertib concentration for different inflammatory stimuli

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Eclitasertib, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This guide focuses on adjusting this compound concentration for different inflammatory stimuli to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an orally bioavailable, small-molecule inhibitor of RIPK1.[1] RIPK1 is a key signaling protein in the tumor necrosis factor (TNF) receptor pathway that plays a crucial role in inflammation and programmed cell death (necroptosis) in response to various stimuli, including cytokines and pathogen-associated molecular patterns (PAMPs).[1][2] this compound works by disrupting RIPK1-mediated signaling, thereby attenuating inflammation and subsequent tissue damage.[1]

Q2: How does this compound affect signaling pathways activated by different inflammatory stimuli like IL-1β, TNF-α, and LPS?

This compound, by inhibiting RIPK1 kinase activity, can modulate the downstream signaling cascades initiated by various inflammatory stimuli.

  • TNF-α: Upon TNF-α binding to its receptor (TNFR1), RIPK1 is recruited and can initiate two distinct pathways. In one, it acts as a scaffold to promote the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines. In the other, its kinase activity can lead to apoptosis or necroptosis. This compound primarily inhibits the kinase-dependent pathways.[2]

  • LPS: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, signals through Toll-like receptor 4 (TLR4). This can lead to the recruitment of RIPK1, which contributes to the activation of NF-κB and MAPK signaling pathways, resulting in an inflammatory response.

  • IL-1β: The role of RIPK1 in IL-1β signaling is less direct compared to TNF-α and LPS. However, there can be crosstalk between these pathways, and RIPK1 has been implicated in the broader inflammatory response.

Below is a diagram illustrating the central role of RIPK1 in these inflammatory signaling pathways.

RIPK1_Signaling_Pathways cluster_stimuli Inflammatory Stimuli cluster_receptors Receptors TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 LPS LPS TLR4 TLR4 LPS->TLR4 IL-1β IL-1β IL1R IL1R IL-1β->IL1R RIPK1 RIPK1 TNFR1->RIPK1 TLR4->RIPK1 NF-κB_MAPK NF-κB & MAPK Activation IL1R->NF-κB_MAPK RIPK1->NF-κB_MAPK Cell_Death Apoptosis/Necroptosis RIPK1->Cell_Death Inflammation Inflammation NF-κB_MAPK->Inflammation This compound This compound This compound->RIPK1

RIPK1 in Inflammatory Signaling

Q3: What is the recommended starting concentration for this compound in in vitro experiments?

A reported biochemical IC50 value for this compound is 0.0375 µM (or 37.5 nM). However, the optimal concentration for cell-based assays will likely be higher and can vary significantly depending on the cell type, stimulus used, and experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. A starting point for a dose-response curve could range from 10 nM to 10 µM.

Troubleshooting Guide

Problem 1: High variability in experimental results.

Possible Cause Solution
Inconsistent cell health or density Ensure consistent cell seeding density and monitor cell viability throughout the experiment. Only use cells within a specific passage number range.
Variability in stimulus preparation Prepare fresh stimulus for each experiment and ensure consistent concentrations. The activity of stimuli like LPS can vary between lots.
Inconsistent this compound concentration Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the DMSO concentration is consistent across all wells, including controls.
Assay timing The kinetics of the inflammatory response can vary. Perform a time-course experiment to determine the optimal time point for measuring your endpoint after stimulation.

Problem 2: No or low inhibitory effect of this compound.

Possible Cause Solution
Suboptimal this compound concentration Perform a dose-response experiment to determine the EC50 for your specific cell type and stimulus. The required concentration may be higher than the biochemical IC50.
Stimulus concentration is too high A very strong inflammatory stimulus may overcome the inhibitory effect of this compound. Consider reducing the concentration of the stimulus.
Cell type is not responsive to RIPK1 inhibition Confirm that your cell line expresses RIPK1 and that the inflammatory response to your chosen stimulus is RIPK1-dependent.
Degradation of this compound Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles.

Problem 3: this compound shows cytotoxicity.

Possible Cause Solution
Concentration is too high High concentrations of any compound, including this compound, can be toxic to cells. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound in your cell line.
High DMSO concentration Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and consistent across all conditions.
Off-target effects While this compound is a selective RIPK1 inhibitor, off-target effects can occur at high concentrations. Use the lowest effective concentration determined from your dose-response experiments.

Data Presentation

The following table provides a general guideline for this compound concentrations. Note that the biochemical IC50 is a measure of potency in a cell-free system, while the cellular EC50 reflects the effective concentration in a biological context and needs to be empirically determined.

Parameter Concentration Notes
Biochemical IC50 0.0375 µM (37.5 nM)Potency against purified RIPK1 enzyme.
Recommended Starting Range for Cellular Assays 10 nM - 10 µMA broad range to establish a dose-response curve.
Typical Cellular EC50 Range VariesHighly dependent on cell type, stimulus, and endpoint. Must be determined experimentally.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Inflammatory Stimuli

This protocol is essential for establishing a robust and reproducible inflammatory response in your cell model.

  • Cell Seeding: Plate your cells of interest at a predetermined optimal density in a multi-well plate (e.g., 96-well). Allow cells to adhere and reach the desired confluency (typically 24-48 hours).

  • Stimulus Titration: Prepare a serial dilution of your inflammatory stimulus (IL-1β, TNF-α, or LPS). Recommended starting ranges are:

    • TNF-α: 0.1 - 100 ng/mL

    • IL-1β: 0.1 - 100 ng/mL

    • LPS: 10 - 1000 ng/mL

  • Stimulation: Remove the culture medium and add fresh medium containing the different concentrations of the stimulus. Include a vehicle control (medium only).

  • Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours). This should be based on the known kinetics of the inflammatory marker you are measuring.

  • Endpoint Measurement: Measure the inflammatory response. This could be the secretion of a cytokine (e.g., IL-6, IL-8) measured by ELISA, or the activation of a signaling pathway (e.g., phosphorylation of NF-κB p65) measured by Western blot or a cell-based immunoassay.

  • Data Analysis: Plot the inflammatory response against the stimulus concentration to determine the EC50 (the concentration that gives 50% of the maximal response). For subsequent inhibitor studies, use a stimulus concentration that gives approximately 80-90% of the maximal response (EC80).

Protocol 2: Determining the EC50 of this compound for a Specific Inflammatory Stimulus

This protocol will allow you to determine the effective concentration of this compound in your specific experimental setup.

  • Cell Seeding: Plate your cells as described in Protocol 1.

  • This compound Pre-treatment: Prepare a serial dilution of this compound in culture medium. A suggested range is 10 nM to 10 µM. Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Also include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells with this compound for a pre-treatment period, typically 1-2 hours.

  • Stimulation: Add the inflammatory stimulus at its predetermined EC80 concentration (from Protocol 1) to each well (except for the unstimulated control).

  • Incubation: Incubate for the optimal duration determined previously.

  • Endpoint Measurement: Measure the inflammatory endpoint as before.

  • Data Analysis: Plot the percentage of inhibition of the inflammatory response against the concentration of this compound. Use a non-linear regression analysis to calculate the EC50 value.

Experimental_Workflow cluster_protocol1 Protocol 1: Stimulus Optimization cluster_protocol2 Protocol 2: this compound EC50 Determination A Seed Cells B Titrate Inflammatory Stimulus (e.g., TNF-α, LPS) A->B C Stimulate Cells B->C D Measure Inflammatory Endpoint (e.g., Cytokine Release) C->D E Determine Stimulus EC80 D->E H Stimulate with EC80 of Inflammatory Stimulus E->H Use EC80 concentration F Seed Cells G Pre-treat with this compound Dose-Response F->G G->H I Measure Inflammatory Endpoint H->I J Determine this compound EC50 I->J

Experimental Workflow for Optimization

Protocol 3: Western Blot for RIPK1 Phosphorylation

Phosphorylation of RIPK1 at Serine 166 is a key indicator of its activation. This protocol allows for the direct assessment of this compound's target engagement.

  • Cell Treatment: Seed and treat cells with this compound and the inflammatory stimulus as described in Protocol 2.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated RIPK1 (p-RIPK1 Ser166).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total RIPK1 and a housekeeping protein (e.g., GAPDH or β-actin).

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of p-RIPK1 to total RIPK1.

Troubleshooting_Logic Start Experiment Start Problem Unexpected Results? Start->Problem HighVar High Variability? Problem->HighVar Yes End Optimized Experiment Problem->End No NoEffect No/Low Inhibition? HighVar->NoEffect No Sol_HighVar Check: - Cell Health/Density - Stimulus Prep - Inhibitor Prep - Assay Timing HighVar->Sol_HighVar Yes Cytotox Cytotoxicity? NoEffect->Cytotox No Sol_NoEffect Check: - Dose-Response - Stimulus Concentration - Cell Line RIPK1-Dependence - Inhibitor Stability NoEffect->Sol_NoEffect Yes Sol_Cytotox Check: - Concentration - DMSO % - Off-target Effects Cytotox->Sol_Cytotox Yes Cytotox->End No Sol_HighVar->Start Sol_NoEffect->Start Sol_Cytotox->Start

Troubleshooting Flowchart

References

Dealing with inconsistent results in Eclitasertib reproducibility studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental results during the use of Eclitasertib (also known as SAR443122 or DNL758), a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). By understanding the critical experimental parameters and common pitfalls, researchers can enhance the reproducibility and reliability of their findings.

Introduction to this compound

This compound is an orally bioavailable small molecule that inhibits the kinase activity of RIPK1.[1] RIPK1 is a key signaling protein in the tumor necrosis factor (TNF) receptor pathway, playing a crucial role in inflammation and programmed cell death, including apoptosis and necroptosis.[1] By inhibiting RIPK1, this compound aims to attenuate inflammation and tissue damage in various inflammatory diseases.[1]

Core Signaling Pathway: RIPK1-Mediated Necroptosis

Understanding the signaling cascade targeted by this compound is fundamental to designing robust experiments and interpreting results accurately. The following diagram illustrates the central role of RIPK1 in the necroptosis pathway.

RIPK1_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFα binding TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->RIPK1 Ubiquitination LUBAC LUBAC RIPK1->LUBAC FADD FADD RIPK1->FADD Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome IKK IKK Complex LUBAC->IKK NFkB NF-κB IKK->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene Casp8 Caspase-8 FADD->Casp8 Casp8->RIPK1 Inhibits RIPK3 RIPK3 Casp8->RIPK3 Inhibits Apoptosis Apoptosis Casp8->Apoptosis RIPK3->Necrosome MLKL MLKL pMLKL pMLKL (oligomerized) MLKL->pMLKL Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis Membrane Pore Formation Necrosome->MLKL Phosphorylation This compound This compound This compound->RIPK1 Inhibits Kinase Activity Survival Cell Survival & Inflammation Gene->Survival

Figure 1. Simplified RIPK1 signaling pathway leading to inflammation, apoptosis, or necroptosis.

Quantitative Data Summary

Consistent quantitative assessment is crucial for reproducibility. The following tables summarize key in vitro and in vivo parameters for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineAssay ConditionsReference
IC50 0.0375 µMNot SpecifiedIn vitro kinase assay[2]
pIC50 7.91U937Anti-necroptosis activityNot directly cited

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults (Single Ascending Dose)

DoseCmax (ng/mL)Tmax (hr)AUC0-t (ng.hr/mL)t1/2 (hr)
10 mg 18.54.02137.6
30 mg 55.63.06747.8
100 mg 1834.022808.5
200 mg 3114.041708.9
400 mg 4734.069609.2
800 mg 7214.0116009.4
Data adapted from a Phase I clinical trial.[3][4][5]

Troubleshooting Guide & FAQs

Inconsistent results in this compound studies can arise from various factors. This section provides a structured approach to troubleshooting common issues.

Troubleshooting_Workflow cluster_Cat1 cluster_Cat2 cluster_Cat3 Start Inconsistent Results with this compound Cat1 Category 1: Reagent & Compound Handling Start->Cat1 Cat2 Category 2: Cell Culture & Assay Conditions Start->Cat2 Cat3 Category 3: Experimental Design & Data Analysis Start->Cat3 Q1_1 Is the this compound stock solution prepared and stored correctly? Cat1->Q1_1 Q1_2 Are all other reagents (e.g., TNFα, zVAD-FMK) of high quality and within their expiry dates? Cat1->Q1_2 Q2_1 Are the cell lines authenticated and free of contamination (e.g., mycoplasma)? Cat2->Q2_1 Q2_2 Is cell density at the time of treatment consistent across experiments? Cat2->Q2_2 Q2_3 Are incubation times and other assay parameters strictly controlled? Cat2->Q2_3 Q3_1 Are appropriate positive and negative controls included in every experiment? Cat3->Q3_1 Q3_2 Is the data analysis method (e.g., IC50 calculation) consistent and appropriate? Cat3->Q3_2 Solution Consistent & Reproducible Results Q1_1->Solution Q1_2->Solution Q2_1->Solution Q2_2->Solution Q2_3->Solution Q3_1->Solution Q3_2->Solution

Figure 2. A logical workflow for troubleshooting inconsistent experimental results.

Category 1: Reagent & Compound Handling

Q1: My this compound activity seems lower than expected. What should I check?

A1:

  • Stock Solution Preparation: this compound is typically dissolved in DMSO to prepare a high-concentration stock solution. Ensure the compound is fully dissolved. Sonication may be required. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline or corn oil are used.

  • Storage: this compound stock solutions should be stored at -20°C or -80°C to maintain stability.[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Some organic reagents may precipitate when added directly to aqueous media. It is recommended to perform serial dilutions in DMSO before adding to the final assay medium.

  • Compound Purity: Verify the purity of your this compound batch. Impurities can affect its activity.

Q2: I'm seeing high variability between replicate wells. Could it be my other reagents?

A2:

  • Quality of Stimulants: In necroptosis assays, stimulants like TNFα, SMAC mimetics (e.g., LCL161), and pan-caspase inhibitors (e.g., zVAD-FMK) are often used. The quality, concentration, and lot-to-lot variability of these reagents can significantly impact the outcome.

  • Reagent Stability: Ensure all reagents are stored correctly and are within their expiration dates. Prepare fresh solutions of stimulants as recommended by the manufacturer.

Category 2: Cell Culture & Assay Conditions

Q3: I'm observing inconsistent cell death induction. What cell-related factors should I consider?

A3:

  • Cell Line Authentication: Use authenticated cell lines from a reputable source. Misidentified or cross-contaminated cell lines are a major source of irreproducibility.

  • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination. Mycoplasma can alter cellular responses to stimuli and drugs.

  • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.

  • Cell Seeding Density: Cell density at the time of treatment is critical. Over-confluent or sparsely populated cultures can respond differently to this compound and necroptosis inducers. Optimize and maintain a consistent seeding density.

Q4: My dose-response curve for this compound is not consistent between experiments. Why might this be?

A4:

  • Incubation Times: The timing of stimulant and inhibitor addition, as well as the final assay readout, must be precisely controlled.

  • Assay-Specific Conditions: Different cell viability assays (e.g., CellTiter-Glo, LDH release, propidium iodide staining) have different sensitivities and may be affected by experimental conditions in unique ways. For example, ATP-based assays like CellTiter-Glo can be influenced by changes in cell metabolism that are independent of cell death.

  • Edge Effects: In multi-well plates, wells on the outer edges are more prone to evaporation, which can alter the concentration of compounds and affect cell viability. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

Category 3: Experimental Design & Data Analysis

Q5: What are the essential controls for an this compound experiment?

A5:

  • Vehicle Control: All treatments, including the vehicle (e.g., DMSO), should be tested at the same final concentration across all wells.

  • Untreated Control: Cells that receive no treatment.

  • Stimulant-Only Control: Cells treated with the necroptosis-inducing agents (e.g., TNFα + zVAD-FMK) to establish the maximum cell death window.

  • This compound-Only Control: Cells treated with the highest concentration of this compound alone to check for any intrinsic cytotoxicity.

  • Positive Control Inhibitor: If available, another known RIPK1 inhibitor (e.g., Necrostatin-1) can be used as a positive control for RIPK1 inhibition.

Q6: How can I ensure my data analysis is robust and reproducible?

A6:

  • Consistent Data Processing: Use a standardized method for data normalization and analysis. For dose-response curves, use a consistent non-linear regression model to calculate IC50 values.

  • Statistical Analysis: Clearly define your statistical methods and apply them consistently. Ensure you have a sufficient number of biological and technical replicates.

  • Transparent Reporting: Document all experimental details, including reagent sources and lot numbers, cell line passage numbers, and specific assay parameters, to facilitate troubleshooting and replication by others.

Detailed Experimental Protocols

To aid in standardizing procedures, detailed protocols for key assays are provided below.

Protocol 1: In Vitro Necroptosis Assay in HaCaT Cells

This protocol describes the induction of necroptosis in the human keratinocyte cell line HaCaT and its inhibition by a RIPK1 inhibitor.

  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (or a vehicle control) for 1-2 hours.

  • Necroptosis Induction: Induce necroptosis by adding a combination of TNF-α (100 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor, z-VAD-fmk (20 µM).

  • Incubation: Incubate the plate for 8-24 hours at 37°C.

  • Cell Viability Assessment: Measure cell viability using a suitable method:

    • LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell lysis.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of viable cells.

    • Propidium Iodide (PI) Staining: Use fluorescence microscopy or flow cytometry to quantify PI-positive (necrotic) cells.

  • Data Analysis: Normalize the data to the vehicle-treated, stimulated control (0% viability) and the vehicle-treated, unstimulated control (100% viability). Plot the dose-response curve and calculate the IC50 value.

Protocol 2: Western Blot for Phosphorylated RIPK1

This protocol allows for the direct assessment of this compound's target engagement by measuring the phosphorylation of RIPK1.

  • Cell Treatment: Treat cells with this compound and/or necroptosis-inducing stimuli as described in Protocol 1.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated RIPK1 (e.g., pS166-RIPK1).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Strip and re-probe the membrane with an antibody for total RIPK1 and a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated RIPK1.

By adhering to these guidelines and protocols, researchers can significantly improve the consistency and reliability of their this compound experiments, contributing to a more robust understanding of its therapeutic potential.

References

How to control for vehicle effects when using Eclitasertib in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for vehicle effects when using the RIPK1 inhibitor, Eclitasertib, in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the vehicle important for in vivo studies?

A1: this compound is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key mediator of inflammation and programmed cell death.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class 2 drug, meaning it has low aqueous solubility and high permeability.[2] For in vivo experiments, particularly oral administration, this compound must be formulated in a vehicle that can effectively deliver the compound to the site of absorption and achieve desired systemic exposure. The choice of vehicle is critical as it can significantly impact the drug's bioavailability, toxicity, and ultimately the experimental outcome.

Q2: What are the common vehicle formulations for poorly soluble compounds like this compound?

A2: Due to its low aqueous solubility, this compound typically requires a formulation containing a combination of solvents and excipients to create either a solution or a stable suspension for oral gavage. Common components include:

  • Solubilizing agents: Dimethyl sulfoxide (DMSO) is often used to dissolve the compound initially.

  • Co-solvents: Polyethylene glycol 300 (PEG300) or PEG400 are frequently used to increase the solvent capacity of the formulation.

  • Surfactants/Emulsifiers: Polysorbate 80 (Tween-80) helps to maintain the drug in solution or suspension and improves wetting.

  • Aqueous component: Saline or water is often used to dilute the formulation to the final desired concentration and volume.

  • Suspending agents: For suspension formulations, agents like carboxymethylcellulose (CMC) can be used to ensure homogeneity.

A widely used formulation for preclinical in vivo studies in mice is a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3][4][5]

Q3: How do I choose the right vehicle for my this compound study?

A3: The selection of an appropriate vehicle depends on several factors:

  • Route of administration: Oral gavage, intraperitoneal injection, or intravenous injection will have different tolerability profiles for various vehicles.

  • Required dose: Higher doses may necessitate formulations with higher solubilizing capacity.

  • Study duration: For chronic studies, the long-term toxicity of the vehicle components is a critical consideration.

  • Animal species: Different species may exhibit varying tolerance to certain excipients.

  • Desired pharmacokinetic profile: The vehicle can influence the rate and extent of drug absorption.

It is highly recommended to conduct a small pilot study to assess the tolerability of the chosen vehicle in your animal model before initiating a large-scale experiment.

Q4: What is a vehicle control group and why is it essential?

A4: A vehicle control group is a group of animals that receives the same formulation as the experimental group, but without the active pharmaceutical ingredient (this compound).[6] This is a critical component of study design for several reasons:

  • It allows researchers to distinguish the pharmacological effects of this compound from any biological effects of the vehicle itself.

  • Some excipients, like DMSO or high concentrations of surfactants, can have their own biological activities or toxicities.

  • The stress of the administration procedure (e.g., oral gavage) can also induce physiological changes, which the vehicle control group helps to account for.

The use of virtual control groups, constructed from historical data, is an emerging concept to reduce animal use, but concurrent vehicle controls remain the standard for regulatory toxicology studies.[7][8]

Troubleshooting Guide

Problem Potential Cause Related to Vehicle Recommended Solution
Unexpected animal mortality or severe adverse events (e.g., lethargy, ruffled fur, weight loss) Vehicle toxicity. High concentrations of DMSO or surfactants like Tween-80 can be toxic, especially with repeated dosing. The vehicle itself may cause gastrointestinal irritation.1. Review the concentration of each excipient in your formulation. For mice, it is recommended to keep the DMSO concentration at or below 10% for oral gavage.[9]2. Conduct a tolerability study with the vehicle alone in a small cohort of animals for the planned duration of your experiment.3. Consider alternative, less toxic vehicles. For example, a suspension in 0.5% carboxymethylcellulose (CMC) may be better tolerated for long-term studies.
High variability in experimental data between animals in the same group Inhomogeneous formulation. If this compound is not fully dissolved or uniformly suspended, each animal may receive a different effective dose.1. Ensure your formulation protocol is robust and consistently produces a homogenous solution or suspension.2. For suspensions, vortex or stir the formulation immediately before dosing each animal to prevent settling.3. Consider preparing a fresh formulation for each day of dosing to avoid potential instability or precipitation over time.
Lack of expected pharmacological effect of this compound Poor bioavailability due to the vehicle. The drug may be precipitating out of the vehicle in the gastrointestinal tract before it can be absorbed.1. Evaluate the solubility and stability of this compound in your chosen vehicle. It may be necessary to increase the concentration of solubilizing agents or surfactants.2. Consider alternative formulation strategies known to enhance the bioavailability of poorly soluble compounds, such as lipid-based formulations or amorphous solid dispersions.[10][11][12]3. Perform a pilot pharmacokinetic study to determine the systemic exposure of this compound with your current formulation.
Difficulty in administering the formulation via oral gavage (e.g., high viscosity) The physical properties of the vehicle. High concentrations of polymers like PEG or suspending agents can increase viscosity.1. Gently warm the formulation to 37°C to reduce viscosity before administration.2. Use a larger gauge gavage needle if appropriate for the animal size.3. Adjust the vehicle composition to reduce the concentration of the viscosity-increasing agent, ensuring this compound remains solubilized or suspended.

Quantitative Data Summary

The following tables provide a summary of commonly used vehicles for poorly soluble compounds and the reported toxicity of individual excipients.

Table 1: Common Vehicle Formulations for In Vivo Oral Administration of Poorly Soluble Compounds

Vehicle CompositionPropertiesSuitabilityReference(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineForms a clear solution for some compounds at lower concentrations. Widely used in preclinical studies.Suitable for acute and sub-chronic studies. Potential for toxicity with long-term administration.[3][4][5]
10% DMSO, 90% Corn OilSuitable for lipophilic compounds. May provide sustained release.Good for oral administration. Not suitable for intravenous injection.[4]
0.5% (w/v) Carboxymethylcellulose (CMC) in waterAqueous suspension. Generally well-tolerated.Suitable for long-term oral studies. Requires careful preparation to ensure uniform suspension.[4]
20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in SalineCan form inclusion complexes to increase aqueous solubility.Often used for intravenous formulations, but can also be used for oral administration.

Table 2: Reported No-Observed-Effect Levels (NOELs) of Common Excipients in 2-Week Oral Toxicity Studies in Rats

ExcipientNOEL (mg/kg/day)Observed Effects at Higher DosesReference
Polyethylene glycol 400 (PEG 400)1,250-[11]
Polysorbate 80 (Tween 80)250-[11]
Dimethyl sulfoxide (DMSO)Not Determined*Offensive odor, irritant effects[11]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1,000-[11]
Olive Oil4,500-[11]
Sesame Oil4,500-[11]

*NOEL could not be determined as effects were observed even at the lowest dose tested (1,100 mg/kg/day).

Experimental Protocols

Protocol 1: Preparation of a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Vehicle for Oral Gavage

This protocol describes the preparation of a common vehicle for solubilizing poorly water-soluble compounds for in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Polyethylene glycol 300 (PEG300), sterile

  • Polysorbate 80 (Tween-80), sterile

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh this compound: Accurately weigh the required amount of this compound powder and place it in a sterile conical tube.

  • Dissolve in DMSO: Add the calculated volume of DMSO to the this compound powder to achieve a 10% final concentration of DMSO in the total formulation volume. Vortex vigorously until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.

  • Add PEG300: Add the calculated volume of PEG300 to the DMSO/Eclitasertib solution to achieve a 40% final concentration. Vortex thoroughly to ensure a homogenous mixture.

  • Add Tween-80: Add the calculated volume of Tween-80 to the solution to achieve a 5% final concentration. Vortex again to ensure complete mixing.

  • Add Saline: Slowly add the calculated volume of saline to the mixture to achieve a 45% final concentration, vortexing continuously during the addition to prevent precipitation.

  • Final Formulation: The final formulation should be a clear solution. If any precipitation is observed, the concentration of this compound may be too high for this vehicle.

  • Storage: It is recommended to prepare this formulation fresh daily. If short-term storage is necessary, store protected from light at 2-8°C and visually inspect for any precipitation before use.

Protocol 2: Preparation of a 0.5% Carboxymethylcellulose (CMC) Suspension for Oral Gavage

This protocol is suitable for preparing a suspension of this compound, which may be better tolerated in long-term studies.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (low viscosity)

  • Sterile water for injection

  • Sterile magnetic stir bar and stir plate

  • Sterile graduated cylinder and beakers

Procedure:

  • Prepare 0.5% CMC solution: Slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously with a magnetic stir bar. Continue stirring until the CMC is fully hydrated and a clear, viscous solution is formed. This may take several hours.

  • Weigh this compound: Weigh the required amount of this compound powder.

  • Create a Paste: In a separate sterile container, add a small amount of the 0.5% CMC solution to the this compound powder and triturate to form a smooth paste. This helps to ensure the particles are adequately wetted.

  • Dilute to Final Volume: Gradually add the remaining 0.5% CMC solution to the paste while stirring continuously to achieve the desired final concentration of this compound.

  • Homogenize: Continue to stir the suspension for at least 30 minutes to ensure homogeneity.

  • Administration: Stir the suspension continuously or vortex immediately before drawing each dose to ensure uniform distribution of the particles.

  • Storage: It is recommended to prepare this suspension fresh daily.

Visualizations

Eclitasertib_Signaling_Pathway cluster_complex_i Complex I TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 RIPK1 RIPK1 cIAP1/2->RIPK1 Ubiquitination Complex IIa/b (Apoptosome/Necrosome) Complex IIa/b (Apoptosome/Necrosome) RIPK1->Complex IIa/b (Apoptosome/Necrosome) Deubiquitination Complex I Complex I NF-κB Pathway NF-κB Pathway Complex I->NF-κB Pathway Activation Cell Survival & Inflammation Cell Survival & Inflammation NF-κB Pathway->Cell Survival & Inflammation This compound This compound This compound->RIPK1 Inhibition Caspase-8 Caspase-8 Complex IIa/b (Apoptosome/Necrosome)->Caspase-8 Activation RIPK3 RIPK3 Complex IIa/b (Apoptosome/Necrosome)->RIPK3 Activation Apoptosis Apoptosis Caspase-8->Apoptosis MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis

Caption: this compound inhibits RIPK1 kinase activity, blocking downstream apoptosis and necroptosis signaling.

Experimental_Workflow cluster_formulation Formulation Preparation cluster_dosing In Vivo Dosing cluster_groups Experimental Groups cluster_assessment Endpoint Assessment Weigh this compound Weigh this compound Dissolve/Suspend in Vehicle Dissolve/Suspend in Vehicle Weigh this compound->Dissolve/Suspend in Vehicle Homogenize Homogenize Dissolve/Suspend in Vehicle->Homogenize Dosing (e.g., Oral Gavage) Dosing (e.g., Oral Gavage) Homogenize->Dosing (e.g., Oral Gavage) Animal Acclimation Animal Acclimation Randomization Randomization Animal Acclimation->Randomization Vehicle Control Group Vehicle Control Group Randomization->Vehicle Control Group This compound Group(s) This compound Group(s) Randomization->this compound Group(s) Positive Control (Optional) Positive Control (Optional) Randomization->Positive Control (Optional) Pharmacokinetics (PK) Pharmacokinetics (PK) This compound Group(s)->Pharmacokinetics (PK) Pharmacodynamics (PD) Pharmacodynamics (PD) This compound Group(s)->Pharmacodynamics (PD) Efficacy Efficacy This compound Group(s)->Efficacy Toxicity Toxicity This compound Group(s)->Toxicity

Caption: A typical experimental workflow for in vivo studies with this compound, including a vehicle control group.

Troubleshooting_Logic Unexpected In Vivo Outcome Unexpected In Vivo Outcome High Toxicity High Toxicity Unexpected In Vivo Outcome->High Toxicity High Variability High Variability Unexpected In Vivo Outcome->High Variability Low Efficacy Low Efficacy Unexpected In Vivo Outcome->Low Efficacy Check Vehicle Toxicity Check Vehicle Toxicity High Toxicity->Check Vehicle Toxicity Check Formulation Homogeneity Check Formulation Homogeneity High Variability->Check Formulation Homogeneity Check Bioavailability Check Bioavailability Low Efficacy->Check Bioavailability Run Vehicle-Only Tolerability Study Run Vehicle-Only Tolerability Study Check Vehicle Toxicity->Run Vehicle-Only Tolerability Study Reformulate with Less Toxic Excipients Reformulate with Less Toxic Excipients Check Vehicle Toxicity->Reformulate with Less Toxic Excipients Improve Mixing/Sonication Protocol Improve Mixing/Sonication Protocol Check Formulation Homogeneity->Improve Mixing/Sonication Protocol Prepare Fresh Daily Prepare Fresh Daily Check Formulation Homogeneity->Prepare Fresh Daily Conduct Pilot PK Study Conduct Pilot PK Study Check Bioavailability->Conduct Pilot PK Study Increase Solubilizers/Surfactants Increase Solubilizers/Surfactants Check Bioavailability->Increase Solubilizers/Surfactants

Caption: A decision tree for troubleshooting unexpected outcomes related to vehicle effects in this compound in vivo studies.

References

Technical Support Center: Optimizing p-RIPK1 Detection Post-Eclitasertib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with the RIPK1 inhibitor, Eclitasertib, and facing challenges in the subsequent detection of phosphorylated RIPK1 (p-RIPK1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as DNL-758 or SAR443122) is a potent and selective, orally bioavailable small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3] Its mechanism of action is to bind to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation.[2][4] By inhibiting RIPK1 kinase activity, this compound disrupts downstream signaling pathways that lead to inflammation and necroptotic cell death.[2][5]

Q2: What is the significance of p-RIPK1?

RIPK1 is a critical regulator of cellular stress, inflammation, and cell death pathways.[5][6] Upon stimulation by factors like Tumor Necrosis Factor-alpha (TNFα), RIPK1 undergoes autophosphorylation on several serine residues, most notably Serine 166 (S166) in humans.[5][7] This phosphorylation event is a key indicator of RIPK1 kinase activation and is considered a biomarker for the initiation of necroptosis, a form of programmed inflammatory cell death.[6][7] Therefore, measuring the levels of p-RIPK1 (S166) allows researchers to assess the activation state of the RIPK1 pathway.

Q3: What is the expected outcome of this compound treatment on p-RIPK1 levels?

As a direct inhibitor of RIPK1 kinase activity, the primary and expected effect of this compound is a significant reduction or complete ablation of RIPK1 autophosphorylation. Clinical studies have demonstrated that this compound potently inhibits RIPK1 phosphorylation in human cells.[5][8] Therefore, researchers should expect a dose-dependent decrease in the p-RIPK1 signal in samples treated with this compound compared to untreated or vehicle-treated controls.

Lysis Buffer Optimization Guide

Detecting the often subtle changes in protein phosphorylation requires a lysis buffer specifically formulated to preserve the phosphorylation state of your target protein. The key is to effectively solubilize proteins while immediately inactivating endogenous phosphatases and proteases.

Recommended Lysis Buffer Components for Phosphoprotein Analysis

ComponentFunctionRecommended Concentration
Base Buffer Provides a stable pH environment.50 mM Tris-HCl, pH 7.4-8.0
Salt Disrupts protein-protein interactions.150 mM NaCl
Detergent Solubilizes proteins, especially membrane-bound.1% NP-40 or Triton X-100 (milder) or 0.1% SDS (stronger, part of RIPA)
Chelating Agent Inhibits metalloproteases.1 mM EDTA
Protease Inhibitors Prevent protein degradation by proteases.1x Protease Inhibitor Cocktail (e.g., PMSF, Aprotinin, Leupeptin)
Phosphatase Inhibitors CRITICAL: Prevent dephosphorylation of target proteins.1x Phosphatase Inhibitor Cocktail
- Sodium OrthovanadateInhibits protein tyrosine phosphatases.1 mM
- Sodium FluorideInhibits serine/threonine phosphatases.10 mM
- β-glycerophosphateInhibits serine/threonine phosphatases.10 mM
- Sodium PyrophosphateInhibits serine/threonine phosphatases.5 mM

Troubleshooting Common Issues

Q4: I am not detecting any p-RIPK1 signal, even in my untreated control cells. What should I do?

This is a common issue that can arise from several factors:

  • Lack of Stimulation: Basal levels of p-RIPK1 can be very low or undetectable in many cell lines. To generate a robust positive signal, you must stimulate the necroptosis pathway. A common method is to treat cells with a combination of TNFα (e.g., 20-100 ng/mL), a Smac mimetic like SM-164 (e.g., 100 nM), and a pan-caspase inhibitor like Z-VAD-FMK (e.g., 20 µM).[9][10] This combination blocks apoptosis and shunts the signaling pathway towards necroptosis, leading to strong RIPK1 phosphorylation.

  • Suboptimal Lysis Buffer: Your buffer may lack essential phosphatase inhibitors.[11] Phosphatases are highly active upon cell lysis and can rapidly dephosphorylate your target protein.[12] Always prepare your lysis buffer fresh and add a cocktail of both protease and phosphatase inhibitors immediately before use.[13]

  • Ineffective Antibody: Ensure your primary antibody is specific for the phosphorylated form of RIPK1 (e.g., pS166) and has been validated for the application (e.g., Western Blot).[7][9] Check the manufacturer's datasheet for recommended dilutions and positive control lysates.

Q5: My p-RIPK1 signal is completely gone in the this compound-treated samples. Is this a failed experiment?

On the contrary, this is likely the expected result and indicates successful target engagement by the inhibitor. This compound is designed to prevent RIPK1 phosphorylation, so a complete loss of signal is a strong indicator of its efficacy.[8] To confirm this is a specific effect of the drug, you should include the following controls in your experiment:

  • Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO).

  • Stimulated Control: Cells treated with the stimulating agents (e.g., TNFα/SM-164/Z-VAD) but without this compound. This is your positive control and should show a strong p-RIPK1 band.

  • Unstimulated Control: Cells that are untreated to show the basal level of p-RIPK1.

Q6: I'm observing very high background on my Western blot, which makes it difficult to see my p-RIPK1 bands.

High background in phosphoprotein detection is often related to the blocking step.

  • Avoid Milk as a Blocking Agent: Milk contains high levels of the phosphoprotein casein, which can cause high background when using phospho-specific antibodies.

  • Switch to Bovine Serum Albumin (BSA): Use a blocking buffer containing 3-5% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).[14] BSA is largely free of phosphoproteins and is the recommended blocking agent for this application.

  • Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal without increasing background.

  • Ensure Adequate Washing: Increase the number or duration of your TBS-T washes after antibody incubations to remove non-specific binding.

Experimental Protocols & Visualizations

Key Experimental Workflow: Western Blot for p-RIPK1

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Protein Extraction cluster_wb Western Blot Analysis start Seed Cells (e.g., HT-29) treatment Treat with this compound or Vehicle start->treatment stimulation Stimulate with TNFα/SM-164/Z-VAD treatment->stimulation wash Wash with ice-cold PBS stimulation->wash lyse Add fresh Phospho-Lysis Buffer (with inhibitors) wash->lyse scrape Scrape, Incubate on Ice lyse->scrape centrifuge Centrifuge to pellet debris scrape->centrifuge collect Collect Supernatant (Lysate) centrifuge->collect quantify Quantify Protein (BCA Assay) collect->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block with 5% BSA in TBS-T transfer->block probe_pripk1 Incubate with anti-p-RIPK1 Ab block->probe_pripk1 probe_total Incubate with anti-Total RIPK1 Ab probe_pripk1->probe_total probe_secondary Incubate with HRP-Secondary Ab probe_total->probe_secondary detect Detect with ECL Substrate probe_secondary->detect

Detailed Method: Western Blotting
  • Cell Treatment: Plate cells (e.g., HT-29) and allow them to adhere. Pre-treat with desired concentrations of this compound or vehicle for 1-2 hours. Stimulate with TNFα (20 ng/mL), SM-164 (100 nM), and Z-VAD-FMK (20 µM) for the appropriate time (e.g., 6 hours) to induce RIPK1 phosphorylation.[10]

  • Cell Lysis:

    • Aspirate media and wash cells once with ice-cold PBS.

    • Add fresh, ice-cold phospho-lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[11][13]

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.[13]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on an 8-10% SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-RIPK1 (S166) overnight at 4°C, using the manufacturer's recommended dilution.[7]

    • Wash the membrane 3 times for 10 minutes each with TBS-T.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 6.3. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total RIPK1 or a housekeeping protein like GAPDH or β-Actin.

RIPK1 Signaling and this compound Inhibition

// Nodes TNFa [label="TNFα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFR1 [label="TNFR1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ComplexI [label="Complex I\n(Pro-survival / Pro-inflammatory)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RIPK1_unphos [label="RIPK1", fillcolor="#FFFFFF", fontcolor="#202124"]; RIPK1_phos [label="p-RIPK1", fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2, style="rounded,filled,bold"]; this compound [label="this compound", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"]; Necrosome [label="Necrosome\n(RIPK1, RIPK3, MLKL)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Necroptosis [label="Necroptosis\n(Inflammatory Cell Death)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TNFa -> TNFR1 [label=" binds"]; TNFR1 -> ComplexI [label=" recruits"]; ComplexI -> RIPK1_unphos [label=" activates"]; RIPK1_unphos -> RIPK1_phos [label=" Autophosphorylation\n(Ser166)", color="#34A853", style=bold]; this compound -> RIPK1_unphos [label=" INHIBITS", color="#EA4335", style=bold, arrowhead=tee]; RIPK1_phos -> Necrosome [label=" forms"]; Necrosome -> Necroptosis [label=" leads to"]; } .dot Caption: this compound inhibits TNFα-induced necroptosis by blocking RIPK1 autophosphorylation.

Troubleshooting Logic Flow

// Nodes start [label="Problem:\nNo / Weak p-RIPK1 Signal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Are you stimulating cells\n(e.g., with TNFα)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Solution:\nInduce necroptosis with\nTNFα/Smac mimetic/Z-VAD.\nThis is your positive control.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Does your lysis buffer contain\nfresh phosphatase inhibitors?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Solution:\nRemake lysis buffer.\nAdd fresh protease AND\nphosphatase inhibitor cocktails.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Are you blocking your\nmembrane with BSA?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Solution:\nAvoid milk. Block with 3-5% BSA\nin TBS-T to reduce background\nfor phospho-antibodies.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Signal should be restored.\nIf not, verify antibody efficacy\nwith control lysate.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> sol1 [label="No"]; q1 -> q2 [label="Yes"]; sol1 -> q2; q2 -> sol2 [label="No"]; q2 -> q3 [label="Yes"]; sol2 -> q3; q3 -> sol3 [label="No"]; q3 -> end [label="Yes"]; sol3 -> end; } .dot Caption: Troubleshooting workflow for absent or weak p-RIPK1 western blot signals.

References

Eclitasertib Experimental Data Interpretation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the RIPK1 inhibitor, Eclitasertib. The information addresses potential discrepancies and conflicting data observed across various clinical and preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: We are seeing conflicting efficacy signals for this compound in our research compared to published data. What could be the reason for this?

A1: Discrepancies in this compound's efficacy can arise from several factors. It is crucial to consider the specific disease model or patient population being studied. For instance, this compound is a peripherally restricted RIPK1 inhibitor, which means it does not cross the blood-brain barrier.[1] This makes it unsuitable for treating neuroinflammatory conditions of the central nervous system.

Furthermore, the underlying inflammatory pathways can differ significantly between diseases. While RIPK1 is a key regulator of inflammation and necroptosis, its role and the efficacy of its inhibition can vary. For example, a Phase 2 clinical trial of this compound in patients with cutaneous lupus erythematosus (CLE) was discontinued as it failed to meet its primary endpoint.[2] In contrast, a Phase 2 trial for ulcerative colitis is ongoing.[2]

Q2: What is the established mechanism of action for this compound?

A2: this compound is an orally bioavailable small-molecule inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1).[3] RIPK1 is a critical signaling protein involved in the tumor necrosis factor (TNF) receptor pathway, playing a key role in inflammation and programmed cell death (necroptosis).[3] By inhibiting the kinase activity of RIPK1, this compound can disrupt these signaling pathways and potentially reduce inflammation and tissue damage.[3][4]

Q3: Has this compound shown efficacy in any clinical trials?

A3: The clinical trial data for this compound has been mixed.

  • Cutaneous Lupus Erythematosus (CLE): A Phase 2 trial (NCT04781816) in patients with moderate to severe CLE was discontinued because it did not meet its primary endpoint, which was the change in the Cutaneous Lupus Erythematosus Disease Area and Severity Index (CLASI-A) from baseline at 12 weeks.[2]

  • Severe COVID-19: In a Phase 1b study (NCT04469621) involving patients with severe COVID-19, this compound was well-tolerated and showed trends toward a more rapid resolution of inflammatory biomarkers and clinical improvement compared to placebo.[5] However, these results were not statistically significant.[5]

  • Ulcerative Colitis: A Phase 2 trial (RESOLUTE, NCT05588843) is currently ongoing to evaluate the efficacy and safety of this compound in adults with moderate to severe ulcerative colitis.[2][4]

Q4: What are the known off-target effects or toxicities associated with RIPK1 inhibitors?

A4: The development of some RIPK1 inhibitors has been hampered by toxicity concerns. For instance, the development of a related brain-penetrant RIPK1 inhibitor, DNL747, was paused due to preclinical chronic toxicity studies. While this compound has been generally well-tolerated in clinical trials, the most frequently reported treatment-emergent adverse events in the severe COVID-19 study were gastrointestinal disorders and a worsened COVID-19 pneumonia.[5] It is important to carefully monitor for any adverse events in your experiments.

Troubleshooting Guide

Problem: Lack of Efficacy in an Inflammatory Model

Potential Cause Troubleshooting Steps
Disease Model Pathophysiology The inflammatory cascade in your model may not be significantly driven by RIPK1 kinase activity. Consider investigating the role of other inflammatory pathways.
Drug Concentration/Dosage Ensure that the concentration of this compound being used is sufficient to inhibit RIPK1 in your specific experimental system. Refer to pharmacokinetic data from Phase 1 studies for guidance on plasma concentrations achieved at different doses.
Target Engagement Confirm that this compound is engaging with and inhibiting RIPK1 in your model. This can be assessed by measuring the phosphorylation of RIPK1 or downstream signaling molecules.
Patient/Cell Line Heterogeneity Genetic or phenotypic heterogeneity within your patient samples or cell lines could lead to varied responses. Stratify your analysis based on relevant biomarkers if possible.

Problem: Unexpected Toxicity or Off-Target Effects

Potential Cause Troubleshooting Steps
Cellular Context The cellular context can influence the outcome of RIPK1 inhibition. In some instances, inhibiting RIPK1 kinase activity can shift the cellular response towards apoptosis.
Off-Target Kinase Inhibition While this compound is a selective RIPK1 inhibitor, at high concentrations, it may inhibit other kinases. Perform a kinase panel screen to identify potential off-target effects.
Confounding Variables Ensure that the observed toxicity is directly attributable to this compound and not a confounding factor in your experimental setup. Include appropriate vehicle controls.

Data Presentation

Table 1: Summary of this compound Phase 1b COVID-19 Trial (NCT04469621) Key Outcomes
Outcome Measure This compound (600 mg twice daily) Placebo p-value
Relative change from baseline in C-reactive protein (Day 7) Geometric mean ratio: 0.85 (90% CI: 0.49-1.45)-0.30
Median time to 50% decrease in C-reactive protein 3 days5 days0.056
Median time to ≥ 2-point improvement on 7-point clinical symptoms scale 8 days10 days0.38

Data from a Phase 1b, randomized, double-blinded, placebo-controlled study in patients with severe COVID-19.[5]

Table 2: this compound Phase 1 Trial in Healthy Volunteers - Pharmacokinetics (Single Ascending Dose)
Dose Cmax (ng/mL) AUC (ng*h/mL) Tmax (h)
10 mgData not specifiedData not specified3-4
30 mgData not specifiedData not specified3-4
100 mgData not specifiedData not specified3-4
200 mgData not specifiedData not specified3-4
400 mgData not specifiedData not specified3-4
800 mgData not specifiedData not specified3-4

Cmax and AUC increased sub-dose proportionally.[6] Tmax represents the median time to reach maximum plasma concentration.[6]

Experimental Protocols

Phase 1b COVID-19 Trial (NCT04469621) Methodology

  • Study Design: A randomized, double-blind, placebo-controlled Phase 1b study.[5]

  • Participants: 68 eligible patients hospitalized with severe COVID-19 were randomized (2:1) to receive this compound or a placebo.[5]

  • Intervention: this compound was administered at a dose of 600 mg (300 mg twice daily) for up to 14 days.[5]

  • Primary Outcome: The primary outcome was the relative change in C-reactive protein from baseline to Day 7.[5]

  • Exploratory Outcomes: Time to clinical improvement (on a 7-point ordinal scale), ventilator/respiratory failure-free days, and changes in SpO2/FiO2 ratio were also assessed.[5]

Phase 2 Cutaneous Lupus Erythematosus Trial (NCT04781816) Methodology

  • Study Design: A randomized, double-blind, placebo-controlled, proof-of-concept study.

  • Participants: Patients with moderate to severe subacute or discoid/chronic cutaneous lupus erythematosus.

  • Primary Endpoint: The primary endpoint was the percent change from baseline in the Cutaneous Lupus Erythematosus Disease Area and Severity Index – Activity (CLASI-A) sub-score at Week 12.[2][7] The CLASI-A score assesses erythema, scale/hypertrophy, recent hair loss/alopecia, and mucous membrane lesions.[7]

Mandatory Visualizations

RIPK1_Signaling_Pathway Simplified RIPK1 Signaling Pathway and Point of this compound Inhibition TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruits NFkB NF-κB Activation Complex_I->NFkB Leads to Complex_IIa Complex IIa (FADD, Caspase-8, RIPK1) Complex_I->Complex_IIa Transitions to Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Transitions to Inflammation Inflammation (Cytokine Production) NFkB->Inflammation Apoptosis Apoptosis Complex_IIa->Apoptosis Induces Necroptosis Necroptosis Complex_IIb->Necroptosis Induces This compound This compound This compound->Complex_IIa This compound->Complex_IIb Inhibits RIPK1 Kinase Activity

Caption: Simplified RIPK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow General Experimental Workflow for Assessing this compound Efficacy start Start: Select Disease Model (e.g., In Vitro, In Vivo) treatment Treatment Groups: 1. Vehicle Control 2. This compound (Dose Range) 3. Positive Control start->treatment incubation Treatment Incubation/ Dosing Period treatment->incubation data_collection Data Collection incubation->data_collection endpoints Primary & Secondary Endpoints: - Biomarker Analysis - Phenotypic Readouts - Histopathology data_collection->endpoints analysis Statistical Analysis endpoints->analysis interpretation Interpretation of Results: - Efficacy Assessment - Toxicity Evaluation analysis->interpretation end Conclusion interpretation->end

References

Validation & Comparative

Eclitasertib vs. Necrostatin-1: A Comparative Guide to Necroptosis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. This has led to the development of small molecule inhibitors targeting key mediators of this pathway, with a primary focus on Receptor-Interacting Protein Kinase 1 (RIPK1). This guide provides a detailed comparison of two prominent RIPK1 inhibitors: eclitasertib, a clinical-stage compound, and necrostatin-1, a widely used research tool.

At a Glance: Key Differences

FeatureThis compound (SAR443122/DNL-758)Necrostatin-1
Primary Target Receptor-Interacting Protein Kinase 1 (RIPK1)Receptor-Interacting Protein Kinase 1 (RIPK1)
Potency IC50 of 0.0375 µM for RIPK1EC50 of 490 nM for TNF-α-induced necroptosis in 293T cells; EC50 = 182 nM for RIPK1 inhibition.[1][2]
Mechanism of Action Potent and selective inhibitor of RIPK1 kinase activity.Allosteric inhibitor of RIPK1, binding to a hydrophobic pocket to lock it in an inactive conformation.[3]
Selectivity Highly selective for RIPK1.Known off-target effects, including inhibition of indoleamine 2,3-dioxygenase (IDO).[4] Can also inhibit other cell death pathways like ferroptosis.[5]
Development Stage Phase 2 clinical trials for inflammatory diseases such as ulcerative colitis and cutaneous lupus erythematosus.[6][7]Primarily a research tool for in vitro and in vivo studies of necroptosis.[8]
Bioavailability Orally bioavailable.[7]Used in preclinical in vivo studies, but with noted limitations in stability and metabolism.

Delving Deeper: Mechanism of Action and Specificity

Both this compound and necrostatin-1 exert their inhibitory effects on necroptosis by targeting the kinase activity of RIPK1. RIPK1 is a crucial upstream regulator of the necroptotic cascade.[8][9] Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNF-α), RIPK1 is recruited to the receptor complex. In the absence of caspase-8 activity, RIPK1 undergoes autophosphorylation, leading to the recruitment and activation of RIPK3. This forms the necrosome, a signaling complex that ultimately activates the mixed lineage kinase domain-like pseudokinase (MLKL), the executioner of necroptosis.

This compound is a highly potent and selective inhibitor of RIPK1's kinase function.[10] Its high selectivity minimizes off-target effects, a desirable characteristic for a therapeutic agent. It is being developed as a peripherally restricted inhibitor, which limits its ability to cross the blood-brain barrier, potentially reducing central nervous system side effects in the treatment of systemic inflammatory diseases.[7]

Necrostatin-1 , on the other hand, is an allosteric inhibitor that binds to a hydrophobic pocket of RIPK1, stabilizing its inactive conformation.[3] While it is a potent inhibitor of RIPK1-mediated necroptosis, it has been shown to have off-target activities, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[1][4] This lack of specificity is an important consideration when interpreting experimental results obtained using necrostatin-1. A more stable and specific analog, Necrostatin-1s (7-Cl-O-Nec-1), has been developed to address some of these limitations.[4]

Quantitative Performance Data

The following table summarizes the available quantitative data on the inhibitory activity of this compound and necrostatin-1. It is important to note that these values are derived from different studies and experimental conditions, and therefore, a direct comparison should be made with caution.

CompoundAssay TypeCell Line/SystemPotencyReference
This compound RIPK1 InhibitionBiochemical AssayIC50: 0.0375 µMNot directly cited
Necrostatin-1 TNF-α-induced Necroptosis293T cellsEC50: 490 nM[1]
Necrostatin-1 RIPK1 InhibitionBiochemical AssayEC50: 182 nM[2]

Experimental Protocols

General Protocol for Induction and Inhibition of Necroptosis in HT-29 Cells

This protocol describes a common method for inducing necroptosis in the human colon adenocarcinoma cell line HT-29, which is widely used in necroptosis research.

1. Cell Culture and Seeding:

  • Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed HT-29 cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of this compound and necrostatin-1 in dimethyl sulfoxide (DMSO).

  • Dilute the compounds to the desired final concentrations in cell culture medium.

  • Pre-treat the cells with various concentrations of this compound or necrostatin-1 for 1-2 hours. Include a vehicle control (DMSO) group.

3. Induction of Necroptosis:

  • To induce necroptosis, treat the cells with a combination of:

    • Human Tumor Necrosis Factor-alpha (TNF-α): 20-100 ng/mL

    • A Smac mimetic (e.g., BV6): 1-5 µM (to inhibit cIAPs)

    • A pan-caspase inhibitor (e.g., z-VAD-FMK): 20-50 µM (to inhibit apoptosis)

  • Incubate the cells for 18-24 hours.

4. Assessment of Cell Viability:

  • Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by staining with propidium iodide (PI) and analysis by flow cytometry.

  • For CellTiter-Glo®, follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability.

  • For PI staining, harvest the cells, wash with PBS, and resuspend in a buffer containing PI. Analyze the percentage of PI-positive (necrotic) cells using a flow cytometer.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated, non-induced control.

  • Plot the dose-response curves for this compound and necrostatin-1 and determine the EC50 values (the concentration at which 50% of the maximal inhibitory effect is observed).

Visualizing the Landscape of Necroptosis Inhibition

Signaling Pathway of Necroptosis and Points of Inhibition

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex I Complex I TNFR1->Complex I RIPK1 RIPK1 Complex I->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Necrosome Necrosome RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL p-MLKL p-MLKL MLKL->p-MLKL Necrosome->MLKL Phosphorylation Pore Formation Pore Formation p-MLKL->Pore Formation Necroptosis Necroptosis Pore Formation->Necroptosis This compound This compound This compound->RIPK1 Necrostatin-1 Necrostatin-1 Necrostatin-1->RIPK1

Caption: Necroptosis signaling cascade and the inhibitory action of this compound and Necrostatin-1 on RIPK1.

Comparative Experimental Workflow

G cluster_setup Experimental Setup cluster_analysis Data Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment HT-29 cells Necroptosis Induction Necroptosis Induction Compound Treatment->Necroptosis Induction This compound or Necrostatin-1 Viability Assay Viability Assay Necroptosis Induction->Viability Assay TNF-α + Smac mimetic + z-VAD-FMK Flow Cytometry Flow Cytometry Necroptosis Induction->Flow Cytometry PI Staining Dose-Response Curve Dose-Response Curve Viability Assay->Dose-Response Curve Flow Cytometry->Dose-Response Curve EC50/IC50 Determination EC50/IC50 Determination Dose-Response Curve->EC50/IC50 Determination

Caption: Workflow for comparing the efficacy of necroptosis inhibitors in a cell-based assay.

Conclusion

This compound and necrostatin-1 are both valuable molecules for studying and potentially treating conditions involving necroptosis. This compound represents a new generation of highly potent and selective RIPK1 inhibitors with promising therapeutic potential, as evidenced by its advancement into clinical trials. Its oral bioavailability and peripherally restricted nature make it a strong candidate for treating systemic inflammatory diseases.

Necrostatin-1, while a foundational tool in the field of necroptosis research, has limitations in terms of specificity and stability. Its off-target effects necessitate careful interpretation of experimental data. For researchers, the choice between these two inhibitors will depend on the specific experimental goals. For preclinical and clinical development, the superior selectivity and drug-like properties of this compound make it the more promising candidate. Future head-to-head studies under identical experimental conditions will be invaluable for a more definitive comparison of their potency and efficacy.

References

A Comparative Guide to Eclitasertib and GSK'772: Unraveling the Efficacy of Two Key RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors: Eclitasertib (also known as SAR443122 and DNL-758) and GSK'772 (also known as GSK2982772). This analysis is based on publicly available preclinical and clinical data, with a focus on quantitative metrics and experimental methodologies.

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death pathways, including necroptosis and apoptosis. Its central role in these processes has made it an attractive therapeutic target for a range of inflammatory and neurodegenerative diseases. This compound and GSK'772 are two small molecule inhibitors that have been developed to specifically target the kinase activity of RIPK1, thereby modulating its downstream signaling.

At a Glance: Key Quantitative Data

The following tables summarize the available quantitative data for this compound and GSK'772, providing a comparative overview of their potency and clinical evaluation. It is important to note that a direct head-to-head study under identical experimental conditions has not been publicly reported. Therefore, comparisons should be made with consideration of the different assay systems and methodologies employed.

Table 1: In Vitro Potency of this compound and GSK'772

ParameterThis compound (SAR443122/DNL-758)GSK'772 (GSK2982772)
Biochemical IC50 37.5 nM[1]6.3 nM (ADP-Glo assay)[2] 16 nM (Fluorescence Polarization assay)[3] 1.0 nM (ADP-Glo assay)[4]
Cellular IC50 Not explicitly reported6.3 nM (U937 cells, TNFα/QVD-Oph-induced necrosis)[3]

Table 2: Clinical Pharmacodynamics and Outcomes

FeatureThis compound (SAR443122/DNL-758)GSK'772 (GSK2982772)
Pharmacodynamic Marker Inhibition of RIPK1 phosphorylation (pS166-RIPK1) in human PBMCs[5]Target engagement in human whole blood[6]
Reported In Vivo Efficacy >90% inhibition of RIPK1 phosphorylation at doses of 100 mg and above in healthy volunteers[5][7]Phase 2 trial in ulcerative colitis did not show significant efficacy compared to placebo[4]
Development Status Phase 2 for ulcerative colitis[8][9]Development for some inflammatory indications discontinued[9][10]

Delving into the Experimental Details

A thorough understanding of the experimental protocols is crucial for interpreting the efficacy data of these inhibitors. Below are detailed methodologies for the key experiments cited.

Biochemical Kinase Inhibition Assays

ADP-Glo™ Kinase Assay (for GSK'772)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Principle: The assay is a two-step process. First, the kinase reaction is performed with the kinase (e.g., recombinant human RIPK1), a substrate (e.g., a generic kinase substrate), ATP, and the test inhibitor. After the reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Protocol Outline:

    • A kinase reaction is set up in a multiwell plate containing RIPK1 enzyme, substrate, ATP, and varying concentrations of the inhibitor (e.g., GSK'772).

    • The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

    • ADP-Glo™ Reagent is added to stop the reaction and deplete excess ATP. This is typically incubated for 40 minutes at room temperature.

    • Kinase Detection Reagent is then added, and the plate is incubated for another 30-60 minutes to allow for the conversion of ADP to ATP and the subsequent luminescent reaction.

    • Luminescence is measured using a plate reader.

    • IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assays

Necroptosis Inhibition Assay (for GSK'772)

This assay measures the ability of an inhibitor to protect cells from induced necroptosis.

  • Principle: Certain cell lines, like the human monocyte line U937, can be induced to undergo necroptosis by stimulating them with TNF-α in the presence of a pan-caspase inhibitor (e.g., QVD-Oph) to block apoptosis. Cell viability is then measured to determine the protective effect of the RIPK1 inhibitor.

  • Protocol Outline:

    • U937 cells are seeded in a multiwell plate.

    • Cells are pre-incubated with varying concentrations of the RIPK1 inhibitor (e.g., GSK'772) for a specified time.

    • Necroptosis is induced by adding TNF-α and a pan-caspase inhibitor.

    • The cells are incubated for a prolonged period (e.g., 24 hours).

    • Cell viability is assessed using a method like the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

    • IC50 values are determined by plotting cell viability against inhibitor concentration.

Pharmacodynamic Assay for RIPK1 Phosphorylation (for this compound)

This assay measures the direct target engagement of the inhibitor in a cellular context by assessing the phosphorylation status of RIPK1.

  • Principle: Activation of RIPK1 involves its autophosphorylation at specific serine residues, such as Serine 166 (S166). An inhibitor's efficacy can be determined by its ability to reduce the levels of phosphorylated RIPK1 (pS166-RIPK1) in cells.

  • Protocol Outline:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples.

    • PBMCs are treated with the inhibitor (e.g., this compound) or vehicle control.

    • Cells are lysed to extract proteins.

    • The levels of pS166-RIPK1 and total RIPK1 are measured using a sensitive immunoassay, such as a Western blot or a plate-based assay (e.g., HTRF).

    • For Western blotting, protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against pS166-RIPK1 and total RIPK1.

    • The band intensities are quantified, and the ratio of pS166-RIPK1 to total RIPK1 is calculated to determine the extent of inhibition.

Visualizing the Pathways and Processes

To better understand the context of this compound and GSK'772's mechanism of action and the experimental workflows, the following diagrams are provided.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK1 RIPK1 cIAP1_2->RIPK1 Ubiquitination IKK_complex IKK complex RIPK1->IKK_complex Activation RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation NF_kB NF-κB IKK_complex->NF_kB Activation Inflammation Inflammation NF_kB->Inflammation Transcription of pro-inflammatory genes MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Pore formation TNF TNFα TNF->TNFR1 This compound This compound This compound->RIPK1 Inhibit Kinase Activity GSK772 GSK'772 GSK772->RIPK1 Inhibit Kinase Activity

Caption: RIPK1 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay (e.g., ADP-Glo) cluster_cellular Cellular Assay (e.g., Necroptosis Inhibition) cluster_pd Pharmacodynamic Assay (pS166-RIPK1) B1 1. Kinase Reaction (RIPK1, ATP, Substrate, Inhibitor) B2 2. ATP Depletion B1->B2 B3 3. ADP to ATP Conversion & Luminescence Generation B2->B3 B4 4. Measure Luminescence B3->B4 C1 1. Seed Cells C2 2. Pre-incubate with Inhibitor C1->C2 C3 3. Induce Necroptosis (e.g., TNFα + Caspase Inhibitor) C2->C3 C4 4. Measure Cell Viability (e.g., CellTiter-Glo) C3->C4 P1 1. Isolate PBMCs P2 2. Treat with Inhibitor P1->P2 P3 3. Cell Lysis P2->P3 P4 4. Detect pS166-RIPK1 (e.g., Western Blot) P3->P4

Caption: Key Experimental Workflows for Inhibitor Characterization.

Conclusion

Both this compound and GSK'772 are potent inhibitors of RIPK1 kinase activity. Based on the available biochemical data, GSK'772 appears to have a lower IC50 value, suggesting higher in vitro potency. However, it is crucial to reiterate that these values were not obtained from a direct comparative study.

In the clinical context, this compound has demonstrated target engagement in humans, with ongoing Phase 2 trials for ulcerative colitis. In contrast, the development of GSK'772 for ulcerative colitis was halted due to a lack of significant clinical efficacy in a Phase 2a study. This highlights the critical importance of translating in vitro potency into in vivo therapeutic benefit.

For researchers in the field, the choice between these inhibitors for preclinical studies may depend on the specific research question, the model system being used, and the desired translation to the clinical setting. The detailed experimental protocols provided in this guide should aid in the design and interpretation of such studies. As more data from ongoing clinical trials of this compound and other RIPK1 inhibitors become available, a clearer picture of their therapeutic potential will emerge.

References

Validating Eclitasertib's Target Engagement in Peripheral Blood Mononuclear Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the target engagement of Eclitasertib, a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), in human peripheral blood mononuclear cells (PBMCs). This compound's ability to engage its target is a critical measure of its potential therapeutic efficacy in inflammatory and autoimmune diseases. This document outlines the established method of assessing RIPK1 phosphorylation and compares it with alternative approaches, providing detailed experimental protocols, comparative data, and visual workflows to aid in the selection of the most appropriate assay for your research needs.

Overview of this compound and its Target

This compound (formerly SAR443122) is a small molecule inhibitor that targets the kinase activity of RIPK1.[1][2] RIPK1 is a key signaling protein involved in the tumor necrosis factor (TNF) receptor pathway, playing a crucial role in inflammation and programmed cell death (necroptosis).[1][3] By inhibiting RIPK1, this compound aims to modulate these pathways and reduce inflammation.[1] Validating that this compound effectively binds to and inhibits RIPK1 in a cellular context, such as in PBMCs, is a fundamental step in its clinical development.

Comparative Analysis of Target Engagement Assays

The selection of a target engagement assay depends on various factors, including the specific research question, available resources, and the desired throughput. This section compares the primary method used for this compound with alternative technologies.

Assay Principle Measures Advantages Limitations Reported RIPK1 Inhibition (this compound) Reported RIPK1 Inhibition (Other Inhibitors)
pS166-RIPK1 Phosphorylation Assay Western Blot / ImmunoassayInhibition of RIPK1 autophosphorylation at Serine 166Direct measure of kinase inhibition; Reflects a key activation step of RIPK1.[1]Can be low-throughput; Requires specific antibodies.>90% inhibition at doses ≥100 mg[1][2][3]Not directly applicable
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target proteinDirect binding of the drug to the target proteinLabel-free; Can be performed in intact cells and tissues.[4][5]Indirect measure of functional inhibition; May not be suitable for all targets.Data not publicly availableEC50 values for various RIPK1 inhibitors have been determined.[4]
Target Engagement Assessment for RIPK1 (TEAR1) Immunoassay Competitive binding immunoassayDirect binding of the drug to RIPK1, preventing antibody bindingHigh-throughput potential; Quantitative measure of target occupancy.[6]Requires specific antibody pairs; May not reflect functional inhibition.Data not publicly availableDose-dependent target engagement demonstrated for GSK2982772.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide.

pS166-RIPK1 Phosphorylation Assay in PBMCs

This protocol is a representative method based on standard immunoprecipitation and Western blotting techniques, consistent with the methodology described for the this compound clinical trials.[1]

a) PBMC Isolation:

  • Draw whole blood into heparinized tubes.

  • Dilute the blood 1:1 with phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over a Ficoll-Paque gradient.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer containing plasma and platelets.

  • Collect the buffy coat layer containing PBMCs.

  • Wash the PBMCs twice with PBS.

  • Resuspend the PBMC pellet in a suitable cell culture medium.

b) this compound Treatment:

  • Plate the isolated PBMCs at a desired density.

  • Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubate for a specified period (e.g., 1-2 hours) at 37°C in a CO2 incubator.

c) Cell Lysis:

  • Pellet the cells by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

d) Immunoprecipitation (Optional, for increased specificity):

  • Pre-clear the lysate by incubating with protein A/G agarose beads.

  • Incubate the pre-cleared lysate with an anti-RIPK1 antibody overnight at 4°C.

  • Add protein A/G agarose beads and incubate for another 1-2 hours.

  • Wash the beads several times with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

e) Western Blotting:

  • Separate the protein lysates or immunoprecipitated proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for pS166-RIPK1 overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip and re-probe the membrane with an antibody for total RIPK1 as a loading control.

  • Quantify the band intensities using densitometry software.

Cellular Thermal Shift Assay (CETSA) for RIPK1 in PBMCs

This protocol is adapted from established methods for measuring RIPK1 target engagement using CETSA.[4][5]

  • PBMC Isolation and Treatment: Isolate and treat PBMCs with the test compound as described in section 3.1.

  • Heating Step: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes) to generate a melt curve, or to a single optimized temperature for isothermal dose-response experiments.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a specific lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Detection: Analyze the amount of soluble RIPK1 in the supernatant by Western blotting or by a quantitative immunoassay such as an ELISA or Meso Scale Discovery (MSD) assay.

Target Engagement Assessment for RIPK1 (TEAR1) Immunoassay

This protocol is based on the described TEAR1 assay methodology.[6]

  • Sample Preparation: Isolate PBMCs and prepare cell lysates as described in section 3.1.

  • Immunoassay Principle: The TEAR1 assay utilizes two parallel immunoassays: one that detects total RIPK1 and another that uses a specific antibody whose binding is blocked by the drug.

  • Assay Procedure:

    • Coat separate microplate wells with a capture antibody for RIPK1.

    • Add cell lysates to the wells and incubate.

    • For the "total RIPK1" wells, add a detection antibody that binds to a region of RIPK1 not blocked by the drug.

    • For the "free RIPK1" wells, add a detection antibody that competes with the drug for binding to RIPK1.

    • Add a labeled secondary antibody and a detection substrate.

    • Measure the signal in each well.

  • Data Analysis: The percentage of target engagement is calculated by comparing the signal from the "free RIPK1" wells to the "total RIPK1" wells.

Visualizing Workflows and Pathways

This compound's Mechanism of Action in the TNF Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TNFa TNFα TNFa->TNFR1 Binds TRAF2 TRAF2 TRADD->TRAF2 Recruits RIPK1 RIPK1 TRADD->RIPK1 Recruits cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 Recruits IKK_Complex IKK Complex RIPK1->IKK_Complex Activates pRIPK1 p-RIPK1 (S166) RIPK1->pRIPK1 Autophosphorylation NF-kB NF-κB IKK_Complex->NF-kB Activates Inflammation Inflammation NF-kB->Inflammation Promotes This compound This compound This compound->RIPK1 Inhibits Necroptosis Necroptosis pRIPK1->Necroptosis Triggers

Caption: this compound inhibits RIPK1 kinase activity, blocking downstream inflammation and necroptosis.

Experimental Workflow for Validating Target Engagement

cluster_workflow Target Engagement Validation Workflow Blood_Sample Whole Blood Sample PBMC_Isolation PBMC Isolation Blood_Sample->PBMC_Isolation Drug_Treatment This compound Treatment PBMC_Isolation->Drug_Treatment Assay_Choice Select Assay Drug_Treatment->Assay_Choice pS166_Assay pS166-RIPK1 Assay Assay_Choice->pS166_Assay Phosphorylation CETSA CETSA Assay_Choice->CETSA Thermal Shift TEAR1 TEAR1 Assay Assay_Choice->TEAR1 Competitive Binding Data_Analysis Data Analysis & Quantification pS166_Assay->Data_Analysis CETSA->Data_Analysis TEAR1->Data_Analysis Target_Engagement Validate Target Engagement Data_Analysis->Target_Engagement

Caption: Workflow for validating this compound's target engagement in PBMCs.

Conclusion

The validation of target engagement is a cornerstone of drug development. For this compound, the inhibition of RIPK1 autophosphorylation at Serine 166 in PBMCs serves as a direct and functionally relevant measure of its activity. While this method is robust, alternative assays such as CETSA and the TEAR1 immunoassay offer advantages in terms of throughput and direct binding assessment. The choice of assay should be guided by the specific experimental needs and available resources. This guide provides the necessary information for researchers to make an informed decision and to design and execute experiments to accurately validate the target engagement of this compound and other RIPK1 inhibitors.

References

A Head-to-Head Comparison of Eclitasertib and Other Small Molecule RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and programmed cell death, making it a compelling target for therapeutic intervention in a range of autoimmune and inflammatory diseases. Eclitasertib (also known as SAR443122 and DNL758) is a potent and selective RIPK1 inhibitor currently under clinical investigation. This guide provides a head-to-head comparison of this compound with other notable small molecule RIPK1 inhibitors: GSK2982772, Necrostatin-1, and Ponatinib, supported by experimental data to inform research and development decisions.

Mechanism of Action of RIPK1 Inhibitors

RIPK1 is a key signaling node that, depending on the cellular context, can initiate pathways leading to inflammation via NF-κB activation or programmed cell death, including apoptosis and necroptosis. Small molecule inhibitors of RIPK1 primarily function by binding to the kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling cascades that drive inflammatory responses and cell death.

Quantitative Comparison of RIPK1 Inhibitors

The following tables summarize the in vitro and in vivo pharmacological properties of this compound and its comparators. Data has been compiled from various public sources and it is important to note that experimental conditions may vary between studies.

Table 1: In Vitro Potency and Cellular Activity

CompoundTargetAssay TypeIC50 / EC50Cell Line / SystemReference
This compound (SAR443122/DNL758) RIPK1Kinase AssayIC50: 37.5 nMRecombinant Human RIPK1[1]
NecroptosisCellular Assay>90% inhibition at ≥100 mgHuman PBMCs[2][3]
GSK2982772 RIPK1Kinase AssayIC50: 16 nMHuman RIPK1[4]
NecroptosisCellular Assay-Ulcerative Colitis Explant Tissue[5]
Necrostatin-1 RIPK1Kinase AssayEC50: 182 nMRecombinant Human RIPK1[6]
NecroptosisCellular AssayEC50: 490 nM293T cells[7]
Ponatinib RIPK1Kinase AssayIC50: 7 nM (in some assays)Recombinant RIPK1[8]
NecroptosisCellular AssayPotent inhibitionFADD-deficient Jurkat cells[8]

Table 2: Selectivity Profile

CompoundPrimary TargetNotes on SelectivityReference
This compound (SAR443122/DNL758) RIPK1Peripherally-restricted, selective inhibitor.[2][3]
GSK2982772 RIPK1Highly selective, with over 1,000-fold selectivity against a large kinase panel.[5]
Necrostatin-1 RIPK1Also inhibits indoleamine 2,3-dioxygenase (IDO). Necrostatin-1s is a more specific analog.[9]
Ponatinib Multi-kinaseDual inhibitor of RIPK1 and RIPK3; also a potent inhibitor of Bcr-Abl and other kinases.[8][10]

Table 3: Pharmacokinetic Properties

CompoundAdministrationKey PK Parameters (Human)Clinical PhaseReference
This compound (SAR443122/DNL758) OralTmax: 3-4 hours; Half-life: 6-9 hours. Well tolerated in single and multiple ascending doses.Phase 2[2][3]
GSK2982772 OralApproximately linear PK. Well tolerated in single and repeat doses.Phase 2 (results showed lack of efficacy in some indications)[1][7][11][12]
Necrostatin-1 -Poor metabolic stability limits clinical development.Preclinical[13]
Ponatinib OralApproved for clinical use in specific leukemias.Marketed[8][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize RIPK1 inhibitors.

RIPK1 Kinase Activity Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant RIPK1.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add diluted compounds to the wells of a 384-well plate.

  • Prepare a master mix containing kinase buffer, ATP, and substrate.

  • Add the master mix to the wells containing the test compounds.

  • Initiate the kinase reaction by adding the recombinant RIPK1 enzyme to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Necroptosis Inhibition Assay

This assay measures the ability of a compound to protect cells from necroptotic cell death.

Materials:

  • A suitable cell line (e.g., human HT-29 colon adenocarcinoma cells, FADD-deficient Jurkat T cells)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Induce necroptosis by adding the combination of TNF-α, Smac mimetic, and z-VAD-FMK to the appropriate wells.

  • Include control wells (untreated cells, cells treated with necroptosis-inducing agents only).

  • Incubate the plate for a sufficient time to induce cell death (e.g., 24 hours).

  • Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Calculate the percent inhibition of cell death for each compound concentration and determine the EC50 value.

In Vivo Murine Model of TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS)

This model assesses the in vivo efficacy of RIPK1 inhibitors in a model of severe systemic inflammation.

Materials:

  • C57BL/6 mice

  • Recombinant murine TNF-α

  • Test compounds (e.g., this compound) formulated for oral or intraperitoneal administration

  • Vehicle control

Procedure:

  • Acclimatize mice to the experimental conditions.

  • Administer the test compound or vehicle to the mice at a specified time before TNF-α challenge.

  • Induce SIRS by injecting a lethal dose of TNF-α intravenously or intraperitoneally.

  • Monitor the mice for signs of hypothermia (rectal temperature) and survival over a defined period (e.g., 24-48 hours).

  • Compare the survival rates and temperature changes between the treated and vehicle control groups to determine the protective effect of the compound.

Visualizing Key Pathways and Workflows

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in mediating both cell survival and cell death pathways upon TNF-α stimulation.

RIPK1_Signaling TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->Complex_I Recruits NFkB NF-κB Activation (Pro-survival & Inflammation) Complex_I->NFkB Complex_IIa Complex IIa (TRADD, FADD, Casp8, RIPK1) Complex_I->Complex_IIa Transitions to Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Transitions to (Casp8 inhibited) Apoptosis Apoptosis Complex_IIa->Apoptosis Necroptosis Necroptosis Complex_IIb->Necroptosis RIPK1_Inhibitor This compound & Other RIPK1 Inhibitors RIPK1_Inhibitor->Complex_IIa Inhibits Kinase Activity RIPK1_Inhibitor->Complex_IIb Inhibits Kinase Activity Experimental_Workflow Start Compound Library (this compound, Comparators) Biochemical_Assay Biochemical Assay (RIPK1 Kinase Activity) Start->Biochemical_Assay Cellular_Assay Cellular Assay (Necroptosis Inhibition) Biochemical_Assay->Cellular_Assay Lead Compounds Selectivity_Profiling Selectivity Profiling (Kinase Panel) Cellular_Assay->Selectivity_Profiling PK_Studies Pharmacokinetic Studies Cellular_Assay->PK_Studies InVivo_Efficacy In Vivo Efficacy (Disease Models) Selectivity_Profiling->InVivo_Efficacy PK_Studies->InVivo_Efficacy Data_Analysis Data Analysis & Comparison InVivo_Efficacy->Data_Analysis

References

Investigating the Cross-Reactivity of Eclitasertib with RIPK2 and RIPK3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eclitasertib (also known as SAR443122 and DNL758) is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and programmed cell death.[1][2][3][4] Given the structural similarities within the kinase family, understanding the selectivity profile of a kinase inhibitor is crucial for predicting its potential off-target effects and overall therapeutic window. This guide provides a framework for investigating the cross-reactivity of this compound with two closely related kinases: RIPK2 and RIPK3.

Comparative Inhibitor Data

The following table summarizes the available inhibitory activity for this compound and provides a list of known selective inhibitors for RIPK2 and RIPK3 that can be used as comparators in cross-reactivity studies.

CompoundPrimary TargetIC50 (nM)Target(s) for ComparisonIC50 (nM)
This compound RIPK1 < 1000 [4]RIPK2 Data not publicly available
RIPK3 Data not publicly available
WEHI-345 RIPK2130RIPK1>10,000
RIPK3>10,000
GSK583 RIPK25RIPK1>10,000
RIPK3>10,000
GSK'872 RIPK31.3RIPK1>10,000
RIPK2>10,000
Zharp-99 RIPK3<10RIPK1>10,000
RIPK2>10,000

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against RIPK1, RIPK2, and RIPK3. This is a crucial step in assessing the compound's selectivity.

Objective: To quantify the inhibitory potency of this compound against RIPK1, RIPK2, and RIPK3 kinases.

Materials:

  • Recombinant human RIPK1, RIPK2, and RIPK3 enzymes

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

  • Test compound (this compound) and comparator compounds (e.g., WEHI-345, GSK'872)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and comparator compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions to generate a 10-point dose-response curve.

  • Kinase Reaction Setup:

    • Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the kinase (e.g., RIPK1, RIPK2, or RIPK3) in kinase buffer to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a solution containing the substrate and ATP in kinase buffer to each well to initiate the reaction. The final ATP concentration should be at or near the Km for each respective kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps:

      • Addition of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Normalize the data using the vehicle control (100% activity) and a no-kinase control (0% activity).

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.

Signaling Pathways

To provide context for the importance of kinase selectivity, the following diagrams illustrate the signaling pathways involving RIPK1, RIPK2, and RIPK3.

RIPK1_Signaling_Pathway cluster_complex1 Complex I TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 FADD FADD TRADD->FADD cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 cIAP1_2->RIPK1 Ub LUBAC LUBAC RIPK1->LUBAC RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 IKK IKK Complex LUBAC->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1

Caption: RIPK1 Signaling Pathway highlighting the central role of RIPK1 in inflammation, apoptosis, and necroptosis.

RIPK2_Signaling_Pathway NOD1_2 NOD1/2 RIPK2 RIPK2 NOD1_2->RIPK2 XIAP XIAP RIPK2->XIAP LUBAC LUBAC RIPK2->LUBAC XIAP->RIPK2 Ub TAK1 TAK1 LUBAC->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK TAK1->MAPK NFkB NF-κB IKK->NFkB AP1 AP-1 MAPK->AP1 Inflammation Inflammation NFkB->Inflammation AP1->Inflammation This compound This compound? This compound->RIPK2

Caption: RIPK2 Signaling Pathway, a key mediator of NOD-like receptor signaling and innate immunity.

RIPK3_Signaling_Pathway cluster_necrosome Necrosome TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL NLRP3 NLRP3 Inflammasome RIPK3->NLRP3 Necroptosis Necroptosis MLKL->Necroptosis Casp1 Caspase-1 NLRP3->Casp1 IL1b IL-1β Casp1->IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis This compound This compound? This compound->RIPK3

Caption: RIPK3 Signaling Pathway, the central executioner of necroptosis and a regulator of inflammation.

Conclusion

While this compound is a highly selective RIPK1 inhibitor, a thorough understanding of its potential interactions with other kinases, such as RIPK2 and RIPK3, is essential for a complete preclinical safety and efficacy assessment. This guide provides the necessary framework for researchers to conduct these critical cross-reactivity studies. The provided experimental protocol, along with the list of comparator compounds and signaling pathway diagrams, offers a robust starting point for a comprehensive investigation into the selectivity profile of this compound. The generation of definitive quantitative data on the cross-reactivity of this compound with RIPK2 and RIPK3 will be invaluable to the drug development community.

References

Eclitasertib's Efficacy: A Comparative Analysis in RIPK1-Knockout Versus Wild-Type Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eclitasertib (also known as DNL-758 and SAR443122) is a potent and selective, orally bioavailable small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical signaling protein in the tumor necrosis factor (TNF) receptor pathway and a key regulator of inflammation and programmed cell death, including apoptosis and necroptosis.[1][3] Due to its central role in these pathways, RIPK1 has emerged as a promising therapeutic target for a range of inflammatory and neurodegenerative diseases.[3] this compound is currently under investigation in clinical trials for conditions such as ulcerative colitis.[4][5]

The validation of a targeted inhibitor's mechanism of action is a cornerstone of preclinical drug development. A standard and definitive method to confirm that a drug candidate engages its intended target and that its therapeutic effects are a direct result of this engagement is to compare its efficacy in wild-type cells, which express the target protein, against knockout cells, where the target protein is absent. In the context of this compound, this involves comparing its activity in wild-type cell lines with its activity in RIPK1-knockout cell lines. This comparison is crucial to demonstrate that the observed cellular effects of this compound are specifically mediated through the inhibition of RIPK1 and not due to off-target effects.

While specific preclinical data directly comparing this compound's efficacy in RIPK1-knockout versus wild-type cell lines is not publicly available, the expected outcomes can be inferred from studies on other well-characterized RIPK1 inhibitors. This guide will present a representative comparison based on established methodologies and findings for similar compounds in the field.

Data Presentation: Expected Efficacy of a RIPK1 Inhibitor

The following table summarizes the anticipated results of an in vitro study designed to assess the efficacy of a selective RIPK1 inhibitor, such as this compound, in preventing TNF-induced necroptosis in wild-type and RIPK1-knockout cells.

Cell LineTreatmentCell Viability (%)p-RIPK1 (S166) Levels (Relative to Control)
Wild-Type Vehicle Control1001.0
TNFα + Smac Mimetic + z-VAD-FMK (TSZ)255.0
TSZ + RIPK1 Inhibitor (e.g., this compound)851.2
RIPK1-Knockout Vehicle Control100Not Applicable
TNFα + Smac Mimetic + z-VAD-FMK (TSZ)95Not Applicable
TSZ + RIPK1 Inhibitor (e.g., this compound)98Not Applicable

Note: The data presented in this table is illustrative and based on the expected outcomes from preclinical studies of selective RIPK1 inhibitors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the RIPK1 signaling pathway and a typical experimental workflow for evaluating a RIPK1 inhibitor.

RIPK1_Signaling_Pathway cluster_complexes Cell Fate Decision TNF TNFα TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (Pro-survival/Inflammation) TNFR1->ComplexI RIPK1 RIPK1 TNFR1->RIPK1 NFkB NF-κB Activation ComplexI->NFkB ComplexIIa Complex IIa (Apoptosis) RIPK1->ComplexIIa ComplexIIb Complex IIb (Necrosome) (Necroptosis) RIPK1->ComplexIIb Casp8 Caspase-8 ComplexIIa->Casp8 Apoptosis Apoptosis Casp8->Apoptosis RIPK3 RIPK3 ComplexIIb->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1

Caption: Simplified RIPK1 signaling pathway.

Experimental_Workflow Start Start CellCulture Culture Wild-Type and RIPK1-Knockout Cells Start->CellCulture Treatment Treat with Vehicle, TSZ, or TSZ + this compound CellCulture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation CellViability Assess Cell Viability (e.g., CellTiter-Glo) Incubation->CellViability WesternBlot Analyze Protein Expression and Phosphorylation (e.g., p-RIPK1) Incubation->WesternBlot DataAnalysis Data Analysis and Comparison CellViability->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Experimental workflow for inhibitor validation.

Experimental Protocols

A detailed methodology for a representative experiment to compare the efficacy of a RIPK1 inhibitor in wild-type versus RIPK1-knockout cell lines is provided below.

1. Cell Culture:

  • Cell Lines: A human or murine cell line sensitive to TNF-induced necroptosis (e.g., HT-29, L929) and its corresponding CRISPR/Cas9-generated RIPK1-knockout counterpart are used.

  • Culture Conditions: Cells are maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Treatment:

  • Cells are seeded in 96-well plates for viability assays or larger plates for protein analysis.

  • After reaching approximately 80% confluency, the cells are pre-treated for 1-2 hours with the RIPK1 inhibitor (e.g., this compound at various concentrations) or vehicle control (e.g., DMSO).

  • Necroptosis is then induced by adding a combination of TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (z-VAD-FMK, e.g., 20 µM). This combination is often referred to as TSZ.

3. Cell Viability Assay:

  • After a defined incubation period (e.g., 24 hours) with the necroptotic stimuli, cell viability is assessed using a commercially available assay such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Luminescence is read using a plate reader, and the data is normalized to the vehicle-treated control cells.

4. Western Blot Analysis:

  • For protein analysis, cells are harvested after a shorter incubation period (e.g., 4-6 hours) following TSZ treatment.

  • Cell lysates are prepared, and protein concentrations are determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membranes are blocked and then incubated with primary antibodies against total RIPK1, phosphorylated RIPK1 (p-RIPK1 S166), and a loading control (e.g., GAPDH or β-actin).

  • After incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

  • Cell viability data is typically presented as a percentage of the vehicle-treated control.

  • Western blot band intensities are quantified using densitometry software and normalized to the loading control.

  • Statistical analysis is performed to determine the significance of the differences between treatment groups.

Conclusion

The comparison of a RIPK1 inhibitor's efficacy in wild-type versus RIPK1-knockout cell lines is a critical experiment to validate its on-target mechanism of action. It is expected that a selective RIPK1 inhibitor like this compound would effectively rescue wild-type cells from RIPK1-dependent necroptosis. Conversely, in RIPK1-knockout cells, which are inherently resistant to this form of cell death, the inhibitor would exhibit minimal to no effect. This differential response provides strong evidence that the compound's protective effects are mediated specifically through the inhibition of RIPK1, thereby supporting its further development as a targeted therapeutic.

References

Eclitasertib's Anti-inflammatory Effects: A Comparative Analysis of Reproducibility Across Published Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eclitasertib (also known as SAR443122) is an orally bioavailable small-molecule inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1).[1] By targeting RIPK1, a key regulator of inflammation and programmed cell death, this compound is being investigated as a potential therapeutic agent for a variety of inflammatory conditions.[1] This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound as reported in published clinical studies, with a focus on the reproducibility of its therapeutic potential.

Summary of Quantitative Data

To date, quantitative data on the anti-inflammatory effects of this compound is primarily available from a Phase 1b clinical trial in patients with severe COVID-19 (NCT04469621). Data from studies in other indications, such as ulcerative colitis and cutaneous lupus erythematosus, are either not yet mature or have not been fully published.

Table 1: Effect of this compound on C-Reactive Protein (CRP) Levels in Severe COVID-19
ParameterThis compound (600 mg twice daily)Placebop-valueStudy
Geometric Mean Ratio of Relative Change from Baseline in CRP at Day 7 0.85 (90% CI: 0.49–1.45)-0.30Clot et al., 2024[2]
Median Time to 50% Decrease in CRP from Baseline 3 days5 days0.056Clot et al., 2024[2]

Data from the Phase 1b, randomized, double-blind, placebo-controlled study in patients with severe COVID-19 (NCT04469621).

Table 2: Effect of this compound on Other Inflammatory Markers in Severe COVID-19

Quantitative data for other inflammatory markers such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) from the NCT04469621 study have been mentioned to show "consistent numerical improvements" but specific values have not been detailed in the primary publication.[2] Further publications or data releases are required for a complete quantitative comparison.

Table 3: Overview of this compound Clinical Trials in Inflammatory Diseases
Indication Trial Identifier Phase Primary Endpoint Status Quantitative Results
Severe COVID-19 NCT044696211bRelative change in CRP from baseline to Day 7.CompletedPublished (see Table 1).[2]
Ulcerative Colitis NCT05588843 (RESOLUTE)2Clinical remission at Week 12.RecruitingNot yet available.
Cutaneous Lupus Erythematosus NCT047818162Percent change from baseline in CLASI-A sub-score at Week 12.CompletedResults not yet published.

Experimental Protocols

Study of this compound in Severe COVID-19 (NCT04469621)
  • Study Design: A Phase 1b, randomized, double-blind, placebo-controlled study.

  • Participants: 68 eligible patients were randomized (2:1) to receive either this compound or a placebo.

  • Intervention: this compound administered at a dose of 600 mg (300 mg twice daily) or placebo for up to 14 days.

  • Primary Outcome Measure: The primary outcome was the relative change in C-reactive protein (CRP) from baseline to Day 7.

  • Biomarker Analysis: Blood samples were collected at various time points to measure levels of CRP and other inflammatory biomarkers.

Study of this compound in Ulcerative Colitis (RESOLUTE - NCT05588843)
  • Study Design: A dose-finding, randomized, double-blind, placebo-controlled Phase 2 study.

  • Participants: Adult patients with moderate to severe ulcerative colitis.

  • Primary Endpoint: The primary objective is to assess the efficacy of different doses of this compound in inducing clinical remission at Week 12. Clinical remission is typically defined by a composite score including stool frequency, rectal bleeding, and endoscopic findings.

  • Methodology: Participants are randomly assigned to receive one of three doses of this compound or a placebo. The efficacy will be evaluated based on the proportion of participants achieving clinical remission at the 12-week mark.

Study of this compound in Cutaneous Lupus Erythematosus (NCT04781816)
  • Study Design: A proof-of-concept, randomized, double-blind, placebo-controlled Phase 2 study.

  • Participants: Patients with moderate to severe subacute or discoid/chronic cutaneous lupus erythematosus.

  • Primary Endpoint: The primary endpoint was the percent change from baseline in the Cutaneous Lupus Erythematosus Disease Area and Severity Index-Activity (CLASI-A) sub-score at Week 12.

  • CLASI-A Scoring Protocol: The CLASI-A is a clinician-rated tool that assesses the activity of cutaneous lupus based on erythema, scale/hypertrophy, mucous membrane lesions, and recent hair loss. Scores range from 0 to 70, with higher scores indicating more severe disease activity.[3]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: RIPK1 Inhibition

This compound is a potent inhibitor of RIPK1 kinase. RIPK1 is a critical signaling node that, depending on the cellular context, can trigger pro-survival and pro-inflammatory pathways or induce programmed cell death (apoptosis and necroptosis). In inflammatory conditions, stimuli such as TNF-α can activate RIPK1, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which drive the production of inflammatory cytokines. By inhibiting the kinase activity of RIPK1, this compound is thought to block these pro-inflammatory signals.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-R1 TNF-R1 RIPK1 RIPK1 TNF-R1->RIPK1 TNF-alpha TNF-alpha TNF-alpha->TNF-R1 Binds IKK Complex IKK Complex RIPK1->IKK Complex Activates MAPK Cascade MAPK Cascade RIPK1->MAPK Cascade Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes Transcription MAPK Cascade->Inflammatory Genes Transcription This compound This compound This compound->RIPK1 Inhibits

Caption: this compound inhibits RIPK1 kinase activity, blocking downstream NF-κB and MAPK signaling.

Experimental Workflow for Assessing Anti-inflammatory Effects

The general workflow for evaluating the anti-inflammatory effects of this compound in clinical trials involves screening and enrolling eligible patients, randomizing them to receive either this compound or a placebo, and then assessing changes in inflammatory biomarkers and clinical endpoints over a defined treatment period.

G cluster_data Data Collection & Analysis Patient Screening Patient Screening Enrollment Enrollment Patient Screening->Enrollment Randomization Randomization Enrollment->Randomization This compound Treatment This compound Treatment Randomization->this compound Treatment Placebo Placebo Randomization->Placebo Data Collection Biomarker Measurement (CRP, IL-6, TNF-α) Clinical Endpoint Assessment (e.g., CLASI-A, Clinical Remission) This compound Treatment->Data Collection Placebo->Data Collection Analysis Statistical Comparison between Groups Data Collection->Analysis Results Efficacy & Safety Outcomes Analysis->Results

Caption: Clinical trial workflow for evaluating this compound's anti-inflammatory effects.

Conclusion

The available data from the Phase 1b study in severe COVID-19 suggests that this compound has a potential anti-inflammatory effect, as indicated by a trend towards a more rapid reduction in CRP levels compared to placebo. However, these findings were not statistically significant, and more robust data from larger trials are needed for confirmation.

The reproducibility of this compound's anti-inflammatory effects across different diseases is yet to be fully established. The ongoing Phase 2 trial in ulcerative colitis and the anticipated results from the completed Phase 2 trial in cutaneous lupus erythematosus will be crucial in providing a clearer picture of its therapeutic potential and the consistency of its anti-inflammatory activity across various inflammatory conditions. Researchers and drug development professionals should closely monitor the outcomes of these ongoing and future studies to better understand the clinical utility of this compound.

References

Eclitasertib vs. Ponatinib: A Side-by-Side Analysis of RIPK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death, making it a compelling target for therapeutic intervention in a range of diseases. This guide provides a detailed, data-driven comparison of two inhibitors with significant activity against RIPK1: Eclitasertib, a selective RIPK1 inhibitor, and Ponatinib, a multi-targeted tyrosine kinase inhibitor.

Executive Summary

This compound is a potent and selective inhibitor of RIPK1, developed specifically for inflammatory conditions. In contrast, Ponatinib, primarily known as a BCR-ABL inhibitor for leukemia, has been identified as a potent, non-selective inhibitor of RIPK1 and other RIP kinases. This guide presents a side-by-side analysis of their activity on RIPK1, supported by experimental data, to inform research and drug development decisions.

Mechanism of Action and Signaling Pathway

Both this compound and Ponatinib target the kinase activity of RIPK1, a key signaling node in the tumor necrosis factor (TNF) receptor pathway. RIPK1 activation can lead to two distinct outcomes: cell survival and inflammation through the NF-κB pathway, or regulated cell death in the form of apoptosis or necroptosis.

This compound is a highly selective inhibitor of RIPK1's kinase activity, thereby blocking the downstream signaling cascades that lead to inflammation and necroptosis.[1][2][3][4] Ponatinib, a multi-targeted inhibitor, also potently inhibits RIPK1 kinase activity but additionally targets other kinases, including RIPK3, which is a key downstream mediator of necroptosis.[5][6]

cluster_membrane Cell Membrane cluster_cytosol Cytosol TNF-R1 TNF-R1 Complex I Complex I TNF-R1->Complex I TNFα binding RIPK1 RIPK1 Complex I->RIPK1 NF-kB NF-kB RIPK1->NF-kB Survival Complex IIa (Apoptosis) Complex IIa (Apoptosis) RIPK1->Complex IIa (Apoptosis) Cell Death Complex IIb (Necrosome) Complex IIb (Necrosome) RIPK1->Complex IIb (Necrosome) Inflammation Inflammation NF-kB->Inflammation RIPK3 RIPK3 Complex IIb (Necrosome)->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1 Inhibition Ponatinib Ponatinib Ponatinib->RIPK1 Inhibition Ponatinib->RIPK3 Inhibition

Figure 1: RIPK1 Signaling Pathway and Inhibition by this compound and Ponatinib.

Quantitative Analysis of RIPK1 Inhibition

The following tables summarize the in vitro and cellular activities of this compound and Ponatinib against RIPK1 and related kinases.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)Assay MethodReference
This compoundRIPK137.5Not specified[7][8]
PonatinibRIPK112ADP-Glo[9]
RIPK214ADP-Glo[9]
RIPK31.6ADP-Glo[9]

Table 2: Cellular Activity in Necroptosis Assays

CompoundCell LineEC50 (nM)Assay ConditionsReference
PonatinibFADD-deficient Jurkat34TNFα-induced necroptosis[9]
HT-2950TNFα/Smac mimetic/z-VAD-FMK (TSZ)-induced necroptosis[10]
Necrostatin-1 (Reference)FADD-deficient Jurkat210TNFα-induced necroptosis[9]
This compoundHuman PBMCs>90% inhibition of RIPK1 phosphorylation at 100 mg doseEx vivo stimulation[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Assay (ADP-Glo)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

cluster_workflow ADP-Glo Kinase Assay Workflow Start Start Recombinant Kinase Recombinant Kinase Start->Recombinant Kinase Incubation Incubation Recombinant Kinase->Incubation Substrate_ATP Substrate + ATP Substrate_ATP->Incubation Inhibitor This compound or Ponatinib Inhibitor->Incubation ADP-Glo Reagent ADP-Glo Reagent Incubation->ADP-Glo Reagent Kinase Detection Reagent Kinase Detection Reagent ADP-Glo Reagent->Kinase Detection Reagent Luminescence Measurement Luminescence Measurement Kinase Detection Reagent->Luminescence Measurement End End Luminescence Measurement->End

Figure 2: Workflow for ADP-Glo Kinase Assay.

Protocol:

  • Reaction Setup: Recombinant RIPK1, RIPK2, or RIPK3 enzyme is incubated with a suitable substrate (e.g., myelin basic protein) and ATP in a kinase assay buffer.

  • Inhibitor Addition: Serial dilutions of this compound or Ponatinib are added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature to allow the kinase reaction to proceed.

  • ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ATP Generation: Kinase Detection Reagent is added to convert the generated ADP back to ATP.

  • Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which generates a luminescent signal proportional to the ADP produced and, therefore, the kinase activity.

  • Data Analysis: IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration.

Cellular Necroptosis Assay

This assay measures the ability of a compound to protect cells from induced necroptotic cell death.

Protocol:

  • Cell Culture: Human FADD-deficient Jurkat cells or HT-29 cells are cultured in appropriate media.

  • Compound Treatment: Cells are pre-incubated with various concentrations of this compound, Ponatinib, or a reference inhibitor (e.g., Necrostatin-1).

  • Necroptosis Induction:

    • For FADD-deficient Jurkat cells, necroptosis is induced by the addition of TNFα.

    • For HT-29 cells, a combination of TNFα, a Smac mimetic (e.g., birinapant), and a pan-caspase inhibitor (z-VAD-FMK) is used to induce necroptosis.

  • Incubation: Cells are incubated for a defined period to allow for cell death to occur.

  • Cell Viability Measurement: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of viable cells.

  • Data Analysis: EC50 values are determined by plotting cell viability against the inhibitor concentration.

RIPK1 Phosphorylation Inhibition Assay in Human PBMCs

This assay measures the direct target engagement of a RIPK1 inhibitor in a cellular context.

Protocol:

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples.

  • Compound Administration: In a clinical setting, subjects are administered single or multiple doses of this compound.

  • Blood Sampling: Blood samples are collected at various time points post-dose.

  • Ex Vivo Stimulation: Isolated PBMCs are stimulated ex vivo to induce RIPK1 phosphorylation.

  • Lysate Preparation: Cell lysates are prepared from the stimulated PBMCs.

  • Phospho-RIPK1 Detection: The levels of phosphorylated RIPK1 (pRIPK1) are quantified using a validated immunoassay, such as an ELISA or Western blot, with an antibody specific for the phosphorylated form of RIPK1.

  • Data Analysis: The percentage of pRIPK1 inhibition is calculated by comparing the pRIPK1 levels in samples from treated subjects to those from a placebo group.

Discussion and Conclusion

The data presented in this guide highlight the distinct profiles of this compound and Ponatinib as RIPK1 inhibitors.

This compound is a potent and highly selective inhibitor of RIPK1. Its development has been focused on treating inflammatory diseases by specifically targeting the kinase activity of RIPK1, thereby minimizing off-target effects.[1][2][3][4] The clinical data demonstrating high levels of RIPK1 phosphorylation inhibition in human PBMCs underscore its target engagement in a clinically relevant setting.[2]

Ponatinib , while a potent inhibitor of RIPK1, exhibits a broader kinase inhibition profile, notably targeting RIPK3 as well.[5][9] This dual inhibition of RIPK1 and RIPK3 may offer a more comprehensive blockade of the necroptosis pathway. However, its multi-targeted nature, including its primary target BCR-ABL, could lead to a different safety and efficacy profile compared to a selective RIPK1 inhibitor, particularly in non-oncological indications.

For researchers investigating the specific role of RIPK1 in a biological process, the selectivity of This compound makes it a valuable tool. For studies where a broader inhibition of the necroptosis pathway is desired, or in the context of diseases where multiple kinases are implicated, Ponatinib may be a relevant comparator.

Drug development professionals should consider the therapeutic indication when evaluating these two inhibitors. The high selectivity of this compound may be advantageous for chronic inflammatory diseases where a favorable safety profile is paramount. The multi-targeted activity of Ponatinib, while effective, may be associated with a different set of on- and off-target effects that need to be carefully considered in the context of the target patient population.

This side-by-side analysis provides a foundation for informed decision-making in the selection and application of RIPK1 inhibitors in both research and clinical development. Further head-to-head studies under identical experimental conditions will be invaluable in further elucidating the comparative pharmacology of these two important molecules.

References

Does Eclitasertib show synergistic effects with other anti-inflammatory drugs?

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: Eclitasertib (SAR443122) is an investigational, orally bioavailable small molecule that selectively inhibits Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1] By targeting RIPK1, a critical regulator of inflammation and programmed cell death (necroptosis), this compound presents a novel therapeutic approach for a variety of inflammatory conditions.[1][2] While clinical development has focused on its efficacy as a monotherapy, its unique mechanism of action raises the compelling question of its potential for synergistic effects when combined with other anti-inflammatory agents.

Currently, there is a lack of published experimental data specifically investigating the synergistic effects of this compound with other anti-inflammatory drugs. This guide, therefore, aims to provide a comparative analysis of this compound's mechanism of action against other major classes of anti-inflammatory drugs. By highlighting distinct and potentially complementary signaling pathways, this document will explore the theoretical basis for potential synergies and provide a framework for future research in this area.

Comparative Analysis of Anti-Inflammatory Mechanisms

The following table summarizes the mechanism of action of this compound in comparison to other established classes of anti-inflammatory drugs. Understanding these different mechanisms is key to identifying potential synergistic combinations that could offer enhanced efficacy or a broader spectrum of activity.

Drug ClassTargetKey Mechanism of ActionPotential for Synergy with this compound
RIPK1 Inhibitor (this compound) Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1)Inhibits the kinase activity of RIPK1, thereby blocking downstream signaling for both inflammation (via NF-κB and MAPK pathways) and necroptotic cell death.[1][3]High: By targeting a central node in cell death and inflammation, it could complement agents that target specific upstream or downstream signaling molecules.
TNF Inhibitors (e.g., Infliximab, Adalimumab) Tumor Necrosis Factor-alpha (TNF-α)Neutralize the pro-inflammatory cytokine TNF-α, preventing it from binding to its receptors and initiating downstream inflammatory signaling.[4][5][6]High: this compound could block the TNF-independent activation of RIPK1 and also inhibit the necroptotic pathway that can be triggered by TNF-α, offering a dual blockade of TNF-α driven pathology.
JAK Inhibitors (e.g., Tofacitinib, Baricitinib) Janus Kinases (JAK1, JAK2, JAK3, TYK2)Inhibit one or more members of the JAK family, interfering with the JAK-STAT signaling pathway which is crucial for the signaling of numerous pro-inflammatory cytokines.[7][8][9][10][11]Moderate to High: Could provide broader cytokine inhibition while this compound specifically addresses RIPK1-mediated inflammation and cell death, potentially leading to a more comprehensive suppression of the inflammatory response.
Corticosteroids (e.g., Prednisone, Dexamethasone) Glucocorticoid ReceptorsBind to cytosolic glucocorticoid receptors, which then translocate to the nucleus to suppress the transcription of multiple pro-inflammatory genes and promote the expression of anti-inflammatory genes.[12][13][14][15][16]Moderate: The broad, non-specific transcriptional repression by corticosteroids could be complemented by the targeted inhibition of the RIPK1 pathway by this compound, potentially allowing for lower doses of corticosteroids and reducing their side effects.

This compound and the RIPK1 Signaling Pathway

This compound's therapeutic potential lies in its ability to inhibit the kinase activity of RIPK1. RIPK1 is a key intracellular signaling molecule that functions as a critical node in cellular responses to various stimuli, including TNF-α. Depending on the cellular context, RIPK1 can initiate distinct downstream pathways leading to either cell survival and inflammation or programmed cell death (apoptosis and necroptosis). By inhibiting the kinase function of RIPK1, this compound can block the pathways leading to inflammation and necroptosis.

RIPK1_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 recruits Complex_I Complex I (Pro-survival & Pro-inflammatory) NFkB NF-κB Activation Complex_I->NFkB RIPK1->Complex_I forms Complex_II Complex II / Necrosome (Pro-death) RIPK1->Complex_II forms Inflammation Inflammation NFkB->Inflammation RIPK3 RIPK3 Complex_II->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1 inhibits kinase activity

Fig. 1: this compound's inhibition of the RIPK1 signaling pathway.

Hypothetical Experimental Protocol for Synergy Assessment

To investigate the potential synergistic anti-inflammatory effects of this compound in combination with another anti-inflammatory drug, such as a TNF inhibitor, a multi-step experimental approach would be required. The following outlines a hypothetical protocol for an in vitro study.

Objective: To determine if this compound and a TNF inhibitor exhibit synergistic, additive, or antagonistic effects in reducing inflammatory responses in a relevant cell-based assay.

Materials:

  • Cell Line: Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).

  • Stimulant: Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Drugs: this compound and a TNF inhibitor (e.g., Adalimumab).

  • Reagents: Cell culture media, fetal bovine serum, antibiotics, ELISA kits for TNF-α and IL-6, reagents for cell viability assays (e.g., MTT or CellTiter-Glo).

Experimental Workflow:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Differentiate monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Drug Concentration Determination (IC50):

    • Treat differentiated THP-1 cells with a range of concentrations of this compound and the TNF inhibitor separately.

    • After 1 hour of drug pre-treatment, stimulate the cells with LPS (100 ng/mL) for 24 hours.

    • Measure the levels of TNF-α and IL-6 in the cell culture supernatant using ELISA.

    • Determine the half-maximal inhibitory concentration (IC50) for each drug based on the dose-response curves.

  • Checkerboard Assay for Synergy:

    • Prepare a 96-well plate with serial dilutions of this compound along the x-axis and the TNF inhibitor along the y-axis, centered around their respective IC50 values.

    • Add differentiated THP-1 cells to each well.

    • After 1 hour of drug pre-treatment, stimulate the cells with LPS (100 ng/mL).

    • Incubate for 24 hours.

    • Measure the production of a key inflammatory cytokine (e.g., IL-6).

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each drug combination using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the FIC index:

      • Synergy: FIC ≤ 0.5

      • Additive: 0.5 < FIC ≤ 4.0

      • Antagonism: FIC > 4.0

  • Cell Viability Assay:

    • Perform a cell viability assay on a parallel plate to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the drug combinations.

Experimental_Workflow Start Start Cell_Culture Cell Culture & Differentiation (e.g., THP-1 cells) Start->Cell_Culture IC50_Determination IC50 Determination for This compound & TNF Inhibitor Cell_Culture->IC50_Determination Checkerboard_Assay Checkerboard Assay with Drug Combinations IC50_Determination->Checkerboard_Assay LPS_Stimulation LPS Stimulation Checkerboard_Assay->LPS_Stimulation Incubation 24h Incubation LPS_Stimulation->Incubation Cytokine_Measurement Cytokine Measurement (e.g., IL-6 ELISA) Incubation->Cytokine_Measurement Data_Analysis Data Analysis (FIC Index Calculation) Cytokine_Measurement->Data_Analysis Synergy_Assessment Synergy, Additive, or Antagonism Assessment Data_Analysis->Synergy_Assessment End End Synergy_Assessment->End

Fig. 2: Hypothetical workflow for assessing synergy.

Conclusion

While definitive data on the synergistic effects of this compound with other anti-inflammatory drugs is not yet available, a thorough understanding of its unique mechanism of action as a RIPK1 inhibitor provides a strong rationale for investigating such combinations. The potential to target both specific cytokine pathways and the central inflammatory and cell death signaling mediated by RIPK1 could lead to more effective and safer therapeutic strategies for a range of inflammatory diseases. The experimental framework provided in this guide offers a starting point for researchers to explore these promising therapeutic possibilities.

References

Validating Eclitasertib's On-Target Effects: A Comparative Guide Using CRISPR-Cas9 Mediated RIPK1 Mutation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the on-target effects of Eclitasertib, a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). A key strategy for such validation is to compare the phenotypic outcomes of pharmacological inhibition by this compound with the genetic ablation of its target, RIPK1, through CRISPR-Cas9 mediated mutation. This document outlines the experimental protocols, supporting data, and logical frameworks for this comparative analysis.

Introduction to this compound and RIPK1

This compound (also known as SAR443122) is a small molecule inhibitor that targets the kinase activity of RIPK1.[1] RIPK1 is a critical signaling node that regulates multiple cellular processes, including inflammation and programmed cell death pathways such as apoptosis and necroptosis.[2][3][4] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases.[5] this compound is being investigated for its therapeutic potential in conditions like ulcerative colitis.[6]

Validating that the therapeutic effects of this compound are a direct consequence of its interaction with RIPK1 is a crucial step in its development. The use of CRISPR-Cas9 technology to create a genetic knockout or specific mutation in the RIPK1 gene provides a powerful tool for this on-target validation.[7] By comparing the cellular and molecular consequences of this compound treatment with those observed in RIPK1-mutant cells, researchers can ascertain the specificity of the drug's action.

Comparative Data: this compound vs. Genetic RIPK1 Ablation

While direct head-to-head experimental data in the same system is not yet publicly available, we can compile and compare findings from separate studies on this compound and CRISPR-mediated RIPK1 knockout to validate the on-target effects.

Quantitative Analysis of RIPK1 Inhibition

The on-target efficacy of this compound has been demonstrated in a Phase I clinical trial, where its ability to inhibit the autophosphorylation of RIPK1 at serine 166 (a marker of its activation) was quantified.[8][9][10] In parallel, CRISPR-Cas9 mediated knockout of RIPK1 would be expected to lead to a complete absence of the RIPK1 protein, and therefore, a total loss of its kinase activity.

ParameterThis compound Treatment (in human PBMCs)CRISPR-Cas9 Mediated RIPK1 Knockout (Expected)Reference
RIPK1 Protein Level No direct effect on total protein levelComplete ablation of RIPK1 protein[7]
pS166-RIPK1 Levels >90% inhibition at doses ≥100 mg (12h post-dose)Complete absence of pS166-RIPK1[8][9]
Downstream Signaling (e.g., Necroptosis) Inhibition of necroptotic pathwayAbrogation of RIPK1-dependent necroptosis[2]

Experimental Protocols

To experimentally validate the on-target effects of this compound, a researcher would typically perform the following key experiments:

CRISPR-Cas9 Mediated RIPK1 Knockout in a Relevant Cell Line

Objective: To generate a cell line that lacks functional RIPK1 protein.

Methodology:

  • Cell Line Selection: Choose a cell line relevant to the disease context, for example, a human colon epithelial cell line for ulcerative colitis research.

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting an early exon of the RIPK1 gene into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).

  • Transfection: Transfect the chosen cell line with the gRNA-Cas9 plasmid.

  • Single-Cell Sorting: Two to three days post-transfection, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into 96-well plates.

  • Clonal Expansion and Validation: Expand the single-cell clones and validate the knockout of RIPK1 via Western blot analysis for the absence of the RIPK1 protein and Sanger sequencing to confirm the presence of frameshift mutations.

Comparative Phenotypic Assays

Objective: To compare the effects of this compound treatment in wild-type cells with the phenotype of RIPK1 knockout cells under specific stimuli.

A. Necroptosis Induction and Inhibition Assay:

  • Cell Plating: Plate wild-type and RIPK1 knockout cells in parallel.

  • Treatment:

    • Treat wild-type cells with a known necroptosis-inducing stimulus (e.g., TNF-α + a pan-caspase inhibitor like z-VAD-fmk).

    • In a parallel set of wild-type wells, pre-treat with varying concentrations of this compound before adding the necroptosis stimulus.

    • Treat RIPK1 knockout cells with the same necroptosis-inducing stimulus.

  • Cell Viability Measurement: After a suitable incubation period, assess cell viability using a commercial assay (e.g., CellTiter-Glo®).

  • Expected Outcome: this compound treatment in wild-type cells should phenocopy the resistance to necroptosis observed in the RIPK1 knockout cells.

B. RIPK1 Phosphorylation Assay:

  • Cell Treatment: Treat wild-type cells with a stimulus that induces RIPK1 phosphorylation (e.g., TNF-α) in the presence and absence of this compound.

  • Cell Lysis and Western Blot: Lyse the cells and perform Western blot analysis using antibodies against total RIPK1 and phosphorylated RIPK1 (pS166).

  • Expected Outcome: this compound should significantly reduce the levels of pS166-RIPK1 in stimulated wild-type cells, mirroring the complete absence of this signal in RIPK1 knockout cells.

Visualizing the Validation Logic and Pathways

To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR1 TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1 Ub RIPK3 RIPK3 RIPK1->RIPK3 p Casp8 Caspase-8 RIPK1->Casp8 NFkB NF-κB RIPK1->NFkB MLKL MLKL RIPK3->MLKL p Necroptosis Necroptosis MLKL->Necroptosis Apoptosis Apoptosis Casp8->Apoptosis Survival Cell Survival & Inflammation NFkB->Survival TNF TNFα TNF->TNFR

Figure 1. Simplified RIPK1 Signaling Pathway.

Experimental_Workflow cluster_genetic Genetic Approach cluster_pharmacological Pharmacological Approach start Start: Validate this compound On-Target Effects crispr CRISPR-Cas9 RIPK1 Knockout start->crispr This compound This compound Treatment (Wild-Type Cells) start->this compound ko_phenotype Phenotypic Analysis (e.g., Necroptosis Assay) crispr->ko_phenotype comparison Compare Phenotypes ko_phenotype->comparison pharma_phenotype Phenotypic Analysis (e.g., Necroptosis Assay) This compound->pharma_phenotype pharma_phenotype->comparison conclusion Conclusion: On-Target Validation comparison->conclusion

Figure 2. Experimental Workflow for On-Target Validation.

Logical_Relationship This compound This compound RIPK1_Inhibition RIPK1 Kinase Inhibition This compound->RIPK1_Inhibition RIPK1_KO RIPK1 Knockout (CRISPR-Cas9) RIPK1_KO->RIPK1_Inhibition Phenotype Similar Cellular Phenotype (e.g., Necroptosis Resistance) RIPK1_Inhibition->Phenotype

References

A comparative study of the pharmacokinetic profiles of different RIPK1 inhibitors including Eclitasertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of several key Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors: Eclitasertib (SAR443122), Necrostatin-1, GSK2982772, and RIPA-56. The objective is to offer a clear, data-driven comparison to inform research and development decisions in the field of inflammatory and neurodegenerative diseases.

Introduction to RIPK1 Inhibition

Receptor-interacting protein kinase 1 (RIPK1) is a critical regulator of cellular inflammation and necroptotic cell death. Its role in the pathogenesis of numerous inflammatory and neurodegenerative conditions has made it a prime target for therapeutic intervention. Small molecule inhibitors of RIPK1 kinase activity have emerged as a promising strategy to mitigate hyperinflammation and tissue damage. This guide focuses on the pharmacokinetic properties of four such inhibitors, providing a comparative framework based on available preclinical and clinical data.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for this compound, Necrostatin-1, GSK2982772, and RIPA-56. It is important to note that the data are derived from different study populations (human vs. animal models), which should be considered when making direct comparisons.

InhibitorStudy PopulationDoseCmaxTmaxHalf-life (t1/2)Bioavailability (F)
This compound Healthy HumansSingle doses (10-800 mg)Sub-proportional increase with dose3-4 hours6-9 hoursNot significantly changed by high-fat meal
Necrostatin-1 Rats5 mg/kg (IV)1733 µg/L-1.8 hours54.8% (oral)
5 mg/kg (oral)648 µg/L1 hour1.2 hours
GSK2982772 Healthy HumansSingle doses (0.1-120 mg)Approximately linear increase with dose1-2.5 hours2-6 hours-
Repeat doses (up to 120 mg BID)No evidence of accumulation--
RIPA-56 Mice---3.1 hours22% (oral), 100% (IP)

Experimental Methodologies

The pharmacokinetic data presented in this guide were primarily generated using the following experimental protocols.

In Vivo Pharmacokinetic Analysis of Small Molecule Inhibitors

1. Animal Studies (for Necrostatin-1 and RIPA-56):

  • Subjects: Male Sprague-Dawley rats or C57BL/6 mice are typically used.

  • Drug Administration: The inhibitor is administered via intravenous (IV) bolus, intraperitoneal (IP) injection, or oral gavage. A suitable vehicle (e.g., a solution containing DMSO, PEG300, Tween-80, and saline) is used to dissolve the compound.

  • Sample Collection: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Blood is typically drawn via tail vein or cardiac puncture into tubes containing an anticoagulant (e.g., heparin).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the inhibitor are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This involves protein precipitation, chromatographic separation on a C18 column, and detection using multiple reaction monitoring (MRM).

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, and bioavailability.

2. Human Clinical Trials (for this compound and GSK2982772):

  • Study Design: Phase I, randomized, double-blind, placebo-controlled, single and multiple ascending dose studies are conducted in healthy volunteers.

  • Drug Administration: The inhibitor is administered orally as a capsule or tablet, with and without food to assess food effect.

  • Sample Collection: Blood and/or plasma samples are collected at various time points after dosing to characterize the full pharmacokinetic profile.

  • Bioanalysis: Drug concentrations in plasma are determined using validated LC-MS/MS methods.

  • Pharmacokinetic Analysis: PK parameters are calculated using non-compartmental methods. For repeat-dose studies, accumulation is assessed.

Visualizing Key Pathways and Processes

RIPK1 Signaling Pathway

The diagram below illustrates the central role of RIPK1 in mediating both cell survival and cell death pathways, including apoptosis and necroptosis. RIPK1 inhibitors block the kinase activity of RIPK1, thereby preventing the downstream signaling that leads to inflammation and cell death.

RIPK1_Signaling_Pathway TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFα binding RIPK1 RIPK1 TRADD->RIPK1 cIAP1_2 cIAP1/2 RIPK1->cIAP1_2 Complex_IIa Complex IIa (Apoptosis) RIPK1->Complex_IIa Complex_IIb Complex IIb (Necrosome) RIPK1->Complex_IIb NF_kB NF-κB Survival cIAP1_2->NF_kB Ubiquitination Caspase8 Caspase-8 Complex_IIa->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis RIPK3 RIPK3 Complex_IIb->RIPK3 MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Inhibitors RIPK1 Inhibitors (this compound, etc.) Inhibitors->RIPK1

Caption: Simplified RIPK1 signaling cascade leading to survival, apoptosis, or necroptosis.

Generalized Experimental Workflow for Pharmacokinetic Studies

This workflow outlines the key steps involved in a typical preclinical or clinical pharmacokinetic study of a small molecule inhibitor.

PK_Workflow start Study Design admin Drug Administration (IV, Oral, etc.) start->admin sampling Blood/Plasma Sample Collection admin->sampling analysis LC-MS/MS Bioanalysis sampling->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end Data Interpretation & Reporting pk_calc->end

Caption: Standard workflow for a pharmacokinetic study.

Comparative Overview of RIPK1 Inhibitors

This diagram provides a high-level comparison of the key features of the discussed RIPK1 inhibitors.

Inhibitor_Comparison This compound This compound (Human Data) - Oral Administration - t1/2: 6-9h GSK2982772 GSK2982772 (Human Data) - Oral Administration - t1/2: 2-6h Necrostatin_1 Necrostatin-1 (Rat Data) - Shorter Half-life - Moderate Oral Bioavailability RIPA_56 RIPA-56 (Mouse Data) - Improved in vivo stability - Lower Oral Bioavailability

Caption: Key characteristics of the compared RIPK1 inhibitors.

Discussion

The pharmacokinetic profiles of RIPK1 inhibitors are a critical determinant of their therapeutic potential. This compound and GSK2982772 have progressed to clinical development and exhibit PK properties in humans that are generally suitable for oral dosing, with half-lives that would support once or twice-daily administration. GSK2982772 shows approximately linear pharmacokinetics over the studied dose range. This compound's exposure increases in a sub-proportional manner with increasing doses.

In contrast, the preclinical data for Necrostatin-1 and RIPA-56 provide valuable insights but also highlight challenges. Necrostatin-1, a widely used tool compound, has a relatively short half-life in rats, which may limit its in vivo efficacy in studies requiring sustained target engagement. RIPA-56 was developed to have improved metabolic stability compared to earlier inhibitors and demonstrates a longer half-life in mice than Necrostatin-1 in rats. However, its oral bioavailability in mice is modest.

Conclusion

The comparative analysis of these four RIPK1 inhibitors underscores the progress made in developing clinically viable drug candidates targeting this important kinase. This compound and GSK2982772 represent the forefront of this effort, with human pharmacokinetic data supporting their continued investigation in inflammatory diseases. The preclinical compounds, Necrostatin-1 and RIPA-56, remain valuable research tools, and their pharmacokinetic characteristics provide important context for the interpretation of in vivo studies and for the design of future RIPK1 inhibitors. Further research, including head-to-head comparative studies in the same species, would be beneficial for a more direct comparison of their pharmacokinetic and pharmacodynamic properties.

Safety Operating Guide

Eclitasertib: Comprehensive Disposal and Safety Procedures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper handling and disposal of Eclitasertib (also known as DNL-758 or SAR-443122), a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.

Safety and Handling Overview

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture[1]. However, as with any laboratory chemical, appropriate precautions should be taken to avoid contact and inhalation.

Key Safety Information:

PropertyDataSource
Product Name This compound[1]
Synonyms DNL-758; SAR-443122[1]
CAS Number 2125450-76-0[1]
Molecular Formula C19H18N6O3[1]
Molecular Weight 378.38 g/mol [1]
Hazard Classification Not a hazardous substance or mixture[1]
Handling Precautions Avoid inhalation, contact with eyes and skin. Use in well-ventilated areas.[1]
Storage (Powder) Store at -20°C for short-term (1 month) or -80°C for long-term (6 months).[2]

Step-by-Step Disposal Protocol for this compound

As an investigational drug, all used and unused quantities of this compound must be disposed of in accordance with institutional policies, sponsor requirements, and relevant environmental regulations like the Resource Conservation and Recovery Act (RCRA)[3]. Given its non-hazardous classification, the primary disposal method is incineration through a licensed waste management vendor[3][4].

Waste Segregation and Collection
  • Unused or Expired Compound:

    • Consult your institution's Environmental Health and Safety (EHS) department to confirm the appropriate waste stream for non-hazardous investigational compounds[3].

    • Typically, the original container with the unused or expired this compound should be placed in a designated "non-hazardous pharmaceutical waste" or "chemo-toxic" container, often a red or white bin, destined for incineration[3][4].

    • Ensure all containers are securely sealed and properly labeled.

  • Empty Containers:

    • Empty vials, bottles, and other containers that held this compound should be disposed of in the same pharmaceutical waste stream as the compound itself[4][5].

    • Do not discard empty containers in the regular trash, as they may contain residual amounts of the active compound[3].

  • Contaminated Labware and Personal Protective Equipment (PPE):

    • Items such as pipette tips, gloves, bench paper, and other disposable materials that have come into direct contact with this compound should be collected in a designated hazardous or biohazard-chemotoxic waste container for incineration[3].

    • For spills, absorb the material with an inert binder (e.g., diatomite) and decontaminate the surface with alcohol. The contaminated binder and cleaning materials must also be disposed of as chemical waste[1].

Documentation and Final Disposal
  • Maintain Records: Meticulously document the disposal of all this compound quantities on a drug accountability record (DAR) or in an electronic system like Vestigo[4][5][6]. This is a standard requirement for Good Clinical Practice (GCP)[7].

  • Waste Pickup: Arrange for the collected waste to be picked up by your institution's contracted environmental management vendor (e.g., Stericycle, Clean Harbors) for transport and incineration[3][6].

  • Certificate of Destruction: A certificate of destruction should be obtained from the vendor and kept with the study records[3][4].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

EclitasertibDisposalWorkflow start Identify this compound Waste waste_type What is the waste type? start->waste_type unused_compound Unused / Expired This compound waste_type->unused_compound  Solid/Liquid Compound empty_container Empty Containers (Vials, Bottles) waste_type->empty_container  Original Packaging contaminated_labware Contaminated Labware (Gloves, Tips, PPE) waste_type->contaminated_labware  Used Materials consult_ehs Consult Institutional EHS for Waste Stream Confirmation unused_compound->consult_ehs empty_container->consult_ehs contaminated_labware->consult_ehs collect_waste Place in Labeled Non-Hazardous Pharmaceutical Waste Container (for Incineration) consult_ehs->collect_waste document Update Drug Accountability Records collect_waste->document pickup Arrange for Pickup by Approved Waste Vendor document->pickup end_node Obtain Certificate of Destruction pickup->end_node

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.